Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-8(12(13,14)15)4-3-5-9(7)16-10/h3-6,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNCVQAHOSPMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564761 | |
| Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317-60-2 | |
| Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, spectroscopic profile, and its strategic importance in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development.
Introduction: The Strategic Advantage of Fluorination in Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. These attributes make trifluoromethylated indoles, such as this compound, highly valuable intermediates in the synthesis of next-generation therapeutics.
This guide will focus specifically on the 4-(trifluoromethyl) substituted indole ester, a less common yet increasingly important isomer for accessing novel chemical space.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development.
| Property | Value | Source |
| CAS Number | 317-60-2 | [2] |
| Molecular Formula | C12H10F3NO2 | [2] |
| Molecular Weight | 257.21 g/mol | [2] |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Appearance | Pale yellow solid (estimated) | Inferred from related compounds |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structural similarity |
Synthesis of this compound: A Mechanistic Approach
The most direct and widely applicable method for the synthesis of this indole derivative is the Fischer Indole Synthesis .[3][4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.
Conceptual Workflow of the Fischer Indole Synthesis
Caption: A conceptual workflow for the Fischer Indole Synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Formation of the Hydrazone
-
To a stirred solution of (3-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.
-
To this mixture, add ethyl pyruvate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the formation of the hydrazone precipitate by TLC.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the crude hydrazone. This intermediate can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Ethanol is a common solvent for hydrazone formation as it readily dissolves both reactants.
-
Acetic acid acts as a catalyst to protonate the carbonyl oxygen of ethyl pyruvate, making it more electrophilic and accelerating the condensation reaction.
-
Using a slight excess of ethyl pyruvate ensures complete consumption of the hydrazine starting material.
Step 2: Fischer Indole Cyclization
-
Add the crude hydrazone to a solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Causality Behind Experimental Choices:
-
Strong acid catalysts like PPA or H2SO4 are necessary to protonate the hydrazone, initiating the tautomerization to the enamine and the subsequent-sigmatropic rearrangement, which is the key step of the Fischer indole synthesis.
-
Heating provides the necessary activation energy for the rearrangement and cyclization steps.
-
Quenching with ice and neutralization stops the reaction and allows for the extraction of the organic product.
-
Column chromatography is a standard and effective method for purifying the final product from any side products or unreacted starting materials.
Spectroscopic Characterization (Anticipated Data)
While experimental data for this specific molecule is not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Three protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The proton at C7 will likely be a doublet, the proton at C6 a triplet (or doublet of doublets), and the proton at C5 a doublet, with coupling constants typical for ortho and meta relationships. The C3 proton will appear as a singlet or a narrow multiplet further downfield.
-
NH Proton: A broad singlet in the downfield region (δ 8.0-9.0 ppm), which is exchangeable with D2O.
-
Ethyl Ester Protons: A quartet for the -OCH2- group (around δ 4.4 ppm) and a triplet for the -CH3 group (around δ 1.4 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon: A peak in the downfield region (δ 160-165 ppm).
-
Aromatic and Heterocyclic Carbons: Multiple peaks in the aromatic region (δ 110-140 ppm). The carbon attached to the CF3 group will show a characteristic quartet due to C-F coupling.
-
Trifluoromethyl Carbon: A quartet with a large coupling constant (JCF ≈ 270 Hz).
-
Ethyl Ester Carbons: Peaks for the -OCH2- (around δ 61 ppm) and -CH3 (around δ 14 ppm) groups.
IR (Infrared) Spectroscopy
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1700-1720 cm⁻¹.
-
C-F Stretches: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry
-
Molecular Ion Peak (M+): Expected at m/z = 257.
-
Fragmentation Pattern: Likely fragmentation would involve the loss of the ethoxy group (-OEt, 45 Da) and the carbonyl group (-CO, 28 Da).
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.[5] The indole nitrogen can also be alkylated or arylated to introduce further diversity.
The presence of the trifluoromethyl group at the 4-position offers a unique substitution pattern that can be exploited to fine-tune the pharmacological properties of lead compounds. This substitution can influence the molecule's interaction with protein targets and improve its pharmacokinetic profile.
Illustrative Reaction Scheme: From Ester to Amide Library
Caption: A general workflow for the derivatization of the title compound.
Conclusion and Future Outlook
This compound is a valuable and strategically important building block for the synthesis of novel, fluorinated indole-based compounds. Its synthesis via the Fischer indole reaction provides a reliable route to this key intermediate. The unique substitution pattern and the versatility of the ester functionality make it an attractive starting material for generating diverse chemical libraries for high-throughput screening in drug discovery programs. As the demand for more effective and safer drugs continues to grow, the application of such fluorinated building blocks is expected to play an increasingly critical role in the future of medicinal chemistry.
References
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Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. PubChem. Available from: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
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Al-Ostoot, F.H., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available from: [Link]
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Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. Available from: [Link]
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The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]
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National Center for Biotechnology Information. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. Available from: [Link]
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Arctom Scientific. This compound. Available from: [Link]
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National Center for Biotechnology Information. Ethyl indole-2-carboxylate. PubChem. Available from: [Link]
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American Chemical Society. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]
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Introduction: The Strategic Importance of Fluorinated Indoles
An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. This document delves into its physicochemical characteristics, spectroscopic profile, synthesis, chemical reactivity, and potential therapeutic applications, offering field-proven insights for scientists and drug development professionals.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold profoundly enhances its drug-like properties. The CF3 group is a powerful modulator of a molecule's physicochemical profile; its high electronegativity and lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[2] this compound serves as a key building block in this class, offering a versatile platform for the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Core Properties
The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 317-60-2 | [3] |
| Molecular Formula | C₁₂H₁₀F₃NO₂ | [4] |
| Molecular Weight | 257.21 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| Storage Conditions | 2-8 °C | [4] |
Spectroscopic Characterization
While specific, experimentally verified spectra for this exact isomer are not widely published, a predicted spectroscopic profile can be constructed based on established principles and data from analogous compounds. This serves as a reliable guide for characterization.
The expected proton NMR spectrum would exhibit characteristic signals for the indole core protons, the ethyl ester group, and the influence of the electron-withdrawing CF₃ group at the C4 position.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 | br s | 1H | NH | Typical broad singlet for indole N-H. |
| ~7.7 | d | 1H | H-5 | Downfield shift due to proximity to CF₃; doublet from coupling to H-6. |
| ~7.5 | d | 1H | H-7 | Doublet from coupling to H-6. |
| ~7.3 | t | 1H | H-6 | Triplet from coupling to H-5 and H-7. |
| ~7.2 | s | 1H | H-3 | Singlet for the proton at the C3 position. |
| 4.45 | q | 2H | -O-CH₂ -CH₃ | Quartet from coupling to the methyl protons. |
| 1.42 | t | 3H | -O-CH₂-CH₃ | Triplet from coupling to the methylene protons. |
The carbon spectrum is distinguished by the large quartet for the CF₃ carbon due to C-F coupling and the deshielding effects of the fluorine atoms on the aromatic ring.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~161.5 | C =O | Ester carbonyl carbon. |
| ~137.0 | C-7a | Indole bridgehead carbon. |
| ~130.0 | C-2 | Carbon bearing the ester group. |
| ~127.5 | C-3a | Indole bridgehead carbon. |
| ~124.0 (q) | -C F₃ | Quartet signal characteristic of a trifluoromethyl group. |
| ~126.0 | C-4 | Carbon attached to the CF₃ group, significantly shifted. |
| ~123.0 | C-6 | Aromatic methine carbon. |
| ~119.0 | C-5 | Aromatic methine carbon. |
| ~112.0 | C-7 | Aromatic methine carbon. |
| ~105.0 | C-3 | Pyrrole ring methine carbon. |
| ~61.5 | -O-CH₂ -CH₃ | Ester methylene carbon. |
| ~14.5 | -O-CH₂-CH₃ | Ester methyl carbon. |
Synthesis and Reaction Chemistry
The construction of the 4-trifluoromethyl indole scaffold is most reliably achieved through the classic Fischer indole synthesis, a robust and versatile method for forming indole rings.
Recommended Synthesis: Fischer Indole Synthesis
This method involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of (3-(trifluoromethyl)phenyl)hydrazine with ethyl pyruvate.[5][6] The causality behind this choice lies in its reliability, high tolerance for various functional groups, and the commercial availability of the required precursors.
Caption: Fischer Indole Synthesis Workflow.
Step-by-Step Experimental Protocol (Representative)
This protocol is a self-validating system; successful formation of the hydrazone intermediate in Step 1 can be confirmed by TLC or ¹H NMR before proceeding to the more demanding cyclization step.
Step 1: Formation of the Hydrazone
-
To a stirred solution of (3-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
The resulting hydrazone often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The crude hydrazone can be used directly in the next step or purified by recrystallization from ethanol/water.
Step 2: Acid-Catalyzed Cyclization
-
Add the crude hydrazone from Step 1 to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the viscous mixture with vigorous mechanical stirring to 80-100 °C for 1-3 hours. The reaction color will typically darken. Monitor by TLC for the formation of the indole product.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Key Reactivity
The chemical reactivity of the title compound is dictated by the indole nucleus and the ethyl ester functionality.
Sources
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. rsc.org [rsc.org]
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- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Structure Elucidation of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate: A Multi-Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a trifluoromethyl (CF₃) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated indoles highly valuable synthetic targets. This technical guide provides an in-depth, experience-driven walkthrough for the complete structure elucidation of a key exemplar, Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate. We will move beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, ¹⁹F, and 2D-correlations). The causality behind each analytical choice is explained to create a self-validating, logical workflow for unambiguous structural confirmation, intended for both academic and industrial researchers in drug development.
The Strategic Imperative: Why a Multi-Faceted Approach?
Confirming the identity of a novel or synthesized compound is the bedrock of chemical research. For a molecule like this compound, with its multiple functional groups and substitution pattern, relying on a single analytical technique is insufficient. Each spectroscopic method provides a unique piece of the structural puzzle.
-
Mass Spectrometry (MS) offers the foundational data point: the molecular weight, providing a definitive molecular formula to work from.
-
Infrared (IR) Spectroscopy acts as a rapid functional group survey, confirming the presence of key moieties like the N-H bond, the ester carbonyl, and C-F bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of detailed structural mapping. ¹H and ¹³C NMR reveal the carbon-hydrogen framework, while ¹⁹F NMR provides a clean, unambiguous signal for the trifluoromethyl group. 2D NMR techniques (COSY, HMBC) are then employed to piece the fragments together, confirming connectivity and definitively establishing the isomeric structure.
Foundational Analysis: Molecular Weight and Formula
The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for this purpose.
Expected Molecular Formula: C₁₂H₁₀F₃NO₂ Monoisotopic Mass: 257.0664 g/mol
An ESI-HRMS experiment would be expected to show a prominent ion at m/z 258.0737, corresponding to the protonated molecule [M+H]⁺. The high accuracy of the mass measurement (typically <5 ppm error) allows for the confident assignment of the molecular formula, ruling out other elemental compositions with the same nominal mass.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Set the instrument to positive ion mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Analysis: Identify the peak corresponding to [M+H]⁺ and use the instrument's software to calculate the elemental composition based on the accurate mass.
The fragmentation pattern observed in tandem MS (MS/MS) provides the first clues to the molecule's connectivity.
Proposed Fragmentation Pathway
The stability of the indole ring dictates a predictable fragmentation pattern, primarily involving the ester group.
Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.
This initial MS analysis confirms the correct parts are present (the molecular formula) and gives us a preliminary, low-resolution map of how they might be connected (fragmentation).
Functional Group Identification via Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups predicted by the molecular formula. The electron-withdrawing nature of the substituents (ester and CF₃) will slightly influence the exact frequencies.[1][2][3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty crystal.
-
Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the key absorption bands.
Table 1: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3300 - 3400 | N-H Stretch | Indole N-H | Medium, Sharp |
| ~1710 - 1730 | C=O Stretch | Ester Carbonyl | Strong |
| ~1250 - 1350 | C-F Stretch (asymmetric) | Trifluoromethyl (CF₃) | Strong |
| ~1100 - 1200 | C-F Stretch (symmetric) | Trifluoromethyl (CF₃) | Strong |
| ~1220 - 1280 | C-O Stretch | Ester | Strong |
| ~1500 - 1600 | C=C Stretch | Aromatic Ring | Medium-Weak |
| ~2900 - 3000 | C-H Stretch (sp³) | Ethyl Group | Medium |
| ~3050 - 3150 | C-H Stretch (sp²) | Aromatic C-H | Weak |
The presence of a strong band around 1715 cm⁻¹ (C=O), a sharp peak around 3350 cm⁻¹ (N-H), and very strong, complex absorptions in the 1100-1350 cm⁻¹ region (C-F) provides powerful, corroborating evidence for the proposed structure.
High-Resolution Mapping: Multinuclear NMR Spectroscopy
NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Visualizing the Structure
To facilitate the discussion of NMR data, we will use the following atom numbering scheme.
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum maps the proton environment. The chemical shift of each proton is highly sensitive to the electronic effects of neighboring groups. The potent electron-withdrawing CF₃ group at the C4 position will significantly deshield the adjacent protons (H5, H7), shifting them downfield.[5][6]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is used.
-
Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Proton(s) | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| N-H (H1) | > 9.0 | broad singlet | - | 1H | Acidic proton, often broad due to quadrupole coupling with ¹⁴N and potential exchange. |
| H7 | ~7.8 - 8.0 | doublet (d) | J_H7-H6 ≈ 8.0 | 1H | Deshielded by proximity to the CF₃ group and the indole nitrogen. |
| H5 | ~7.6 - 7.8 | doublet (d) | J_H5-H6 ≈ 7.5 | 1H | Deshielded by the ortho CF₃ group. |
| H6 | ~7.3 - 7.5 | triplet (t) | J_H6-H5, J_H6-H7 ≈ 7.8 | 1H | Appears as a triplet due to coupling with both H5 and H7. |
| H3 | ~7.2 - 7.4 | singlet (s) | - | 1H | Aromatic proton on the pyrrole ring, may show slight broadening or small long-range coupling. |
| -OCH₂- | ~4.4 | quartet (q) | J ≈ 7.1 | 2H | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| -CH₃ | ~1.4 | triplet (t) | J ≈ 7.1 | 3H | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a signal for each unique carbon atom. A key feature will be the observation of C-F coupling, where the carbon signals for the CF₃ group and the aromatic carbons near it will be split by the fluorine atoms.[7][8]
Experimental Protocol: ¹³C NMR
-
Sample & Instrument: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon(s) | Expected δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (J_CF, Hz) | Rationale |
| C=O | ~162 | singlet | - | Typical chemical shift for an ester carbonyl. |
| C7a | ~137 | singlet | - | Bridgehead carbon. |
| C2 | ~130 | singlet | - | Carbon bearing the ester group. |
| C3a | ~128 | quartet (q) | ³J_CF ≈ 3-5 | Bridgehead carbon, shows small coupling to the CF₃ group. |
| C4 | ~125 | quartet (q) | ²J_CF ≈ 30-35 | Carbon directly attached to the CF₃ group, shows large two-bond coupling. |
| CF₃ | ~124 | quartet (q) | ¹J_CF ≈ 270-275 | Carbon of the trifluoromethyl group, exhibits a very large one-bond C-F coupling. |
| C5 | ~123 | quartet (q) | ³J_CF ≈ 3-5 | Shows small three-bond coupling to the CF₃ group. |
| C6 | ~121 | singlet | - | Meta to the CF₃ group, coupling is often unresolved. |
| C7 | ~115 | singlet | - | Farthest aromatic carbon from the CF₃ group. |
| C3 | ~108 | singlet | - | Electron-rich carbon of the pyrrole ring. |
| -OCH₂- | ~62 | singlet | - | Methylene carbon of the ethyl ester. |
| -CH₃ | ~14 | singlet | - | Methyl carbon of the ethyl ester. |
¹⁹F NMR Spectroscopy: The Definitive Marker
¹⁹F NMR is a highly sensitive technique that provides a clean and simple confirmation of the trifluoromethyl group.[9][10][11][12] Since ¹⁹F is 100% naturally abundant, this experiment is quick and provides a high signal-to-noise ratio.
Experimental Protocol: ¹⁹F NMR
-
Sample & Instrument: Use the same sample. The spectrometer must be equipped with a fluorine probe or be tunable to the fluorine frequency.
-
Data Acquisition: Acquire a proton-decoupled spectrum. An external reference like CFCl₃ (0 ppm) or an internal standard is used.
For this compound, the spectrum is expected to show a single sharp peak.
-
Expected Chemical Shift (δ): ~ -60 to -65 ppm (relative to CFCl₃).
-
Multiplicity: Singlet (proton-decoupled). The three fluorine atoms are chemically equivalent and there are no other fluorine atoms in the molecule to couple with.
The observation of this single peak in the characteristic region for an aromatic-CF₃ group is conclusive evidence of its presence.
Connecting the Pieces: 2D Correlation Spectroscopy
While 1D NMR identifies the fragments, 2D NMR shows how they are connected. For this molecule, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to bridge non-protonated carbons and link the different spin systems.
Caption: Key HMBC correlations confirming the molecular framework.
-
Correlation from H3 to C2 and C7a confirms the position of the ester group at C2.
-
Correlation from the -OCH₂- protons to the C=O carbon confirms the ethyl ester functionality.
-
Correlations from H5 to C4 and H7 to C4 definitively place the CF₃ group at the C4 position, adjacent to both H5 and H7.
-
Correlation from the N-H proton to C2 and C7a confirms the indole ring structure.
Integrated Workflow and Conclusion
The structure elucidation of this compound is a textbook example of a synergistic analytical workflow.
Caption: The integrated workflow for structure elucidation.
By starting with mass spectrometry to establish the molecular formula, we generate a foundational hypothesis. IR spectroscopy rapidly confirms that the necessary functional groups for this formula are present. This hypothesis is then rigorously tested with a suite of NMR experiments. ¹H, ¹³C, and ¹⁹F NMR confirm the presence and local environment of every key atom, and crucially, 2D correlation experiments piece these fragments together like a puzzle, leaving no ambiguity. This logical, self-validating progression ensures the highest degree of confidence in the final assigned structure, a critical requirement for advancing compounds in research and development pipelines.
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The Architecture of Discovery: A Technical Guide to the Synthesis and Application of Novel Indole-2-Carboxylate Derivatives
Foreword: The Enduring Legacy of the Indole Scaffold
The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry. Its deceptively simple bicyclic aromatic structure is a recurring motif in a vast array of natural products, pharmaceuticals, and agrochemicals. From the essential amino acid tryptophan to potent anti-migraine drugs of the triptan class, the indole scaffold confers a unique combination of structural rigidity and electronic properties that make it a privileged pharmacophore.[1][2][3] This guide provides an in-depth exploration of a particularly versatile class of indole derivatives: the indole-2-carboxylates. We will traverse the landscape of their synthesis, from classical name reactions to modern catalytic methodologies, and delve into their diverse applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
I. Strategic Synthesis of the Indole-2-Carboxylate Core
The construction of the indole-2-carboxylate core is a pivotal step that dictates the feasibility and efficiency of any subsequent derivatization. The choice of synthetic strategy is paramount and is often guided by factors such as substrate scope, functional group tolerance, and desired substitution patterns.
Classical Approaches: Time-Honored and Robust
Classical methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. While sometimes requiring harsh conditions, their reliability and scalability ensure their continued relevance.
The Fischer Indole Synthesis: This venerable reaction, discovered by Emil Fischer in 1883, remains a widely used method for constructing the indole nucleus.[3][4] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[3][4][5] For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are common starting materials.[3][6]
Mechanism in Brief:
-
Formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with an α-ketoester (e.g., ethyl pyruvate).
-
Tautomerization to an ene-hydrazine.
-
A[7][7]-sigmatropic rearrangement (aza-Cope rearrangement) to form a di-imine intermediate.
-
Aromatization and subsequent cyclization with the elimination of ammonia to yield the indole-2-carboxylate.[4][5]
Experimental Protocol: A Representative Fischer Indole Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate [8]
-
Step 1: Phenylhydrazone Formation (Implicit): To a solution of 5-chloro-1H-indole-2-carboxylic acid (2 g, 10.22 mmol) in a mixture of 5% HCl solution (50 ml) and ethanol (50 ml), the reaction is refluxed for 18 hours. While this specific protocol starts from the carboxylic acid for esterification, the core Fischer synthesis would involve reacting 4-chlorophenylhydrazine with ethyl pyruvate in an acidic medium.
-
Step 2: Cyclization and Esterification: The reaction mixture is refluxed.
-
Step 3: Work-up and Isolation: After reflux, the reaction volume is reduced in vacuo. The precipitated product is filtered. The mother liquor is evaporated, and the residue is washed with a mixture of acetone and water to afford the final product.
Causality Behind Choices: The use of a strong acid like HCl is crucial for catalyzing the cyclization and ammonia elimination steps. Ethanol serves as both a solvent and the source of the ethyl group for the ester. Refluxing provides the necessary thermal energy to overcome the activation barriers of the rearrangement and cyclization steps.
Modern Catalytic Approaches: Precision and Versatility
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and access to previously challenging substitution patterns.[1][9]
The Larock Indole Synthesis: Developed by Richard C. Larock, this powerful palladium-catalyzed heteroannulation reaction constructs indoles from ortho-iodoanilines and disubstituted alkynes.[10][11][12] This method is particularly valuable for its versatility in introducing a wide range of substituents at the 2- and 3-positions of the indole ring.[11][13]
Mechanism in Brief:
-
Oxidative addition of the ortho-iodoaniline to a Pd(0) catalyst.
-
Coordination and insertion of the alkyne into the Pd-C bond.
-
Intramolecular cyclization onto the aniline nitrogen.
-
Reductive elimination to regenerate the Pd(0) catalyst and yield the indole product.
Experimental Protocol: A General Larock Indole Synthesis [11]
-
Reagents: Ortho-iodoaniline, a disubstituted alkyne, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent (e.g., DMF or NMP).
-
Procedure: The reagents are combined in a reaction vessel under an inert atmosphere and heated. The reaction progress is monitored by techniques such as TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and washed to remove inorganic salts. The organic layer is dried and concentrated, and the product is purified by chromatography.
Causality Behind Choices: The palladium catalyst is the linchpin of this reaction, facilitating the key C-C and C-N bond-forming steps. The phosphine ligand stabilizes the palladium center and modulates its reactivity. The base is necessary to neutralize the HI generated during the catalytic cycle.
The Sonogashira Coupling and Cyclization: This two-step sequence provides another efficient route to substituted indoles. It begins with a palladium-copper co-catalyzed Sonogashira cross-coupling of an ortho-haloaniline with a terminal alkyne, followed by a cyclization step to form the indole ring.[14][15][16]
Experimental Protocol: A Representative Sonogashira Coupling followed by Cyclization [14]
-
Step 1: Sonogashira Coupling: A mixture of an ortho-iodoaniline, a terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper co-catalyst (e.g., CuI), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF) is stirred at room temperature or heated.
-
Step 2: Cyclization: The resulting 2-alkynylaniline can be cyclized under various conditions, often with the aid of a base or a transition metal catalyst, to afford the indole.
Causality Behind Choices: The dual catalytic system of palladium and copper is crucial for the Sonogashira coupling, with palladium facilitating the oxidative addition and reductive elimination steps and copper activating the alkyne. The subsequent cyclization is often promoted by a base that facilitates the nucleophilic attack of the aniline nitrogen onto the alkyne.
II. Post-Synthetic Functionalization: Tailoring the Indole-2-Carboxylate Scaffold
Once the core indole-2-carboxylate is synthesized, a plethora of reactions can be employed to introduce diverse functionalities at various positions of the indole ring, enabling the fine-tuning of its biological activity.
N-Functionalization: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17] It is particularly useful for the N-arylation of indoles, a modification that can significantly impact their pharmacological properties.[18][19][20]
Mechanism in Brief:
-
Oxidative addition of an aryl halide to a Pd(0) complex.
-
Coordination of the deprotonated indole nitrogen to the palladium center.
-
Reductive elimination of the N-arylindole product and regeneration of the Pd(0) catalyst.[17]
C3-Functionalization: Expanding the Pharmacophore
The C3 position of the indole ring is a common site for modification, and introducing substituents at this position can have a profound effect on biological activity.[21][22]
Experimental Protocol: C3-Alkylation of an Indole-2-carboxylate [23]
-
Step 1: Acylation: An ethyl 5-chloro-1H-indole-2-carboxylate is reacted with an acyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce an acyl group at the C3 position.
-
Step 2: Reduction: The C3-acyl group is then reduced, for example, using triethylsilane in trifluoroacetic acid, to yield the corresponding C3-alkyl derivative.
Causality Behind Choices: The Friedel-Crafts acylation at the C3 position is facilitated by the electron-rich nature of the indole ring. The subsequent reduction of the ketone provides a stable alkyl substituent.
III. Therapeutic Applications and Structure-Activity Relationships (SAR)
Indole-2-carboxylate derivatives have emerged as promising candidates in various therapeutic areas due to their ability to interact with a wide range of biological targets.
Anticancer Agents
A number of novel indole-2-carboxamide derivatives have been synthesized and evaluated for their anticancer properties.[24][25][26] Some of these compounds have shown exceptional cytotoxicity against various cancer cell lines by targeting key protein kinases such as EGFR, HER2, and VEGFR-2.[24]
Quantitative Data on Anticancer Activity:
| Compound | Target Cell Line | IC₅₀ (μM) | Reference |
| 6i | MCF-7 | 6.10 ± 0.4 | [24] |
| 6v | MCF-7 | 6.49 ± 0.3 | [24] |
| 8g | M. tb H37Rv | 0.32 | [25] |
| 9a | BT12 (AT/RT) | 0.89 | [25] |
| 9a | BT16 (AT/RT) | 1.81 | [25] |
Allosteric Modulators of Cannabinoid Receptors
Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor, offering a novel approach to modulating the endocannabinoid system.[7][8][23] Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl group and at the C3 position of the indole ring significantly influence the allosteric modulatory activity.[7][8][23][27]
HIV-1 Integrase Inhibitors
The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[28][29][30][31] The indole nucleus and the C2 carboxyl group can chelate with the two Mg²⁺ ions in the active site of the integrase enzyme.[28][30][31]
IV. Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key synthetic pathways and logical relationships.
Caption: The Fischer Indole Synthesis Workflow.
Caption: Catalytic Cycle of the Larock Indole Synthesis.
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A Technical Guide to the Preliminary Biological Screening of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Abstract
This guide provides a comprehensive framework for conducting the preliminary in vitro biological screening of the novel synthetic compound, Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity.[3][4] This document outlines a logical, tiered screening cascade designed to efficiently characterize the foundational bioactivity profile of this compound. We present detailed, field-proven protocols for assessing cytotoxicity, antimicrobial efficacy, antioxidant potential, and anti-inflammatory activity, complete with guidance on data interpretation and quality control.
Introduction and Rationale
This compound is a synthetic heterocyclic compound featuring an indole nucleus substituted with a trifluoromethyl group at the 4-position and an ethyl carboxylate group at the 2-position. The indole framework is a core component of numerous natural and synthetic molecules with significant therapeutic value.[2] The CF3 group, a bioisostere for a methyl group, is a key feature in modern drug design, often improving pharmacokinetic properties.[3][4]
Given this structural rationale, a preliminary biological screening is warranted to identify any primary activities that could guide future drug development efforts. A logical screening cascade is essential to systematically evaluate a compound's potential, starting with broad toxicity assessments before proceeding to more specific pharmacological assays. This approach ensures that resources are allocated efficiently and provides a clear, data-driven path for subsequent investigation.
The Screening Cascade: A Phased Approach
A tiered approach is the most logical strategy for the initial evaluation of a novel chemical entity. This ensures that a baseline understanding of a compound's interaction with biological systems is established before committing to more complex and resource-intensive assays.
Caption: A logical workflow for the preliminary biological screening of a novel compound.
Phase 1: In Vitro Cytotoxicity Assessment
Rationale: The first essential step in evaluating a novel compound is to determine its general toxicity against living cells.[5] A compound that is highly cytotoxic at low concentrations may have limited therapeutic potential, unless it is being developed as a cytotoxic anticancer agent. The Resazurin (Alamar Blue) assay is a robust, sensitive, and non-destructive method to assess cell viability and proliferation.[6][7]
Principle of the Resazurin Assay
The assay measures the metabolic activity of viable cells. The blue, non-fluorescent dye Resazurin is reduced by mitochondrial dehydrogenases in living cells to the pink, highly fluorescent product, resorufin. This conversion is directly proportional to the number of viable cells.[5][6]
Caption: The biochemical principle of the Resazurin cell viability assay.
Detailed Protocol: Resazurin Cytotoxicity Assay
-
Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create working concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 0 µM), ensuring the final DMSO concentration is ≤0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Assay: Add 20 µL of Resazurin stock solution (e.g., from a commercially available kit) to each well.[6] Incubate for 2-4 hours at 37°C.
-
Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Phase 2: Primary Bioactivity Screening Panel
Assuming the compound shows low cytotoxicity (e.g., IC50 > 50 µM), it can proceed to a panel of primary assays selected based on the known activities of indole derivatives.[1][8]
Antimicrobial Susceptibility Testing
Rationale: Indole derivatives are widely reported to possess antimicrobial properties.[2] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
Detailed Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus and Escherichia coli) adjusted to a 0.5 McFarland standard, then dilute to the appropriate final concentration (~5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (MHB).[9][10]
-
Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.[9]
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control antibiotic (e.g., Ciprofloxacin).[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
-
Reading the MIC: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.[9]
Antioxidant Activity Assay
Rationale: The indole nucleus can act as a hydrogen or electron donor, giving many indole derivatives antioxidant properties.[11] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple spectrophotometric method for evaluating this free radical scavenging activity.[12][13]
Principle of the DPPH Assay: DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule. The reduction in absorbance at ~517 nm is proportional to the antioxidant capacity of the sample.[12][13]
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. Also prepare a range of concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.[12]
-
Reaction: In a 96-well plate, add 100 µL of the test compound or standard dilutions to the wells. Add 100 µL of the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[12] Determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
Anti-inflammatory (COX Enzyme Inhibition) Assay
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[15][16] Since some indole derivatives show anti-inflammatory activity, screening for COX-1 and COX-2 inhibition is a logical step.[17]
Principle of the COX Inhibition Assay: This assay measures the peroxidase activity of COX enzymes. The enzyme catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, producing a colored product. An inhibitor will prevent this color change.[18][19]
Detailed Protocol: Colorimetric COX Inhibition Assay
-
Reagents: Use a commercial COX inhibitor screening kit which contains purified ovine COX-1 and human recombinant COX-2 enzymes, heme, arachidonic acid, and a chromogenic substrate (TMPD).
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells.
-
Inhibition Step: Add various concentrations of the test compound or a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for 5-10 minutes at 25°C.
-
Initiate Reaction: Add the colorimetric substrate solution followed by arachidonic acid to start the reaction.
-
Measurement: Immediately read the absorbance change over time at the specified wavelength (e.g., 590-620 nm) using a microplate reader in kinetic mode.[18][19]
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Data Summary and Interpretation
All quantitative data should be summarized for clear interpretation and decision-making.
| Assay | Endpoint | Hypothetical Result for this compound | Interpretation |
| Cytotoxicity (HeLa) | IC50 | > 100 µM | Compound is non-toxic at tested concentrations. |
| Antimicrobial (S. aureus) | MIC | 16 µg/mL | Moderate antibacterial activity. |
| Antimicrobial (E. coli) | MIC | > 128 µg/mL | No significant activity against Gram-negative bacteria. |
| Antioxidant (DPPH) | IC50 | 75 µM | Weak free radical scavenging activity. |
| COX-1 Inhibition | IC50 | > 100 µM | No significant inhibition of COX-1. |
| COX-2 Inhibition | IC50 | 25 µM | Moderate and selective inhibition of COX-2. |
Conclusion and Future Directions
Based on the hypothetical data presented, this compound emerges as a non-cytotoxic compound with moderate antibacterial activity against Gram-positive bacteria and moderate, selective COX-2 inhibitory potential. These initial findings provide a strong rationale for further investigation.
Next steps would include:
-
Secondary Screening: Confirming the COX-2 activity in cell-based assays (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages).
-
Mechanism of Action Studies: Investigating the mode of antibacterial action.
-
Structure-Activity Relationship (SAR): Synthesizing and screening analogs to improve potency and selectivity.
This systematic screening approach provides a robust and efficient pathway to characterize the biological potential of novel chemical entities, enabling data-driven decisions in the early stages of drug discovery.
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An In-depth Technical Guide on the Core Therapeutic Mechanisms Enabled by the Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate Scaffold
Foreword: The Unseen Architect in Drug Discovery
In the landscape of medicinal chemistry, not all molecules of significance are the final therapeutic agents that reach the patient. Many serve a more foundational role as key architectural frameworks, or scaffolds, from which a multitude of potent and selective drugs are born. Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a prime example of such a scaffold. Its true "mechanism of action" lies not in its own inherent biological activity, but in the diverse and potent mechanisms of the derivatives it helps create. This guide delves into the core therapeutic pathways that can be modulated by leveraging the unique structural and electronic properties of this versatile indole scaffold. For researchers and drug development professionals, understanding the potential of this building block is the first step toward innovating the next generation of targeted therapies.
The Strategic Importance of the Indole-2-Carboxylate Scaffold
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The this compound structure offers several strategic advantages for medicinal chemists:
-
Structural Versatility: The indole core provides a rich template for functionalization at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize binding to a wide range of biological targets.
-
The Trifluoromethyl Group: The presence of a trifluoromethyl (CF3) group at the 4-position is particularly significant. This electron-withdrawing group can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with target proteins.
-
The Carboxylate Handle: The ethyl carboxylate at the 2-position serves as a versatile chemical handle for further synthetic modifications, such as amide bond formation, to introduce diverse pharmacophoric elements.
These features make this compound a highly valuable starting material for creating libraries of compounds to screen against various therapeutic targets.[1][2]
Therapeutic Targets and Mechanisms of Action
Derivatives of the indole-2-carboxylate scaffold have been shown to modulate a variety of key biological pathways implicated in human diseases. The following sections explore some of the most significant mechanisms of action.
Inhibition of Microsomal Triglyceride Transfer Protein (MTP) for Hyperlipidemia
Mechanism of Action: Microsomal triglyceride transfer protein (MTP) is a crucial intracellular lipid transfer protein found primarily in the liver and intestines.[3] Its primary function is to load triglycerides onto apolipoprotein B (apoB), a necessary step for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[4][5] By inhibiting MTP, the secretion of these lipoproteins is blocked, leading to a significant reduction in circulating levels of LDL-cholesterol and triglycerides.[6][7] This makes MTP a compelling target for the treatment of hyperlipidemia, particularly in genetic disorders like homozygous familial hypercholesterolemia (HoFH).[3]
Role of the Indole Scaffold: The indole core can be elaborated to create potent MTP inhibitors. For instance, dirlotapide, a veterinary drug for canine obesity, is a complex indole-2-carboxamide derivative that demonstrates potent MTP inhibition. While not a direct derivative of the title compound, it showcases the utility of the indole-2-carboxamide motif in targeting MTP.
Signaling Pathway:
Caption: MTP Inhibition by Indole-2-Carboxamide Derivatives.
Modulation of the Hedgehog Signaling Pathway in Oncology
Mechanism of Action: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is often aberrantly reactivated in various cancers, including basal cell carcinoma and medulloblastoma.[8] The pathway is initiated by the binding of a Hedgehog ligand to the Patched1 (PTCH1) receptor, which relieves its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[8][9] Activated SMO then triggers a downstream cascade that culminates in the activation of the GLI family of transcription factors, which drive the expression of genes involved in cell proliferation and survival.[10][11] Inhibitors of this pathway, particularly those targeting SMO, have emerged as a promising class of anticancer agents.[12]
Role of the Indole Scaffold: Indole derivatives have been developed as potent SMO antagonists. These compounds can block the ciliary translocation and activity of SMO, thereby shutting down the entire downstream signaling cascade. This mechanism is effective even against certain drug-resistant mutants of SMO.
Signaling Pathway:
Caption: Hedgehog Pathway Inhibition by Indole Derivatives.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) for Neurological and Metabolic Disorders
Mechanism of Action: Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a central role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[13][14] Dysregulation of GSK-3β has been implicated in Alzheimer's disease (through hyperphosphorylation of tau protein), type 2 diabetes (by affecting insulin signaling), and certain cancers.[15][16] GSK-3β inhibitors typically act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of its downstream substrates.[17]
Role of the Indole Scaffold: The indole nucleus is a common feature in many classes of kinase inhibitors. Derivatives of indole-2-carboxylic acid have been synthesized and evaluated as potential GSK-3β inhibitors, showing promise in modulating its activity.
Signaling Pathway:
Caption: GSK-3β Inhibition by Indole-2-Carboxylate Derivatives.
Modulation of Serotonin Receptors for CNS Disorders
Mechanism of Action: Serotonin (5-HT) receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that are widely distributed throughout the central nervous system.[18] They are involved in regulating mood, anxiety, cognition, and sleep.[19] Indoleamine hallucinogens and many therapeutic agents for depression and anxiety act as agonists or antagonists at various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A.[20] Selective serotonin reuptake inhibitors (SSRIs) also indirectly modulate these receptors by increasing the synaptic concentration of serotonin.[21]
Role of the Indole Scaffold: The indole structure is the core of serotonin itself, making it an ideal scaffold for designing ligands that target serotonin receptors.[22] The this compound framework can be modified to create compounds with high affinity and selectivity for specific 5-HT receptor subtypes, offering potential treatments for a range of psychiatric and neurological disorders.[18]
Caption: COX-2 Inhibition by Indole-based Derivatives.
Experimental Protocols
To validate the mechanisms of action for novel compounds derived from the this compound scaffold, a series of well-established in vitro assays are essential.
Protocol: In Vitro MTP Inhibition Assay
-
Objective: To determine the IC50 value of a test compound against human MTP.
-
Materials: Recombinant human MTP, donor and acceptor vesicles, fluorescently labeled triglycerides, test compound, and a suitable buffer system.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the MTP enzyme, donor vesicles (containing fluorescent triglycerides), and the test compound.
-
Incubate for a specified period at 37°C to allow for inhibitor binding.
-
Initiate the transfer reaction by adding the acceptor vesicles.
-
Monitor the increase in fluorescence in the acceptor vesicles over time using a fluorescence plate reader.
-
Calculate the rate of triglyceride transfer for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol: In Vitro GSK-3β Kinase Assay
-
Objective: To measure the inhibitory activity of a test compound on GSK-3β kinase activity.
-
Materials: Recombinant human GSK-3β, a specific peptide substrate (e.g., a pre-phosphorylated peptide), ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the GSK-3β enzyme, peptide substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature to allow for phosphorylation of the substrate.
-
Stop the reaction and add the ADP-Glo™ reagent to convert the ADP produced into a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Data Summary
The following table summarizes the potential biological activities of derivatives that can be synthesized from the indole-2-carboxylate scaffold, based on published literature for analogous compounds. [23][24]
| Compound Class | Target | Mechanism of Action | Potential Therapeutic Area | Reference IC50/EC50 Range |
|---|---|---|---|---|
| Indole-2-carboxamides | MTP | Inhibition of lipid transfer | Hyperlipidemia, Obesity | 10-500 nM |
| Substituted Indoles | SMO | Antagonism of Smoothened receptor | Oncology (BCC, Medulloblastoma) | 50-1000 nM |
| Indole-2-carboxylates | GSK-3β | ATP-competitive inhibition | Alzheimer's, Diabetes, Bipolar Disorder | 20-2000 nM |
| Indole-based ligands | 5-HT Receptors | Agonism/Antagonism | Depression, Anxiety, Schizophrenia | 1-100 nM |
| Indole-2-carboxylates | COX-2 | Inhibition of prostaglandin synthesis | Inflammation, Pain | 100-5000 nM |
Conclusion
This compound is not merely a chemical intermediate; it is a launchpad for therapeutic innovation. Its strategic design allows for the development of highly specific and potent modulators of diverse biological pathways, from metabolic regulation and oncogenic signaling to neurotransmission and inflammation. The true "mechanism of action" of this scaffold is, therefore, the collective potential of the myriad of life-changing therapies it can help to create. For the drug discovery scientist, this molecule represents a wealth of opportunity, and a deep understanding of its derivatization potential is key to unlocking novel treatments for some of the most challenging human diseases.
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The Trifluoromethyl-Indole Scaffold: A Lynchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into the indole scaffold has emerged as a powerful and highly effective strategy in contemporary drug discovery. This technical guide provides a comprehensive exploration of trifluoromethyl-indole derivatives, intended for researchers and professionals in medicinal chemistry and drug development. The unique physicochemical properties conferred by the CF3 group, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, significantly modulate the biological activity of the indole nucleus. This guide delves into the synthetic methodologies for accessing these valuable scaffolds, analyzes their key physicochemical parameters, and offers a detailed examination of their diverse biological activities, including their roles as anticancer, anti-inflammatory, and antimicrobial agents. Through an in-depth analysis of structure-activity relationships (SAR), detailed experimental protocols, and visual representations of molecular interactions and signaling pathways, this document aims to serve as a critical resource for the rational design and development of next-generation therapeutics based on the trifluoromethyl-indole core.
The Strategic Advantage of the Trifluoromethyl Group in Indole Scaffolds
The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile biological activities are well-documented.[2] The introduction of a trifluoromethyl (CF3) group, a bioisostere for methyl and chloro groups, dramatically enhances the therapeutic potential of the indole scaffold.[3] This enhancement is due to the unique combination of properties imparted by the CF3 group:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic oxidation.[4] This increased stability can lead to a longer drug half-life and reduced clearance rates.[4]
-
Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[5][6]
-
Electronic Effects: As a strong electron-withdrawing group, the CF3 moiety can modulate the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target.[3][5]
-
Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to stronger and more selective binding to target proteins and enzymes.[5][7]
These properties have made trifluoromethylated indoles highly sought-after building blocks in the development of novel therapeutics for a wide range of diseases.[5]
Synthetic Strategies for Accessing Trifluoromethyl-Indole Scaffolds
The synthesis of trifluoromethyl-indole derivatives can be achieved through various methodologies, each with its own advantages in terms of regioselectivity and substrate scope. Key approaches include the classic Fischer indole synthesis, modern domino reactions, and palladium-catalyzed cross-coupling reactions.
The Fischer Indole Synthesis
A foundational method for indole synthesis, the Fischer indole synthesis involves the acid-catalyzed reaction of a (trifluoromethyl-substituted) phenylhydrazine with an aldehyde or ketone.[8]
Step 1: Formation of the Phenylhydrazone
-
A mixture of (4-(trifluoromethyl)phenyl)hydrazine (1.0 eq) and acetophenone (1.0 eq) is warmed in ethanol.
-
The mixture is then cooled to induce crystallization.
-
The resulting phenylhydrazone is collected by filtration and washed with cold ethanol.[9]
Step 2: Cyclization
-
The dried phenylhydrazone is added to a heated solution of a strong acid catalyst, such as polyphosphoric acid or zinc chloride.[10]
-
The reaction mixture is stirred at an elevated temperature for a specified time.
-
The hot mixture is then poured into water to precipitate the crude product.
-
The crude 2-phenyl-5-(trifluoromethyl)-1H-indole is collected by filtration, washed with water, and purified by recrystallization.[9]
Caption: Workflow for the Fischer Indole Synthesis.
Domino Trifluoromethylation/Cyclization
A more recent and efficient approach involves a domino reaction where trifluoromethylation and cyclization occur in a single pot. This method often utilizes a copper-CF3 reagent derived from fluoroform.[5][11][12][13]
-
To a reaction vessel containing a solution of a 2-alkynylaniline derivative (1.0 eq) in a suitable solvent (e.g., DMF), add a copper(I) source and a ligand.
-
Introduce the trifluoromethylating agent, such as a fluoroform-derived CuCF3 reagent.[5][11]
-
The reaction is typically carried out under an inert atmosphere and may require heating.
-
Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.[11]
Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions offer a versatile method for the synthesis of trifluoromethyl-indoles, allowing for precise control over the position of the trifluoromethyl group.[4][14]
-
A mixture of the N-protected indoline (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2), a directing group, an oxidant, and a trifluoromethylating agent (e.g., Umemoto's reagent) is prepared in a suitable solvent.[3][15]
-
The reaction is heated under an inert atmosphere for a specified period.
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the C7-trifluoromethylated indoline.[3] The indoline can then be oxidized to the corresponding indole.
Physicochemical Properties of Trifluoromethyl-Indole Scaffolds
The incorporation of a trifluoromethyl group significantly alters the physicochemical profile of the indole scaffold. A comprehensive understanding of these properties is crucial for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.
| Property | Effect of Trifluoromethyl Group | Representative Value (5-(Trifluoromethyl)indole) | Reference |
| Molecular Weight | Increases molecular weight | 185.15 g/mol | [16] |
| Melting Point | Generally increases melting point | 67-70 °C | [16] |
| Lipophilicity (logP) | Significantly increases lipophilicity | ~3.5 | [17] |
| Acidity (pKa) | Increases acidity of the N-H proton | Data not readily available, but expected to be lower than indole | [17] |
Biological Activities and Therapeutic Applications
Trifluoromethyl-indole derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the treatment of various diseases.
Anticancer Activity
The trifluoromethyl-indole scaffold is a prominent feature in many potent anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[18][19][20]
A series of amide-tagged trifluoromethyl indole and pyrimido indole derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines.[21]
| Compound | A549 (Lung) IC50 (µM) | MCF7 (Breast) IC50 (µM) | DU145 (Prostate) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| Derivative 1 | 5.42 | 4.18 | 6.24 | 7.15 |
| Derivative 2 | 3.12 | 2.89 | 4.56 | 5.32 |
Data synthesized from representative values in the literature for illustrative purposes.[21]
Caption: Anticancer mechanisms of trifluoromethyl-indoles.
Anti-inflammatory Activity
Several trifluoromethyl-indole derivatives have shown potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and interleukins.[22][23]
One study reported a series of 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives with significant inhibitory effects on the IL-1 receptor (IL-1R).[22]
| Compound | IL-1R Inhibition IC50 (µM) |
| Derivative A | 0.09 |
| Derivative B | 0.07 |
| Derivative C | 0.01 |
| Derivative D | 0.02 |
Data from a study on 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives.[22]
Caption: Anti-inflammatory action via NF-κB pathway inhibition.
Antimicrobial Activity
The trifluoromethyl-indole scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[1][24][25]
A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which share the key trifluoromethyl-aryl motif, demonstrated potent activity against antibiotic-resistant Gram-positive bacteria.[24]
| Compound | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. faecalis MIC (µg/mL) |
| Derivative X | 1.56 | 3.12 | 1.56 | 3.12 |
| Derivative Y | 3.12 | 3.12 | 6.25 | 6.25 |
| Derivative Z | 0.78 | 0.78 | 1.56 | 1.56 |
Data from a study on N-(trifluoromethyl)phenyl substituted pyrazoles.[24]
Structure-Activity Relationships (SAR)
The biological activity of trifluoromethyl-indole derivatives is highly dependent on the position and nature of substituents on the indole ring and any appended functionalities.
-
Position of the CF3 Group: The location of the trifluoromethyl group on the indole nucleus can significantly impact activity. For example, in some anticancer indole derivatives, a CF3 group at the 5- or 6-position has been shown to enhance potency.[26]
-
Substitution on the Indole Nitrogen: N-alkylation or N-arylation can modulate lipophilicity and steric hindrance, thereby influencing cell permeability and target engagement. N-methylation has been reported to significantly increase the potency of certain indole-based anticancer agents.[18]
-
Modifications at Other Positions: Substitutions at other positions of the indole ring, such as the 2- and 3-positions, with various functional groups can fine-tune the electronic and steric properties of the molecule, leading to optimized biological activity. For instance, the introduction of a phenyl group at the 2-position and a thiosemicarbazone moiety at the 3-position has been shown to be favorable for anticancer activity.[18]
Future Perspectives and Conclusion
The trifluoromethyl-indole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The unique combination of properties conferred by the trifluoromethyl group provides a powerful tool for overcoming common challenges in drug development, such as poor metabolic stability and low bioavailability. Future research in this area will likely focus on the development of more efficient and regioselective synthetic methods, the exploration of novel biological targets, and the design of next-generation therapeutics with enhanced potency and safety profiles. The insights and methodologies presented in this guide are intended to support these efforts and facilitate the continued success of trifluoromethyl-indole derivatives in the quest for new and improved medicines.
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An In-depth Technical Guide to Indole Alkaloids: Chemical Properties and Scientific Applications
Abstract
Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds.[1] Derived from the amino acid tryptophan, these molecules are characterized by the presence of a bicyclic indole nucleus, consisting of a benzene ring fused to a five-membered pyrrole ring.[1][2][3] Their profound physiological activities have positioned them as cornerstone molecules in pharmacology and drug development, yielding critical medicines such as the anticancer agents vincristine and vinblastine, and the antihypertensive drug reserpine.[4][5][6] This guide provides a comprehensive exploration of the core chemical properties of indole alkaloids, their biosynthesis, classification, and the analytical techniques essential for their characterization. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this vital class of compounds.
Introduction: The Indole Nucleus
The indole ring system is the defining feature of this alkaloid class.[1][3] It is an aromatic heterocycle that fulfills Hückel's rule with a total of 10 π-electrons delocalized across its bicyclic structure.[2][7] This aromaticity confers significant stability. However, the fusion of the electron-rich pyrrole ring with the benzene ring creates a unique electronic distribution, making the molecule highly reactive, particularly towards electrophiles.[3][7][8] The lone pair of electrons on the nitrogen atom is integral to the aromatic system, rendering the indole nucleus weakly basic.[9][10] The most reactive position for electrophilic aromatic substitution is overwhelmingly the C3 position of the pyrrole ring, which is estimated to be 10¹³ times more reactive than benzene.[9] This exceptional reactivity is fundamental to both its biological function and its utility as a synthetic scaffold.
Classification of Indole Alkaloids
The vast structural diversity of indole alkaloids necessitates a systematic classification. A primary division is based on their biosynthetic origin, separating them into two major groups: non-isoprenoid and isoprenoid (or terpenoid) indole alkaloids.[1][3]
-
Non-Isoprenoid Indole Alkaloids : This smaller group includes structurally simpler derivatives.
-
Simple Indole Derivatives : Such as tryptamine and the neurotransmitter serotonin.[1]
-
β-Carbolines : Formed via a Mannich reaction between tryptamine and an aldehyde or keto acid (e.g., harmine).[1]
-
Pyrrolo-indole Alkaloids : Characterized by a fused pyrrolo-indole core, with physostigmine being a classic example.[1]
-
-
Isoprenoid Indole Alkaloids : This is the largest and most complex group, where the tryptamine unit is combined with a C9 or C10 terpenoid unit derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]
-
Monoterpenoid Indole Alkaloids : The most numerous subgroup, formed from the condensation of tryptamine with the iridoid monoterpene secologanin to form the universal precursor, strictosidine.[1][11] From strictosidine, pathways diverge to create various skeletal types, including Corynanthe, Iboga, and Aspidosperma alkaloids.[12]
-
Ergot Alkaloids : Biosynthesized via the alkylation of tryptophan with DMAPP, leading to complex structures like lysergic acid.[1]
-
Bisindole (Dimeric) Alkaloids : Formed by the coupling of two monomeric indole alkaloid units, such as the anticancer drugs vinblastine and vincristine, which are derived from catharanthine and vindoline.[12]
-
Biosynthesis: The Tryptophan Pathway
The biogenetic precursor for all indole alkaloids is the aromatic amino acid L-tryptophan, which itself originates from the shikimate pathway.[1][13][14][15] The biosynthetic journey typically begins with the enzymatic decarboxylation of tryptophan to form tryptamine by tryptophan decarboxylase (TDC).[1][11][15]
For the vast class of monoterpenoid indole alkaloids, the key subsequent step is a Pictet-Spengler-type condensation between tryptamine and the monoterpene secologanin.[13] This reaction, catalyzed by strictosidine synthase (STR), yields strictosidine, the common precursor for thousands of complex alkaloids.[11] From this central intermediate, a series of enzymatic reactions—including deglycosylation, cyclizations, oxidations, and rearrangements—generate the immense structural diversity seen in nature.[11][12][16]
Core Chemical Properties and Reactivity
The chemistry of indole alkaloids is dominated by the indole nucleus. Understanding its reactivity is crucial for synthesis, derivatization, and comprehending their mechanism of action.
Electrophilic Aromatic Substitution
The indole ring is a π-excessive system, making it highly susceptible to electrophilic attack.[7]
-
Site of Reactivity : The preferred site for electrophilic substitution is the C3 position.[7][9][17] This regioselectivity is explained by the superior stability of the cationic intermediate (σ-complex) formed upon C3 attack. The positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, which is not possible with attack at C2.[7][18] If the C3 position is blocked, substitution may occur at the N1 or C2 positions.[7]
-
Common Reactions : This high reactivity allows for a wide range of substitutions at C3, including halogenation, nitration, alkylation, and acylation.[17] The Mannich reaction, for instance, reacts indole with formaldehyde and a secondary amine to produce gramine, a valuable synthetic intermediate.[9]
Acidity and Basicity
-
N-H Acidity : The N-H proton of the indole ring is weakly acidic (pKa ≈ 17). It can be deprotonated by strong bases like sodium hydride (NaH) or organolithium reagents to form an N-anion.[7] This anion is a potent nucleophile, allowing for alkylation or acylation at the nitrogen position.
-
Basicity : Unlike typical amines, the indole nitrogen is not basic because its lone pair of electrons is delocalized as part of the 10 π-electron aromatic system.[9][10] Protonation, when forced by strong acids, occurs preferentially at C3 to form the thermodynamically stable 3H-indolium cation, which preserves the benzene ring's aromaticity.[7][18]
Oxidation and Reduction
The electron-rich indole nucleus is sensitive to oxidation. Depending on the reagents, oxidation can lead to various products like oxindoles or result in cleavage of the pyrrole ring.[7] Conversely, the indole ring is generally resistant to catalytic hydrogenation under standard conditions. Reduction of the pyrrole ring to form an indoline can be achieved with reagents like sodium cyanoborohydride in acidic media.[7]
Spectroscopic Characterization
The structural elucidation of indole alkaloids relies heavily on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.
Data Presentation: Characteristic Spectral Data
The following table summarizes the characteristic spectroscopic data for the unsubstituted indole nucleus, which serves as a foundational reference for interpreting the spectra of more complex alkaloids.
| Technique | Observation | Characteristic Values/Signals | Rationale/Interpretation |
| UV-Vis | π-π* transitions | λmax ~270-290 nm (in Ethanol)[19] | Corresponds to the conjugated aromatic system of the indole nucleus. |
| Infrared (IR) | N-H stretch | ~3400 cm⁻¹ (sharp peak) | Characteristic of the non-hydrogen-bonded N-H group in the pyrrole ring. |
| ¹H NMR | Aromatic Protons | δ ~8.1 (N-H), ~7.6 (H4), ~7.3 (H2), ~7.1 (H7, H5, H6), ~6.5 (H3) ppm (in CDCl₃)[20] | The protons are deshielded to varying degrees by the aromatic ring current. H3 is the most upfield due to the electron-donating effect of the nitrogen. |
| ¹³C NMR | Aromatic Carbons | δ ~136 (C7a), ~128 (C3a), ~124 (C2), ~122 (C5), ~121 (C4), ~120 (C6), ~111 (C7), ~102 (C3) ppm (in CDCl₃)[20] | C3 is the most shielded (lowest ppm) due to high electron density, consistent with it being the primary site for electrophilic attack. |
| Mass Spec. (MS) | Molecular Ion / Fragmentation | Intense molecular ion (M+) peak. Characteristic fragments from cleavage of side chains. | The stable aromatic ring leads to a prominent molecular ion peak. Fragmentation patterns provide clues about substituents.[21][22] |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary based on solvent and substitution.
Experimental Protocol: Isolation and Characterization Workflow
The discovery of new indole alkaloids or the quantification of known ones from natural sources follows a well-established workflow. The rationale behind this multi-step process is to systematically separate the target molecules from a complex biological matrix and then unambiguously determine their structure.
Step-by-Step Methodology
-
Extraction (Justification: Polarity-based Separation)
-
Protocol : Dried and powdered plant material (e.g., bark, leaves) is subjected to extraction with an organic solvent, typically methanol or ethanol, which can solubilize a broad range of metabolites.[23][24]
-
Causality : This initial step is designed to efficiently remove the desired alkaloids from the solid plant matrix. The crude extract will contain a complex mixture of compounds.
-
-
Acid-Base Partitioning (Justification: Isolating Basic Compounds)
-
Protocol : The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl). This protonates the basic nitrogen atoms of the alkaloids, making them water-soluble salts. The solution is then washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities like fats and phenols.[23] The aqueous layer is then basified (e.g., with NH₄OH) to deprotonate the alkaloids, making them neutral again. A final extraction with an organic solvent isolates the alkaloid-rich fraction.
-
Causality : This is a crucial purification step that leverages the basicity of alkaloids to separate them from the majority of other plant metabolites, significantly simplifying the mixture.
-
-
Chromatographic Separation (Justification: High-Resolution Purification)
-
Protocol : The alkaloid-rich fraction is subjected to one or more chromatographic techniques.
-
Column Chromatography (CC) : Often using silica gel or alumina, compounds are separated based on their polarity by eluting with a solvent gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC) : For final purification, reversed-phase HPLC is commonly used, providing high resolution to separate structurally similar alkaloids.[21][25]
-
-
Causality : Chromatography is essential for isolating individual compounds from the enriched mixture. The choice of stationary and mobile phases is tailored to the specific polarity of the target alkaloids.
-
-
Structure Elucidation (Justification: Unambiguous Identification)
-
Protocol : The pure, isolated compound is analyzed using the spectroscopic methods detailed in Section 5.
-
Mass Spectrometry (MS) determines the molecular weight and elemental formula. Tandem MS (MS/MS) reveals fragmentation patterns that provide structural clues.[21][25][26]
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry, allowing for the complete assignment of the molecular structure.[27][28]
-
-
Causality : This final step provides the definitive evidence needed to identify a known alkaloid or determine the complete structure of a novel compound.
-
Significance in Drug Development
The unique chemical properties and rigid, complex structures of indole alkaloids make them ideal scaffolds for interacting with biological targets.[4][5] Their historical and ongoing importance in medicine is profound.
-
Anticancer Agents : Vinblastine and vincristine, isolated from Catharanthus roseus, are indispensable chemotherapeutic agents.[5][6][29] They function as microtubule-disrupting agents, binding to tubulin and inhibiting the formation of the mitotic spindle, which arrests cancer cells in mitosis.[5][30]
-
Antihypertensive and Antipsychotic Agents : Reserpine, from Rauwolfia serpentina, was one of the first drugs to effectively treat hypertension and psychosis.[4][5] Its mechanism involves irreversibly blocking the vesicular monoamine transporter (VMAT), which depletes stores of neurotransmitters like norepinephrine, dopamine, and serotonin in neurons.[31][32][33]
-
Broad Pharmacological Potential : Beyond these examples, indole alkaloids exhibit a vast range of activities, including antimicrobial, anti-inflammatory, analgesic, and antiviral properties, making them a continuous source of leads for new drug discovery.[4][6][34]
Conclusion
Indole alkaloids are a chemically fascinating and pharmaceutically vital class of natural products. Their shared biosynthetic origin from tryptophan gives rise to an astonishing array of complex molecular architectures. The chemical properties of the indole nucleus—particularly its high reactivity in electrophilic substitution at the C3 position—are central to their biological function and synthetic manipulation. A mastery of modern spectroscopic and chromatographic techniques is essential for the continued discovery and development of these powerful molecules. As research progresses, the unique indole scaffold will undoubtedly continue to provide novel solutions to pressing challenges in medicine and human health.
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Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Introduction: The Strategic Importance of Trifluoromethylated Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto this privileged heterocycle offers a powerful tool for modulating a molecule's physicochemical and pharmacological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[2] Specifically, Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate serves as a crucial building block for the synthesis of a diverse range of bioactive compounds, making a reliable and well-characterized synthetic protocol essential for researchers in drug development.[1]
This guide provides a comprehensive, in-depth protocol for the synthesis of this compound via the classic Fischer indole synthesis, a robust and versatile method for constructing the indole ring system.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide detailed, step-by-step experimental procedures, and present the necessary characterization data to ensure the identity and purity of the final product.
Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis is a venerable yet highly effective method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound in the presence of an acid catalyst.[2][3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole.[2]
For the synthesis of this compound, the chosen precursors are 4-(trifluoromethyl)phenylhydrazine hydrochloride and ethyl pyruvate. The reaction is effectively catalyzed by polyphosphoric acid (PPA), a strong dehydrating agent and acid catalyst that facilitates the key cyclization step.[4][5]
Figure 1: Overall workflow for the Fischer indole synthesis of the target compound.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the starting material and the final product.
Part 1: Synthesis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride
This protocol is adapted from established methods for the preparation of substituted phenylhydrazines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-(Trifluoromethyl)aniline | 161.13 | 16.11 | 0.10 |
| Concentrated Hydrochloric Acid | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 | 0.105 |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 26.47 | 0.21 |
| Water | 18.02 | As needed | - |
Procedure:
-
Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 16.11 g (0.10 mol) of 4-(trifluoromethyl)aniline in 30 mL of concentrated hydrochloric acid and 50 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.25 g (0.105 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 15 minutes at this temperature.
-
Reduction: In a separate 500 mL flask, prepare a solution of 26.47 g (0.21 mol) of sodium sulfite in 100 mL of water and cool it to 10 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, keeping the temperature below 15 °C. After the addition is complete, continue stirring at room temperature for 1 hour.
-
Hydrolysis and Isolation: Carefully add 80 mL of concentrated hydrochloric acid to the reaction mixture and heat to reflux for 3 hours.
-
Cool the mixture to 0-10 °C. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-(trifluoromethyl)phenylhydrazine hydrochloride.
Part 2: Synthesis of this compound
This protocol outlines the Fischer indole synthesis to yield the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-(Trifluoromethyl)phenylhydrazine HCl | 212.59 | 10.63 | 0.05 |
| Ethyl Pyruvate | 116.12 | 5.81 | 0.05 |
| Polyphosphoric Acid (PPA) | - | ~100 g | - |
| Ethanol | 46.07 | As needed | - |
| Ice Water | - | As needed | - |
| 10% Sodium Hydroxide Solution | - | As needed | - |
Procedure:
-
Hydrazone Formation: In a 100 mL round-bottom flask, combine 10.63 g (0.05 mol) of 4-(trifluoromethyl)phenylhydrazine hydrochloride and 5.81 g (0.05 mol) of ethyl pyruvate in 50 mL of ethanol. Heat the mixture at reflux for 1 hour.[6]
-
Remove the ethanol under reduced pressure to obtain the crude hydrazone as an oil or solid.
-
Cyclization: In a 250 mL flask equipped with a mechanical stirrer and a thermometer, carefully heat approximately 100 g of polyphosphoric acid to 80-90 °C.[7]
-
Add the crude hydrazone to the hot PPA in portions, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, continue stirring the mixture at 100 °C for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Allow the reaction mixture to cool to approximately 70 °C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is alkaline.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol or purify by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure this compound.
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization of this compound
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.0-8.5 (br s, 1H, NH)
-
δ 7.8-7.2 (m, 4H, Ar-H)
-
δ 4.4 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
-
δ 1.4 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~162 (C=O)
-
δ ~138-120 (Ar-C and C=C)
-
δ ~124 (q, J ≈ 270 Hz, CF₃)
-
δ ~105 (Ar-C)
-
δ ~62 (OCH₂)
-
δ ~14 (CH₃)
-
-
Infrared (IR) (KBr, cm⁻¹):
-
~3300 (N-H stretch)
-
~1700 (C=O stretch, ester)
-
~1300-1100 (C-F stretch)
-
-
Mass Spectrometry (MS):
-
Expected [M]⁺ at m/z = 257.07
-
Troubleshooting and Field-Proven Insights
-
Low Yield in Hydrazone Formation: Ensure the starting materials are pure. The reaction is typically straightforward, but moisture can be detrimental.
-
Difficult Cyclization: Polyphosphoric acid is highly viscous. Ensure efficient stirring to achieve a homogeneous reaction mixture. The temperature of the PPA should be carefully controlled during the addition of the hydrazone to prevent charring.[7]
-
Purification Challenges: The crude product may contain colored impurities. Treatment with activated charcoal during recrystallization can help decolorize the product. For column chromatography, a gradient elution from low to high polarity (e.g., 5% to 20% ethyl acetate in hexanes) can provide good separation.
Conclusion
The Fischer indole synthesis provides a reliable and scalable route to this compound, a valuable building block in drug discovery. By following the detailed protocols and considering the provided insights, researchers can confidently synthesize and characterize this important intermediate for their research endeavors.
References
-
Wikipedia. Fischer indole synthesis. Wikipedia. Available at: [Link].
-
Crochet, A., Alimi, I., Bochet, C. G., & Fromm, K. M. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o339. Available at: [Link].
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link].
-
Al-Hourani, B. J., Al-Jaber, H. I., El-Abadelah, M. M., & Voelter, W. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link].
-
Organic Syntheses. An oven-dried 100-mL single-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar (oval, 25 mm x 15 mm) is charged with. Organic Syntheses Procedure. Available at: [Link].
-
ResearchGate. Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link].
-
Ishii, H., Takeda, H., Hagiwara, T., Sakamoto, M., Kogusuri, K., & Murakami, Y. (1989). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2407–2414. Available at: [Link].
-
Gribble, G. W. (2016). Fischer Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery, 75-164. Available at: [Link].
-
Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link].
-
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-
El-Gendy, M. A., El-Enany, M. M., & El-Sawy, E. R. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, pyridazino- and thiazolidinone derivatives. Acta pharmaceutica (Zagreb, Croatia), 60(3), 301–316. Available at: [Link].
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Application Note and Detailed Protocol for the Synthesis of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a valuable heterocyclic compound, serving as a key building block in the synthesis of various biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. The presence of a trifluoromethyl group at the 4-position can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a comprehensive, in-depth guide to the synthesis of this important intermediate, grounded in the principles of the classic Fischer indole synthesis.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system. Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[1]
In this specific synthesis, the key starting materials are 4-(trifluoromethyl)phenylhydrazine and ethyl pyruvate. The reaction proceeds in two main stages:
-
Formation of the Phenylhydrazone: 4-(Trifluoromethyl)phenylhydrazine reacts with the ketone functional group of ethyl pyruvate to form the corresponding phenylhydrazone. This is a condensation reaction where a molecule of water is eliminated.
-
Acid-Catalyzed Cyclization: The formed phenylhydrazone, in the presence of a strong acid catalyst, undergoes a complex series of intramolecular rearrangements to yield the final indole product.
The accepted mechanism for the acid-catalyzed cyclization involves the following key steps:[1]
-
Tautomerization of the hydrazone to its enamine form.
-
A[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) to form a new carbon-carbon bond.
-
Loss of a proton to regain aromaticity in the six-membered ring.
-
Intramolecular cyclization with the elimination of ammonia to form the five-membered pyrrole ring of the indole nucleus.
Various Brønsted and Lewis acids can be employed as catalysts for this transformation, including polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, and zinc chloride.[1] The choice of catalyst and solvent can influence the reaction rate and yield.
Experimental Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram:
Sources
Application Notes and Protocols for the Fischer Indole Synthesis of Trifluoromethyl-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Trifluoromethyl Group in Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (CF₃) group into the indole scaffold has emerged as a powerful strategy in modern drug design. This is due to the unique electronic properties of the CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The CF₃ group's strong electron-withdrawing nature and steric bulk can protect adjacent positions from metabolic degradation and improve cell membrane permeability, making trifluoromethyl-substituted indoles highly sought-after intermediates in the development of novel therapeutics.[2]
The Fischer indole synthesis, a venerable and versatile method for constructing the indole ring, remains a key tool for accessing these valuable compounds.[3] This application note provides an in-depth guide to the Fischer indole synthesis for preparing trifluoromethyl-substituted indoles, addressing the specific challenges posed by the electron-withdrawing nature of the CF₃ group and offering detailed protocols and optimization strategies.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[3] The generally accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of the arylhydrazine with the carbonyl compound to form a phenylhydrazone.[4]
-
Tautomerization: The phenylhydrazone then tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.[4]
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[4][4]-sigmatropic rearrangement, creating a new carbon-carbon bond and disrupting the aromaticity of the phenyl ring.[5]
-
Rearomatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization occurs.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable aromatic indole ring.[4]
The Challenge of Electron-Withdrawing Groups: The Case of the Trifluoromethyl Substituent
The presence of a strong electron-withdrawing group, such as a trifluoromethyl group, on the phenylhydrazine ring presents a significant challenge to the Fischer indole synthesis. The decreased electron density in the aromatic ring hinders the key[4][4]-sigmatropic rearrangement step, which is the rate-determining step of the reaction.[6] This often leads to lower yields and requires more forcing reaction conditions, such as higher temperatures and stronger acid catalysts.
Catalyst Selection and Modern Synthetic Approaches
The choice of acid catalyst is critical for the successful synthesis of trifluoromethyl-substituted indoles. While traditional Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used, more robust catalysts are often necessary to overcome the deactivating effect of the CF₃ group.[2][3]
Polyphosphoric Acid (PPA): PPA is a highly effective catalyst for the Fischer indole synthesis, particularly for less reactive substrates.[6][7] Its high viscosity and dehydrating properties can drive the reaction to completion.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Fischer indole synthesis, often leading to significantly reduced reaction times and improved yields, especially for challenging substrates.[8][9] The rapid and efficient heating provided by microwaves can overcome the activation energy barrier for the[4][4]-sigmatropic rearrangement.
Experimental Protocols
Protocol 1: Classical Synthesis of 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole using Polyphosphoric Acid
This protocol describes a conventional method for the synthesis of a trifluoromethyl-substituted indole using a strong Brønsted acid catalyst.
Materials:
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, combine 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) and 2-butanone (1.2 eq).
-
Cyclization: Carefully add polyphosphoric acid (10 eq by weight) to the mixture with stirring. The mixture will become viscous.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to approximately 80 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-dimethyl-5-(trifluoromethyl)-1H-indole.
Protocol 2: Microwave-Assisted Synthesis of 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole
This protocol utilizes microwave irradiation to accelerate the synthesis, offering a more rapid and potentially higher-yielding alternative.
Materials:
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Acetic acid
-
Microwave reactor vials
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq), 2-butanone (1.5 eq), and glacial acetic acid (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 160 °C for 10-20 minutes.[8]
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, carefully neutralize the mixture by adding a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary and Comparison
The following table summarizes typical reaction conditions and reported yields for the Fischer indole synthesis of trifluoromethyl-substituted indoles, highlighting the advantages of different catalytic systems.
| Indole Product | Carbonyl Precursor | Catalyst/Conditions | Yield (%) | Reference |
| 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole | 2-Butanone | Polyphosphoric Acid, 110 °C, 3h | ~60-70 | [10] |
| 2,3,3-Trimethyl-5-nitro-3H-indole | Isopropyl methyl ketone | Acetic acid/HCl, reflux, 4h | 30 | [5] |
| 2,3,3-Trimethyl-3H-indole | Isopropyl methyl ketone | Acetic acid, Microwave, 160 °C, 10 min | 91 | [8] |
| 5-Bromo-2,3,3-trimethyl-3H-indole | Isopropyl methyl ketone | H₂O, H₂SO₄ (cat.), Microwave | quant. | [8] |
* Note: Data for nitro- and bromo-substituted indoles are included to provide context for the synthesis of indoles with electron-withdrawing groups, where specific data for trifluoromethyl analogs under identical conditions is limited in the cited literature.
Troubleshooting and Optimization
-
Low or No Yield: The primary challenge with trifluoromethyl-substituted phenylhydrazines is the reduced nucleophilicity of the aromatic ring. If the reaction is not proceeding, consider increasing the strength of the acid catalyst (e.g., from acetic acid to polyphosphoric acid or Eaton's reagent) or increasing the reaction temperature. Microwave synthesis is a highly recommended alternative to conventional heating to overcome high activation barriers.
-
Side Reactions: At the higher temperatures often required, side reactions can become more prevalent. If a complex mixture of products is observed, it may be necessary to find a balance between reactivity and selectivity. A careful screening of catalysts and temperatures is advised.
-
Hydrazone Stability: While often formed in situ, in some cases, pre-forming and isolating the hydrazone under milder conditions before subjecting it to the harsh cyclization conditions can improve the overall yield.
Conclusion
The Fischer indole synthesis remains a powerful and adaptable tool for the preparation of trifluoromethyl-substituted indoles, which are of high value in drug discovery. While the electron-withdrawing nature of the trifluoromethyl group presents challenges, these can be effectively overcome through the judicious selection of strong acid catalysts, such as polyphosphoric acid, and the application of modern synthetic techniques like microwave-assisted heating. The protocols and optimization strategies outlined in this application note provide a solid foundation for researchers to successfully synthesize these important molecular scaffolds.
References
-
Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. (2022). National Institutes of Health. Retrieved from [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. (n.d.). ijrpr. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). PubMed. Retrieved from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. Retrieved from [Link]
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Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. Retrieved from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. Retrieved from [Link]
-
A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. (2009). PubMed. Retrieved from [Link]
-
Kaniappan, K. (1998). Polyphosphoric Acid Catalyzed Indolization of 4-Piperidone Phenylhydrazones. Oriental Journal of Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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(PDF) Fischer Indole Synthesis. (2016). ResearchGate. Retrieved from [Link]
-
Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews. Retrieved from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Retrieved from [Link]
-
ChemInform Abstract: Mild, Efficient Fischer Indole Synthesis Using 2,4,6-Trichloro-1,3,5-triazine (TCT). (2010). ResearchGate. Retrieved from [Link]
-
Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. (2017). ResearchGate. Retrieved from [Link]
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Applications of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate in medicinal chemistry
An In-Depth Guide to the Application of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its versatile biological activity has led to the development of drugs across numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[2] In the pursuit of enhanced drug-like properties, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, has become a powerful tool in drug design.[3] The CF3 group can significantly modulate a compound's physicochemical properties by increasing lipophilicity, improving metabolic stability, and altering receptor binding affinity.[1]
This compound stands out as a particularly valuable building block. The trifluoromethyl group at the 4-position offers distinct electronic and steric properties that can be exploited for targeted drug design. This guide provides a detailed overview of its synthesis, applications, and protocols for its use as a foundational scaffold in drug discovery programs.
Physicochemical Rationale: The Advantage of the 4-CF3 Moiety
The placement of the electron-withdrawing trifluoromethyl group on the indole ring is a critical design choice. Its inclusion is predicated on several key principles of medicinal chemistry:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. Placing it on the benzene portion of the indole ring can shield the molecule from oxidative metabolism by cytochrome P450 enzymes.[1]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve bioavailability.[1] This is a crucial factor for oral drug candidates.
-
Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can influence the acidity of the indole N-H proton, potentially altering hydrogen bonding interactions with target proteins.[1]
-
Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, which can be leveraged to achieve higher binding affinity and selectivity for a specific biological target.
Synthetic Pathways and Protocols
The most common and robust method for synthesizing indole-2-carboxylates is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[4][5]
Protocol 1: Synthesis via Fischer Indolization
This protocol outlines the synthesis of this compound from commercially available starting materials.
Rationale: This multi-step, one-pot procedure is efficient and utilizes the classic Fischer indole synthesis, a reliable method for forming the indole core.[5] The use of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride facilitates the key cyclization and aromatization steps.
Materials:
-
3-(Trifluoromethyl)aniline
-
Sodium nitrite
-
Hydrochloric acid (conc.)
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Ethyl pyruvate
-
Ethanol
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl2)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Procedure:
-
Diazotization: Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction to Hydrazine: In a separate flask, dissolve stannous chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution to 0 °C and add the diazonium salt solution prepared in Step 1 dropwise. A precipitate of the hydrazine salt will form. Stir for 1 hour, then collect the solid by filtration and wash with cold water.
-
Hydrazone Formation: Suspend the crude (3-(trifluoromethyl)phenyl)hydrazine hydrochloride salt in ethanol. Add ethyl pyruvate (1.1 eq) and stir the mixture at room temperature for 2-4 hours until the starting materials are consumed (monitor by TLC).
-
Fischer Indolization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid (PPA) and heat the mixture to 80-100 °C for 1-2 hours. The reaction will turn dark.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Caption: Fischer indole synthesis workflow.
Applications in Medicinal Chemistry Target Areas
This compound is not typically a final drug but rather a key intermediate for creating more complex molecules. Its derivatization allows for the exploration of structure-activity relationships (SAR) in various therapeutic programs.
Anticancer Drug Discovery
The indole nucleus is a privileged scaffold in oncology. Derivatives have been developed as inhibitors of kinases, tubulin polymerization, and protein-protein interactions.[6][7][8]
-
Kinase Inhibition: The indole scaffold can be elaborated to target the ATP-binding site of various kinases, such as EGFR and CDK2.[9] The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid and coupled with various amines to generate libraries of amide derivatives for screening.[9][10] The 4-CF3 group can provide crucial hydrophobic interactions within the kinase active site.
-
Antimitotic Agents: Some indole derivatives function as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[6]
-
Targeting 14-3-3 Proteins: Recent research has identified 1H-indole-2-carboxylic acid derivatives as inhibitors of the 14-3-3η protein, a promising target in liver cancer.[8]
Anti-inflammatory Agent Development
Chronic inflammation is implicated in numerous diseases. Indole-based compounds have shown significant promise as anti-inflammatory agents by modulating key signaling pathways.[11][12]
-
COX-2/NF-κB Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) target cyclooxygenase (COX) enzymes. Novel indole derivatives have been developed as selective COX-2 inhibitors with reduced gastrointestinal side effects.[13] These compounds often act by inhibiting the upstream NF-κB signaling pathway, which controls the expression of pro-inflammatory genes like COX-2 and inducible nitric oxide synthase (iNOS).[13][14] Derivatives of this compound are prime candidates for development as novel anti-inflammatory agents acting on this pathway.
Caption: Potential inhibition points for indole derivatives in the NF-κB pathway.
Protocol 2: Derivatization for Lead Optimization
A common and critical step in medicinal chemistry is the conversion of the ethyl ester to a carboxylic acid, followed by amide coupling to explore SAR.
Rationale: The carboxylic acid is a versatile intermediate. Converting it to an amide library allows for systematic modification of physicochemical properties (solubility, H-bonding capacity) and exploration of interactions with the target protein. EDCI is a widely used water-soluble carbodiimide for efficient amide bond formation under mild conditions.[10]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), Methanol, Water
-
1M Hydrochloric acid (HCl)
-
A diverse library of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Procedure:
Part A: Saponification (Ester to Carboxylic Acid)
-
Dissolve the starting ester (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of LiOH (2.0-3.0 eq) and stir at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
The product, 4-(trifluoromethyl)-1H-indole-2-carboxylic acid, will precipitate out. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part B: Amide Coupling
-
To a solution of the carboxylic acid from Part A (1.0 eq) in DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to form the activated ester.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 8-16 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.
Caption: Standard workflow for derivatizing the lead scaffold.
Protocol 3: In Vitro Anti-inflammatory Screening
This protocol describes a standard assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Rationale: LPS stimulation of macrophages induces the expression of iNOS, leading to a significant release of NO, a key inflammatory mediator.[11][13] Measuring the reduction in NO levels in the presence of a test compound is a robust and high-throughput method to identify potential anti-inflammatory agents.
Materials:
-
RAW 264.7 cells
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37 °C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the test compounds. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the compounds, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the "unstimulated" control wells).
-
Incubation: Incubate the plate for another 24 hours.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in fresh media.
-
Transfer 50 µL of the cell supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration and calculate the IC50 value.
-
Cytotoxicity Assay (Parallel Plate): It is essential to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed NO inhibition is not due to cell death.[11]
Exemplary Biological Data of Related Indole Scaffolds
While specific data for this compound is proprietary or dispersed, the following table summarizes the activity of structurally related trifluoromethyl-indole and indole-2-carboxamide derivatives to illustrate the potential of this chemical class.
| Compound Class | Target/Assay | Reported Activity (IC50 / GI50) | Reference |
| 3-(Trifluoromethyl)-chromenyl-indole derivative | COX-2 Inhibition | 51.7 nM | [13] |
| Indole-2-formamide derivative (13b) | NO Inhibition (LPS-RAW264.7) | 10.99 µM | [11] |
| Indole-2-formamide derivative (13b) | IL-6 Inhibition | 2.29 µM | [11] |
| 5-substituted-indole-2-carboxamide (5j) | Antiproliferative (4 cancer cell lines) | 37 nM (mean) | [9] |
| 5-substituted-indole-2-carboxamide (5j) | EGFR Inhibition | 85 nM | [9] |
| Bisindole with 4-trifluoromethyl substituent (30) | Anticancer (HepG2 cells) | 7.37 µM | [15] |
Conclusion and Future Outlook
This compound is a high-value scaffold for medicinal chemistry. The strategic placement of the trifluoromethyl group provides a strong rationale for its use in developing metabolically robust and potent drug candidates. Its straightforward synthesis and versatile reactivity at the ester and N-H positions allow for the creation of large, diverse chemical libraries. Future applications will likely continue to focus on the development of targeted therapies in oncology and immunology, where the unique properties imparted by the 4-CF3 group can be fully exploited to overcome challenges of potency, selectivity, and pharmacokinetics.
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ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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National Institutes of Health (NIH). (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC. [Link]
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PubMed. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. [Link]
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PubMed. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. [Link]
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National Institutes of Health (NIH). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. [Link]
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MDPI. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
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Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
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PubMed. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. [Link]
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ResearchGate. (2017). Chemical structures of indole-based molecules employed as anticancer agents. [Link]
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MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. [Link]
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National Institutes of Health (NIH). (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC. [Link]
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ResearchGate. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. [Link]
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MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]
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PubMed. (2024). 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects. [Link]
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PubMed. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. [Link]
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Application Notes & Protocols: Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate as a Strategic Chemical Intermediate
Introduction: The Strategic Value of the 4-Trifluoromethyl Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from neurotransmitters like serotonin to complex alkaloids. The strategic introduction of a trifluoromethyl (CF₃) group onto this privileged scaffold dramatically enhances its utility in drug discovery. The CF₃ group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, cell membrane permeability, and binding affinity to biological targets.[1]
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a particularly valuable chemical intermediate. The trifluoromethyl group at the 4-position offers a unique steric and electronic profile, while the ethyl ester at the 2-position and the reactive N-H and C-3 positions provide orthogonal handles for systematic chemical elaboration. This guide provides an in-depth exploration of the synthesis and derivatization of this intermediate, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.
Physicochemical & Spectroscopic Data
A thorough understanding of the starting material's properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 31779-37-8 (Note: Some sources may list 317-60-2[2]) |
| Molecular Formula | C₁₂H₁₀F₃NO₂ |
| Molecular Weight | 257.21 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Purity | Typically ≥95-98% |
| Storage | 2-8 °C, protect from light and moisture |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR are crucial for structure confirmation and should be acquired for each batch.
Part 1: Synthesis of the Intermediate
The construction of the trifluoromethylated indole core is the first critical step. While various methods exist for indole synthesis, the Fischer indole synthesis is a classic and robust choice for this particular structure.[3][4][5] It involves the acid-catalyzed cyclization of an appropriate arylhydrazone.
Protocol 1: Fischer Indole Synthesis
This protocol outlines the synthesis of this compound from 3-(trifluoromethyl)phenylhydrazine and ethyl pyruvate.
Causality: The mechanism begins with the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine. A critical[6][6]-sigmatropic rearrangement occurs, followed by the loss of ammonia and rearomatization to form the stable indole ring.[4][7] The choice of a strong acid like polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂ is crucial for promoting the cyclization and dehydration steps.[4]
Materials:
-
3-(Trifluoromethyl)phenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by TLC until the starting hydrazine is consumed.
-
The resulting hydrazone often precipitates and can be filtered, washed with cold ethanol, and dried. If it remains in solution, the solvent can be removed under reduced pressure.
-
-
Indolization (Cyclization):
-
Method A (PPA): Add the dried hydrazone to polyphosphoric acid (10-20 times the weight of the hydrazone). Heat the mixture with stirring to 80-100 °C for 1-3 hours. The reaction is often exothermic and the color will darken significantly.
-
Method B (ZnCl₂): Mix the dried hydrazone with anhydrous zinc chloride (2-4 eq) and heat the mixture to 150-170 °C for 1-2 hours.
-
Self-Validation: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the disappearance of the hydrazone and the appearance of the indole product (which is typically UV active).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to afford this compound as a pure solid.
-
Sources
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- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Application and Protocol Guide: Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate as a Pivotal Scaffold for Novel Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its unique aromatic and heterocyclic nature allows for diverse interactions with various biological targets. When functionalized with a trifluoromethyl (-CF3) group, the indole scaffold's therapeutic potential is often significantly enhanced. The -CF3 group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins, making it a highly sought-after moiety in modern drug design. This guide focuses on the strategic application of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate as a key starting material for the synthesis of novel anticancer agents. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization into potent indole-2-carboxamides, and discuss the mechanistic insights into their antitumor activity.
The Strategic Advantage of the 4-(Trifluoromethyl)-1H-indole-2-carboxylate Scaffold
The indole ring system is a fundamental component of numerous anticancer agents, both natural and synthetic.[1][2][3][4][5][6] Its ability to mimic the structure of endogenous molecules allows it to interact with a wide array of biological targets, including protein kinases, tubulin, and DNA.[1][5] The incorporation of a trifluoromethyl group at the 4-position of the indole ring offers several key advantages in the design of anticancer therapeutics:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond in the -CF3 group is resistant to metabolic degradation by cytochrome P450 enzymes, leading to an increased half-life of the drug molecule in the body.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the -CF3 group can influence the acidity of the indole N-H proton and the overall electron distribution of the ring system, potentially leading to stronger and more specific interactions with target proteins.
-
Improved Binding Affinity: The -CF3 group can participate in favorable interactions within the binding pocket of a target protein, such as hydrophobic interactions or dipole-dipole interactions, thereby enhancing the potency of the inhibitor.
The ethyl ester at the 2-position of the indole scaffold serves as a versatile chemical handle for further synthetic modifications, primarily through its conversion to a carboxylic acid and subsequent amide bond formation. This allows for the introduction of a wide variety of side chains, enabling the fine-tuning of the molecule's pharmacological properties.
Synthetic Pathway: From Ester to Potent Indole-2-Carboxamide Anticancer Agents
The primary and most versatile strategy for elaborating this compound into potential anticancer agents is through the synthesis of N-substituted indole-2-carboxamides. This class of compounds has demonstrated significant promise as potent inhibitors of various cancer-related targets.[7][8][9][10]
The general synthetic workflow involves two key steps:
-
Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Reaction of the carboxylic acid with a diverse range of primary or secondary amines to generate a library of indole-2-carboxamides.
Caption: General synthetic workflow for the preparation of indole-2-carboxamides.
Detailed Protocol: Synthesis of 4-(Trifluoromethyl)-1H-indole-2-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for the synthesis of the final carboxamide derivatives.
Materials:
-
This compound
-
Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of THF (or MeOH) and water (typically a 3:1 to 4:1 ratio).
-
Addition of Base: Add LiOH, NaOH, or KOH (2.0-3.0 eq.) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent (THF or MeOH) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to yield the crude 4-(trifluoromethyl)-1H-indole-2-carboxylic acid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Detailed Protocol: Synthesis of N-Aryl-4-(trifluoromethyl)-1H-indole-2-carboxamides
This protocol outlines the coupling of the synthesized carboxylic acid with various anilines to generate a library of N-aryl indole-2-carboxamides.
Materials:
-
4-(Trifluoromethyl)-1H-indole-2-carboxylic acid
-
Substituted anilines (various)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Trifluoromethyl)-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous DCM or DMF.
-
Coupling Agent Addition: Add EDCI (1.2-1.5 eq.) and HOBt (1.2-1.5 eq.) to the solution. Alternatively, HATU (1.2-1.5 eq.) can be used as the coupling agent.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired substituted aniline (1.0-1.2 eq.) and a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-(trifluoromethyl)-1H-indole-2-carboxamide.
Biological Activity and Structure-Activity Relationship (SAR)
While specific anticancer data for derivatives of this compound is not extensively reported, the broader class of indole-2-carboxamides has shown significant cytotoxic activity against a range of cancer cell lines. The data presented below is a representative summary of the kind of biological activity that can be expected from a library of N-aryl-4-(trifluoromethyl)-1H-indole-2-carboxamides, based on published data for structurally similar compounds.[1][7][8][10]
Table 1: Representative Antiproliferative Activity of N-Aryl Indole-2-Carboxamide Analogs
| Compound ID | R Group on Aniline | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Hypothetical-1 | 4-Chloro | 5.2 | 8.1 | 10.5 |
| Hypothetical-2 | 4-Fluoro | 7.8 | 12.3 | 15.1 |
| Hypothetical-3 | 4-Methoxy | 15.6 | 20.4 | 25.8 |
| Hypothetical-4 | 3,4-Dichloro | 2.1 | 4.5 | 6.3 |
| Doxorubicin (Ref.) | - | 0.8 | 1.2 | 1.5 |
Note: The IC50 values presented are hypothetical and for illustrative purposes, based on trends observed in related indole-2-carboxamide series. Actual values would need to be determined experimentally.
From the analysis of related compounds, several structure-activity relationship (SAR) trends can be inferred:
-
Electronic Effects of Aniline Substituents: Electron-withdrawing groups (e.g., halogens) on the N-aryl ring generally lead to more potent anticancer activity compared to electron-donating groups (e.g., methoxy).
-
Substitution Pattern: The position of the substituent on the aniline ring can significantly impact activity, with para-substitution often being favored.
-
Lipophilicity: A balance of lipophilicity is crucial for optimal activity. While increased lipophilicity can enhance cell permeability, excessive lipophilicity can lead to poor solubility and off-target toxicity.
Mechanistic Insights: Targeting Key Cancer Pathways
Indole-2-carboxamide derivatives have been shown to exert their anticancer effects through various mechanisms of action. The specific mechanism is highly dependent on the overall structure of the molecule.
Caption: Potential mechanisms of action for indole-2-carboxamide anticancer agents.
Potential mechanisms include:
-
Kinase Inhibition: Many indole derivatives are potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][11]
-
Tubulin Polymerization Inhibition: Some indole compounds interfere with microtubule dynamics by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
-
Induction of Apoptosis: Indole-2-carboxamides can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[8]
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. Its strategic design, incorporating the privileged indole scaffold and the pharmacologically advantageous trifluoromethyl group, provides a solid foundation for the development of potent and selective cancer therapeutics. The synthetic protocols outlined in this guide offer a robust framework for the generation of diverse libraries of N-substituted indole-2-carboxamides. Future research in this area should focus on the synthesis of a broad range of derivatives and their comprehensive biological evaluation to identify lead compounds with optimal anticancer activity and favorable drug-like properties. Further mechanistic studies will be crucial to elucidate the specific molecular targets of these novel compounds and to guide their further development towards clinical applications.
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Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 2024.
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Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews, 2024.
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Cancer chemotherapeutic agent/formulation, manufacture and use thereof. Google Patents, 2017.
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Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 2021.
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 2023.
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 2022.
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Process for preparing an anti-cancer agent, 1-((4-(4-fluoro-2-methyl-1h-indol-5-yloxy). Google Patents, 2016.
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Synthesis of novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives as promising anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2016.
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Anti-cancer compounds. Google Patents, 2004.
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Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Molecules, 2021.
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Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 2023.
-
1-tetrahydropyranylcarbonyl-2,3-dihydro-1h-indole compounds for treating cancer. Google Patents, 2021.
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 2022.
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 2022.
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 2017.
-
An efficient synthesis and anticancer evaluation of 1,2,3-triazolo-indole-2-carboxylate derivatives. Results in Chemistry, 2024.
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). DARU Journal of Pharmaceutical Sciences, 2022.
-
Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 2016.
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate, 2022.
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 2023.
-
Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 2014.
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 2022.
-
Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & Medicinal Chemistry Letters, 2016.
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Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate in anti-inflammatory research
An in-depth guide to the application of , designed for researchers, scientists, and drug development professionals.
Introduction: The Promise of a Trifluoromethylated Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural versatility allows for modification at various positions, enabling the fine-tuning of biological activity. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable lipophilic and electronic interactions.[3] Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate emerges at the intersection of these two powerful concepts, presenting a promising candidate for the development of novel anti-inflammatory agents. Its structure suggests potential interactions with key enzymatic targets in the inflammatory cascade, meriting rigorous investigation.
This guide provides a detailed overview of the proposed mechanism of action for this compound and presents comprehensive, field-proven protocols for its evaluation in both in vitro and in vivo settings.
Proposed Mechanism of Action: Targeting the Core Inflammatory Axis
Inflammation is a complex biological response mediated by a network of signaling pathways and pro-inflammatory molecules.[4] A central regulator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB).[5] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. There, it orchestrates the transcription of genes encoding key inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7]
Based on extensive research on related trifluoromethyl-indole structures, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6] This upstream inhibition would consequently suppress the expression and activity of downstream targets like COX-2 and iNOS, leading to reduced production of prostaglandins (PGs) and nitric oxide (NO), respectively.[8][9]
Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.
Representative Synthesis
The synthesis of indole-2-carboxylates is well-documented. A common and effective method is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an α-ketoester. For the target compound, this would involve reacting (4-(trifluoromethyl)phenyl)hydrazine with ethyl pyruvate under acidic conditions.[10] Alternative modern methods, such as the domino trifluoromethylation/cyclization of 2-alkynylanilines, offer efficient routes to trifluoromethylated indoles.[11]
Application Protocol 1: In Vitro Evaluation of Anti-inflammatory Activity in Macrophages
This protocol details a robust method for screening the anti-inflammatory properties of this compound using a standard cell-based assay. The murine macrophage cell line RAW 264.7 is an excellent model as it produces significant quantities of inflammatory mediators upon stimulation with bacterial lipopolysaccharide (LPS).[7][12]
Objective: To quantify the compound's ability to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including controls, should be kept constant and non-toxic (e.g., ≤ 0.1%).
-
Pre-treat the adhered cells with the compound or vehicle (media with DMSO) for 2 hours. Include a positive control group treated with a known inhibitor like Indomethacin or Dexamethasone.
-
-
LPS Stimulation:
-
Following pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plates for an additional 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
It is crucial to ensure that any observed reduction in inflammatory mediators is not due to cytotoxicity.
-
In a separate plate prepared identically, add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the media, dissolve the formazan crystals in DMSO, and measure the absorbance at 570 nm. Cell viability should be >90% at the tested concentrations.
-
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
Collect 50 µL of supernatant from each well of the experimental plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Quantification (ELISA):
-
Use the remaining cell culture supernatants to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Analysis & Interpretation:
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory response) using non-linear regression analysis.
| Parameter | This compound | Indomethacin (Reference) |
| NO Production IC₅₀ (µM) | 4.82[6] | 15.2 |
| TNF-α Production IC₅₀ (µM) | 12.9[12] | 20.5 |
| IL-6 Production IC₅₀ (µM) | 2.3[12] | 18.9 |
| COX-2 Inhibition IC₅₀ (nM) | 51.7[6] | 6840[13] |
Note: Data presented are representative values based on published findings for structurally similar compounds and are for illustrative purposes.[6][12][13]
Application Protocol 2: In Vivo Evaluation in an Acute Inflammation Model
This protocol describes the use of the carrageenan-induced paw edema model in rodents, a cornerstone for the in vivo screening of anti-inflammatory drugs.[14] The model is highly reproducible and reflects the cardinal signs of acute inflammation.[15] The inflammatory response is biphasic: an early phase (0-2.5 h) mediated by histamine and serotonin, and a late phase (3-6 h) primarily driven by prostaglandin synthesis via COX-2.[14]
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound by measuring its ability to reduce acute paw edema.
Methodology:
-
Animals and Acclimatization:
-
Use male Wistar rats or Swiss albino mice (180-220 g).
-
Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.[14]
-
Fast animals overnight before the experiment but allow access to water.
-
-
Grouping and Dosing:
-
Divide animals into at least four groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in water)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III & IV: Test Compound (e.g., 25 mg/kg and 50 mg/kg)
-
-
Administer the vehicle, positive control, or test compound via oral gavage (p.o.) one hour before inducing inflammation.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the baseline reading (V₀).
-
Administer a 0.1 mL subplantar injection of 1% w/v carrageenan solution in sterile saline into the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis & Interpretation:
-
Calculate Paw Edema: Edema (mL) = Vₜ - V₀
-
Calculate Percentage Inhibition of Edema:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Compare the percentage inhibition across the treated groups and the positive control. A significant reduction in paw volume, particularly in the late phase (3-5 hours), suggests potent anti-inflammatory activity, likely mediated through COX-2 inhibition.[16]
Overall Experimental Workflow
The successful evaluation of a potential anti-inflammatory agent follows a logical progression from initial cell-based screening to validation in whole-animal models. This ensures that resources are focused on compounds with the most promising therapeutic potential.
Caption: A comprehensive workflow for evaluating anti-inflammatory candidates.
References
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Application Notes and Protocols for the N-Alkylation of Indole-2-carboxylates
Introduction: The Strategic Importance of N-Alkylated Indole-2-carboxylates in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Within this class, N-alkylated indole-2-carboxylates serve as crucial intermediates in the synthesis of complex therapeutic agents, including antivirals, anticancer agents, and compounds targeting the central nervous system. The strategic introduction of an alkyl group at the N1-position of the indole ring profoundly influences the molecule's steric and electronic properties, thereby modulating its pharmacological activity, metabolic stability, and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the experimental procedures for the N-alkylation of indole-2-carboxylates. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer insights into optimizing reaction conditions to achieve high yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this fundamental reaction in their synthetic endeavors.
Mechanistic Considerations: The Nucleophilic Nature of the Indole Nitrogen
The N-alkylation of indoles is fundamentally a nucleophilic substitution reaction. The indole nitrogen possesses a lone pair of electrons, rendering it nucleophilic. However, the acidity of the N-H proton (pKa ≈ 17 in DMSO) necessitates the use of a base to generate the more potent indolate anion.[2] The presence of an electron-withdrawing carboxylate group at the C2-position increases the acidity of the N-H proton, facilitating its deprotonation.[1]
The general mechanism proceeds in two key steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the indole nitrogen, forming a resonance-stabilized indolate anion.
-
Nucleophilic Attack: The indolate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide) in an SN2 fashion to form the N-alkylated product.
The choice of base, solvent, and reaction temperature is critical in controlling the efficiency and selectivity of the reaction, minimizing potential side reactions such as C3-alkylation.
Core Experimental Protocols
We present three robust protocols for the N-alkylation of indole-2-carboxylates, each with distinct advantages depending on the substrate scope, scale, and available reagents.
Protocol 1: Classical N-Alkylation using Sodium Hydride in an Apolar Aprotic Solvent
This is a widely employed and highly effective method for a broad range of alkylating agents.[3][4] The use of a strong base like sodium hydride ensures complete deprotonation of the indole nitrogen, driving the reaction to completion.
Caption: Workflow for N-alkylation using Sodium Hydride.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the indole-2-carboxylate (1.0 eq.).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (5-10 mL per mmol of indole). Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care in an inert atmosphere.[5] The mixture of NaH and DMF can be hazardous and has the potential for runaway reactions, especially at elevated temperatures.[6][7][8]
-
Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution will typically become clear or slightly colored.
-
Alkylation: Slowly add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.3 eq.) dropwise via a syringe, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent.[9]
Protocol 2: Milder N-Alkylation using Potassium Carbonate
This method offers a safer and more environmentally friendly alternative to the use of sodium hydride, employing a weaker base, potassium carbonate (K₂CO₃).[10][11] It is particularly effective for activated alkylating agents.
-
Mixing Reagents: In a round-bottom flask, combine the indole-2-carboxylate (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and the alkylating agent (1.2-1.5 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as acetone or acetonitrile (MeCN) (10-20 mL per mmol of indole).
-
Heating: Heat the reaction mixture to reflux and stir vigorously. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an elegant and efficient method that avoids the need for anhydrous solvents and strong, hazardous bases.[12][13] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the indolate anion from the aqueous phase (where it is formed with a base like NaOH or KOH) to the organic phase containing the alkylating agent.
-
Biphasic System Setup: In a round-bottom flask, dissolve the indole-2-carboxylate (1.0 eq.) and the alkylating agent (1.1-1.3 eq.) in an organic solvent such as toluene or dichloromethane.
-
Aqueous Base: Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 50% w/v).
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (5-10 mol%).
-
Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) to ensure efficient mixing of the two phases.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the N-alkylation of ethyl indole-2-carboxylate with various alkylating agents, showcasing the versatility of the described methods.
| Entry | Alkylating Agent | Base/Method | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | NaH | DMF | RT | 12 | ~95 | [3] |
| 2 | Allyl bromide | aq. KOH | Acetone | 20 | 2 | >90 | [14] |
| 3 | Benzyl bromide | aq. KOH | Acetone | 20 | 2 | >90 | [14] |
| 4 | Amyl bromide | aq. KOH | Acetone | 20 | 8 | ~85 | [14] |
| 5 | Allylic carbonates | Pd catalyst | THF | 40 | 12-24 | 54-95 | [1] |
| 6 | Benzyl bromide | K₂CO₃/TBAB | Toluene/H₂O | 60 | 6 | ~92 | [15] |
Advanced Method: The Mitsunobu Reaction
For the N-alkylation with alcohols, the Mitsunobu reaction is a powerful tool.[2][16][17][18][19] This reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the indole nitrogen. It is characterized by mild reaction conditions and stereochemical inversion at the alcohol's chiral center.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Mitsunobu reaction.
Characterization of N-Alkylated Indole-2-carboxylates
The successful N-alkylation can be confirmed by various spectroscopic techniques:
-
¹H NMR: The most telling evidence is the disappearance of the broad singlet corresponding to the N-H proton (typically > 10 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, in N-benzyl indole-2-carboxylates, a characteristic singlet for the benzylic protons (CH₂) appears around 5.8-5.9 ppm.[14][20]
-
¹³C NMR: The carbon signals of the alkyl group will be present in the spectrum. The chemical shifts of the indole ring carbons will also be slightly affected by the N-substitution.
-
FT-IR: The N-H stretching vibration (around 3300-3400 cm⁻¹) present in the starting material will be absent in the product spectrum.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the N-alkylated product.
Conclusion and Future Perspectives
The N-alkylation of indole-2-carboxylates is a fundamental and versatile transformation in organic synthesis. The choice of the appropriate method depends on factors such as the nature of the alkylating agent, the scale of the reaction, and safety considerations. While classical methods using strong bases remain highly effective, milder and more environmentally benign protocols, such as those employing carbonate bases or phase-transfer catalysis, are gaining prominence. For more specialized applications, the Mitsunobu reaction offers a unique approach for the introduction of alkyl groups from alcohols. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity of the desired N-alkylated indole-2-carboxylates, paving the way for the efficient synthesis of novel therapeutic agents.
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Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
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N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
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Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]
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Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Wiley Online Library. [Link]
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One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. [Link]
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Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. [Link]
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A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Thieme Connect. [Link]
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Application Notes and Protocols for the Use of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate in Kinase Inhibitor Development
Introduction: The Strategic Advantage of the Indole Scaffold in Kinase Inhibition
Protein kinases, constituting a significant portion of the druggable genome, are pivotal regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] Within the vast landscape of medicinal chemistry, the indole scaffold has emerged as a "privileged structure" for the design of kinase inhibitors.[1][2][3][4] Its versatile structure is present in numerous natural products and FDA-approved drugs, offering a rigid framework that can be strategically modified to achieve potent and selective inhibition of various kinases, including tyrosine kinases (e.g., EGFR, VEGFR, PDGFR), CDKs, and PI3K.[1][2][3][4]
This document provides a comprehensive guide for researchers on the application of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate , a key building block for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for derivatization and biological evaluation, and discuss the interpretation of results.
The Significance of this compound
The strategic placement of a trifluoromethyl (-CF3) group at the 4-position of the indole ring, combined with the ethyl carboxylate at the 2-position, makes this molecule a highly valuable starting material in drug discovery.
The Role of the Trifluoromethyl Group
The -CF3 group is a cornerstone of modern medicinal chemistry, offering several advantages:[5][6][7]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, increasing the half-life of the drug candidate.[5][6]
-
Increased Lipophilicity: This property can improve a molecule's ability to cross cellular membranes, potentially leading to better bioavailability.[5][6]
-
Modulation of Physicochemical Properties: The high electronegativity of the -CF3 group can influence the acidity and basicity of nearby functional groups, which can be fine-tuned to optimize interactions with the target kinase.[5][6][8]
-
Improved Binding Affinity: The -CF3 group can engage in unique interactions within the kinase ATP-binding pocket, such as hydrophobic interactions and non-canonical hydrogen bonds, leading to enhanced potency.[6]
The Versatility of the Ethyl Carboxylate Group
The ethyl carboxylate at the C2 position serves as a versatile chemical handle for further molecular elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, allowing for the introduction of various side chains to explore the chemical space around the kinase active site and improve structure-activity relationships (SAR).[9]
Synthetic Derivatization and Library Development
The primary utility of this compound is as a scaffold for the synthesis of a library of potential kinase inhibitors. A common and effective strategy is the amidation of the C2 carboxylate.
Protocol 1: Synthesis of 4-(trifluoromethyl)-1H-indole-2-carboxamides
This protocol outlines the conversion of the starting ester to a library of amide derivatives.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Methanol (MeOH) / Water
-
Hydrochloric acid (HCl)
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Saponification of the Ester:
-
Dissolve this compound in a mixture of THF/MeOH/H2O.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-(trifluoromethyl)-1H-indole-2-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of 4-(trifluoromethyl)-1H-indole-2-carboxylic acid in anhydrous DMF, add the desired amine (1.1 equivalents), HATU or HBTU (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours until completion (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-(trifluoromethyl)-1H-indole-2-carboxamide.
-
Figure 1: Synthetic workflow for generating a library of indole-2-carboxamides.
In Vitro Kinase Inhibition Assays
Once a library of derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against a panel of target kinases. A common method is a luminescence-based assay that measures ATP consumption.[10]
Protocol 2: General Kinase Inhibition Assay (e.g., Kinase-Glo®)
This protocol provides a general framework for assessing the in vitro potency of the synthesized compounds.
Materials:
-
Synthesized 4-(trifluoromethyl)-1H-indole-2-carboxamide derivatives
-
Recombinant protein kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
A known potent inhibitor for the target kinase (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well plate.
-
Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the appropriate kinase reaction buffer.
-
Prepare an ATP solution at a concentration relevant for the specific kinase (often at or near the Km value).
-
Add the kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Figure 2: Workflow for an in vitro luminescence-based kinase inhibition assay.
Data Presentation and Interpretation
The inhibitory activities (IC50 values) of the synthesized compounds should be summarized in a clear and organized table to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative Inhibitory Activity of Indole-based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (µM) |
| Indolyl 1,2,4-triazole derivatives | CDK4 | 0.049 - 3.031 |
| Oxindole-indole conjugates | CDK4 | 1.26 - 1.82 |
| 9H-pyrimido[4,5-b]indole derivatives | RET | 0.27 - 0.37 |
| Indolylindazole derivatives | ITK | Nanomolar range |
| 5-substituted-indole-2-carboxamides | EGFR | 0.085 - 0.124 |
| 5-substituted-indole-2-carboxamides | CDK2 | 0.033 - 0.046 |
Note: The data presented here is for analogous indole-based compounds and serves as a representative guide for the potential efficacy of derivatives of this compound.[11][12][13]
By analyzing the SAR from the initial screen, researchers can identify key structural features that contribute to potent and selective kinase inhibition. This iterative process of design, synthesis, and testing is fundamental to the development of novel drug candidates.
Conclusion
This compound is a promising and versatile starting material for the development of novel kinase inhibitors. The strategic combination of the privileged indole scaffold, the beneficial properties of the trifluoromethyl group, and a versatile chemical handle for derivatization provides a solid foundation for a successful drug discovery campaign. The protocols and guidelines presented in this document offer a roadmap for researchers to synthesize and evaluate new chemical entities based on this valuable building block, with the ultimate goal of developing next-generation targeted therapeutics.
References
- Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibition Assays Using 2H-Isoxazolo[4,5-b]indole Derivatives.
- How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). PubMed.
- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PMC - NIH.
- Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). (2020). PubMed.
- Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). PubMed.
- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). Source not available.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. (2025). ResearchGate.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PubMed Central.
- Structures of the newly synthesized indole-based kinase inhibitors IV... (n.d.). ResearchGate.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC - PubMed Central.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Source not available.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). ResearchGate.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Source not available.
- Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (2017). PubMed.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI.
- Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. (n.d.). PMC - NIH.
- (PDF) Ethyl 1H-indole-2-carboxylate. (n.d.). ResearchGate.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
- ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate | C11H9ClFNO2. (n.d.). PubChem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.
- This compound. (n.d.). Fluorochem.
- This compound. (n.d.). Aladdin.
- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2023). PubMed.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry - ACS Publications.
- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). PMC - NIH.
- FDA-approved small molecule kinase inhibitors-Part 3. (2023). BOC Sciences.
- Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. (n.d.). PMC - NIH.
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (n.d.). Organic Chemistry Portal.
- Ethyl indole-2-carboxylate 97 3770-50-1. (n.d.). Sigma-Aldrich.
- Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate: A Versatile Building Block for Agrochemicals and Pharmaceuticals. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
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Application Note & Protocol: Synthesis of Indole-2-Carboxamides from Ethyl Indole-2-Carboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indole-2-Carboxamide Scaffold
The indole-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow for high-affinity interactions with a variety of biological targets. Consequently, derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as antituberculosis agents,[1][3][4] anticancer therapeutics,[3][5][6] and modulators of cannabinoid receptors.[3][7] The synthetic accessibility and the potential for diversification at the indole nitrogen, the carboxamide nitrogen, and on the indole ring itself make it an attractive starting point for drug discovery campaigns.[2]
This guide provides a detailed overview of the primary synthetic routes for the preparation of indole-2-carboxamides, starting from the commercially available and cost-effective ethyl indole-2-carboxylates. We will delve into two principle methodologies: a robust, two-step approach involving saponification followed by amide coupling, and the more modern, atom-economical direct amidation of the ester.
Mechanistic Underpinnings of Amide Bond Formation from Esters
The conversion of an ester to an amide, known as aminolysis, is a nucleophilic acyl substitution reaction.[8][9] The reaction proceeds via a tetrahedral intermediate, and its efficiency is largely dependent on the nucleophilicity of the amine and the nature of the alkoxy leaving group.[8]
dot digraph "Aminolysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, fontname="Helvetica", fontsize=10];
// Reactants Ester [label="Ethyl Indole-2-carboxylate"]; Amine [label="R-NH2"];
// Intermediate Tetrahedral [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products Amide [label="Indole-2-carboxamide"]; Alcohol [label="Ethanol"];
// Arrows Ester -> Tetrahedral [label="Nucleophilic Attack"]; Amine -> Tetrahedral; Tetrahedral -> Amide [label="Elimination of Leaving Group"]; Tetrahedral -> Alcohol; } caption [label="General Mechanism of Aminolysis.", shape=plaintext, fontname="Helvetica", fontsize=12];
The direct reaction of an ester with an amine is often slow and requires forcing conditions, such as high temperatures, because the alkoxy group (e.g., ethoxide) is a relatively poor leaving group.[8][10] To overcome this, two main strategies are employed, which will be the focus of this guide:
-
Conversion to a more reactive species: The ester is first hydrolyzed to a carboxylic acid. The carboxylic acid is then activated with a coupling agent to generate a species with a better leaving group, which readily reacts with the amine.[11]
-
Catalysis: A catalyst is used to enhance the reactivity of the ester or the amine, facilitating direct conversion to the amide under milder conditions.[12][13][14][15]
Protocol I: Two-Step Synthesis via Saponification and Amide Coupling
This is a classic and highly reliable method for the synthesis of indole-2-carboxamides. It offers high yields and is compatible with a wide range of amines. The workflow is bifurcated into two distinct stages: the hydrolysis of the ethyl ester to the corresponding carboxylic acid, and the subsequent coupling of the acid with the desired amine.
dot digraph "Two_Step_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [arrowhead=vee, fontname="Helvetica", fontsize=10];
Start [label="Ethyl Indole-2-carboxylate"]; Saponification [label="Step 1: Saponification\n(e.g., NaOH, EtOH/H2O, Reflux)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Indole-2-carboxylic Acid"]; Coupling [label="Step 2: Amide Coupling\n(Amine, Coupling Agent, Base, Solvent)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Indole-2-carboxamide"]; Purification [label="Purification\n(Crystallization/Chromatography)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Saponification; Saponification -> Acid; Acid -> Coupling; Coupling -> Product; Product -> Purification; } caption [label="Workflow for the two-step synthesis.", shape=plaintext, fontname="Helvetica", fontsize=12];
Step 1: Saponification of Ethyl Indole-2-carboxylate
Principle: Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt, which is subsequently protonated to give the carboxylic acid. This is a standard and high-yielding transformation.[4]
Materials and Reagents:
-
Ethyl indole-2-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating plate
-
Standard glassware for workup (separatory funnel, beakers, Büchner funnel)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve ethyl indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (typically a 2:1 to 3:1 ratio).
-
Addition of Base: Add sodium hydroxide (2-3 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cooling and Solvent Removal: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is ~2-3. A precipitate of indole-2-carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Amide Coupling
Principle: The carboxylic acid is activated using a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond.[16][17] Common coupling agents include carbodiimides like EDC, often used with additives like HOBt to suppress side reactions and improve efficiency.[18]
Materials and Reagents:
-
Indole-2-carboxylic acid (from Step 1)
-
Desired primary or secondary amine (1-1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2-1.5 equivalents)
-
A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents)
-
Anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add indole-2-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents: Add DIPEA (2.5 equivalents) followed by the portion-wise addition of EDC·HCl (1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure indole-2-carboxamide.
| Parameter | Typical Conditions | Rationale |
| Solvent | DCM, DMF | Aprotic solvents that do not interfere with the coupling reaction. |
| Coupling Agent | EDC·HCl, DCC | Activates the carboxylic acid for nucleophilic attack. |
| Additive | HOBt | Suppresses racemization and side reactions. |
| Base | DIPEA, TEA | Scavenges the HCl generated and maintains a basic pH. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction. |
| Stoichiometry | Slight excess of amine and coupling reagents | Ensures complete consumption of the limiting carboxylic acid. |
Protocol II: Direct Catalytic Amidation of Ethyl Indole-2-carboxylate
Direct amidation is a more atom-economical approach that avoids the pre-activation step of the carboxylic acid.[15] This method often requires a catalyst to facilitate the reaction between the less reactive ester and the amine.[12][13][14] Transition-metal catalysts, particularly those based on manganese, cobalt, and ruthenium, have shown great promise in this area.[12][13][14] Borate esters have also been employed as effective promoters for this transformation.[19][20]
dot digraph "Direct_Amidation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [arrowhead=vee, fontname="Helvetica", fontsize=10];
Start [label="Ethyl Indole-2-carboxylate\n+ Amine"]; Reaction [label="Catalytic Reaction\n(Catalyst, Base, Solvent, Heat)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Indole-2-carboxamide\n+ Ethanol"]; Purification [label="Purification\n(Crystallization/Chromatography)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Product; Product -> Purification; } caption [label="Workflow for direct catalytic amidation.", shape=plaintext, fontname="Helvetica", fontsize=12];
Manganese-Catalyzed Direct Amidation
Principle: This method utilizes a manganese(I) catalyst to facilitate the direct coupling of esters and amines. The reaction is thought to proceed through the activation of the ester by the metal center, making it more susceptible to nucleophilic attack by the amine.[12]
Materials and Reagents:
-
Ethyl indole-2-carboxylate
-
Desired primary or secondary amine (1.2 equivalents)
-
Manganese(I) catalyst (e.g., a pre-catalyst complex, 1.0 mol %)
-
A strong base such as sodium tert-butoxide (t-BuONa) (20 mol %)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon) in a Schlenk tube or similar reaction vessel
Protocol:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the manganese catalyst (1.0 mol %), sodium tert-butoxide (20 mol %), ethyl indole-2-carboxylate (1 equivalent), and the amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C in a preheated oil bath for 18 hours.
-
Cooling and Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Purification: Filter the mixture through a pad of celite to remove insoluble materials. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Manganese(I) complex | Lowers the activation energy for the amidation reaction. |
| Base | Sodium tert-butoxide | Acts as a co-catalyst or activator. |
| Solvent | Toluene | High-boiling, inert solvent suitable for the reaction temperature. |
| Temperature | 120 °C | Provides the necessary thermal energy for the reaction to proceed. |
| Atmosphere | Inert (N2 or Ar) | Protects the catalyst and reagents from air and moisture. |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Low yield in saponification | Incomplete reaction; Re-esterification during acidic workup. | Increase reaction time or temperature. Ensure the solution is kept cold during acidification and perform the filtration quickly. |
| Low yield in amide coupling | Inactive coupling reagents; Poor quality solvent; Sterically hindered amine. | Use fresh coupling reagents and anhydrous solvents. For hindered amines, consider using a more powerful coupling agent (e.g., HATU) or increasing the reaction temperature. |
| Side products in coupling | Formation of N-acylurea (from carbodiimide); Racemization (if chiral centers are present). | Add HOBt to suppress N-acylurea formation. Run the reaction at 0 °C to minimize racemization. |
| No reaction in direct amidation | Inactive catalyst; Presence of water or oxygen. | Ensure the catalyst is active and all reagents and solvents are scrupulously dried. Maintain a strict inert atmosphere. |
| Difficulty in purification | Co-elution of product with unreacted starting material or byproducts. | Optimize the chromatography solvent system. Consider recrystallization as an alternative purification method. |
Safety Considerations
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
Strong Bases (NaOH, t-BuONa): Corrosive and can cause severe burns. Handle with care.
-
Coupling Agents (EDC·HCl): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact.
-
Solvents (DCM, Toluene): Dichloromethane is a suspected carcinogen. Toluene is flammable and toxic. Handle in a fume hood.
-
Amines: Many amines are corrosive, toxic, and have strong odors. Handle with appropriate care.
-
References
- Manganese Catalyzed Direct Amidation of Esters with Amines. (2021).
- Borate esters as convenient reagents for direct amidation of carboxylic acids and transamidation of primary amides. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online.
- Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. (2025).
- Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
- Reaction of Ester and Amine: Understanding the Mechanism and Applic
- An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. (2025).
- Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme Chemistry.
- Formation of Amides
- Catalytic amidation reactions from amines and acids (or esters).
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Borate esters as convenient reagents for direct amidation of carboxylic acids and transamid
- Silicon-containing catalysts and reagents for the direct amid
- Synthesis of Amides, Part 1. Nucleophilic Acyl Substitution of Acyl Halides (Or Anhydrides) With Amines. (2018). Master Organic Chemistry.
- How to Make Amides: Mechanism. (2014). YouTube.
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Publishing.
- Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews.
- Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH.
- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central.
- Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing).
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016).
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal.
- Amidation reactions from the direct coupling of metal carboxyl
- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W
- Amide synthesis by acyl
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Application Notes and Protocols: Strategic One-Pot Syntheses of Substituted Indolizine Derivatives
Introduction: The Significance of the Indolizine Scaffold
The indolizine nucleus, a fused heterocyclic system comprising a pyridine and a pyrrole ring sharing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid conformational structure have made it a cornerstone for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antibacterial compounds, as well as advanced organic electronics.[1] The demand for rapid access to structurally diverse indolizine libraries has driven the development of elegant and efficient synthetic methodologies. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a pinnacle of synthetic efficiency, resource conservation, and atom economy.
This comprehensive guide, designed for researchers and professionals in organic synthesis and drug development, provides an in-depth exploration of three field-proven, one-pot methodologies for constructing substituted indolizine derivatives. We will move beyond simple procedural lists to dissect the underlying principles and mechanistic rationale behind each protocol, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Methodology 1: The Tchichibabin Reaction - A Classic Revisited
The Tchichibabin (or Chichibabin) synthesis is a foundational method for indolizine construction. In its modern one-pot adaptation, it offers a straightforward and reliable route from simple pyridine and α-halo ketone precursors. The reaction's elegance lies in its sequential, base-mediated formation of a key pyridinium ylide intermediate, which undergoes a spontaneous intramolecular cyclization.[2]
Causality and Mechanistic Pathway
The entire transformation is driven by the creation and subsequent reaction of a pyridinium ylide. The process can be dissected into four critical steps:
-
Quaternization: A pyridine derivative attacks an α-halo carbonyl compound (e.g., an α-bromo ketone) in a standard SN2 reaction. This initial step forms a stable pyridinium salt.
-
Ylide Formation: A base is introduced to deprotonate the acidic α-carbon of the ketone moiety (the methylene group adjacent to the carbonyl), generating a resonance-stabilized pyridinium ylide. This ylide is a 1,3-dipole, the key reactive intermediate for the cyclization.
-
Intramolecular 1,5-Dipolar Cyclization: The negatively charged carbon of the ylide attacks the electrophilic C-6 position of the pyridine ring in an intramolecular nucleophilic addition. This step forges the five-membered pyrrole ring, creating a bicyclic dihydropyrrolo[1,2-a]pyridine intermediate.
-
Aromatization: The final indolizine ring is formed through the elimination of water (or a related small molecule), a process that is often spontaneous or gently encouraged by the reaction conditions, leading to the stable, aromatic 10-π electron system.[2][3]
Visualizing the Tchichibabin Workflow
Caption: One-pot Tchichibabin reaction workflow.
Experimental Protocol: One-Pot Synthesis of Sydnone-Indolizine Hybrids
This protocol is adapted from a demonstrated synthesis of novel hybrid heterocyclic compounds and illustrates the one-pot efficiency of the Tchichibabin reaction.[2]
Materials:
-
Substituted Pyridine (e.g., 4-methylpyridine): 1.0 mmol
-
4-(Bromoacetyl)-3-phenylsydnone: 1.0 mmol
-
Base (e.g., Sodium Bicarbonate, NaHCO₃): 2.0 mmol
-
Solvent (e.g., anhydrous Ethanol): 15 mL
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted pyridine (1.0 mmol) and 4-(bromoacetyl)-3-phenylsydnone (1.0 mmol) in anhydrous ethanol (15 mL).
-
Quaternization: Stir the mixture at room temperature for 30 minutes to facilitate the initial quaternization step, forming the pyridinium bromide salt in situ.
-
Cyclization: Add the base (e.g., NaHCO₃, 2.0 mmol) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Redissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted indolizine.
Data Summary: Tchichibabin Reaction Scope
| Pyridine Derivative | Carbonyl Compound | Base | Yield (%) |
| Pyridine | 4-(Bromoacetyl)-3-phenylsydnone | NaHCO₃ | ~70-80% |
| 4-Methylpyridine | 2-Bromoacetophenone | K₂CO₃ | ~65-75% |
| 3,5-Dimethylpyridine | Ethyl 2-bromoacetate | DBU | ~60-70% |
| 4-Phenylpyridine | 4-(Bromoacetyl)-3-phenylsydnone | NaHCO₃ | ~70-85% |
| (Yields are representative and may vary based on specific substrates and reaction conditions.) |
Methodology 2: 1,3-Dipolar Cycloaddition - A Convergent Approach
The [3+2] cycloaddition between a pyridinium ylide (the 4π component) and a dipolarophile (the 2π component) is an exceptionally powerful and versatile strategy for indolizine synthesis.[4][5] Its one-pot, multi-component nature allows for the rapid assembly of complex indolizines from three distinct starting materials, offering a high degree of control over the final substitution pattern.
Causality and Mechanistic Pathway
This reaction elegantly orchestrates a cascade of events, beginning similarly to the Tchichibabin reaction but diverging in its core bond-forming step.
-
Pyridinium Salt Formation: As before, a pyridine reacts with an α-halo carbonyl compound to generate a pyridinium salt in situ.
-
Ylide Generation: A base deprotonates the salt to form the crucial pyridinium ylide (1,3-dipole).
-
[3+2] Cycloaddition: The pyridinium ylide reacts with an electron-deficient alkene or alkyne (the dipolarophile) in a concerted pericyclic reaction. This is the key bond-forming step that constructs the five-membered ring and establishes the core bicyclic framework, resulting in a tetrahydroindolizine intermediate.[5]
-
Aromatization: The tetrahydroindolizine intermediate is not aromatic and must be oxidized to form the final stable product. When an alkyne is used as the dipolarophile, aromatization is often spontaneous. However, with alkenes, an external oxidant is required to facilitate the elimination of two hydrogen atoms.[5]
Visualizing the 1,3-Dipolar Cycloaddition Workflow
Caption: One-pot 1,3-dipolar cycloaddition workflow.
Experimental Protocol: Three-Component, Transition-Metal-Free Synthesis
This one-pot protocol utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mild, metal-free oxidant for the final aromatization step.
Materials:
-
α-Halo carbonyl compound (e.g., ethyl 2-bromoacetate): 1.0 mmol
-
Substituted pyridine (e.g., pyridine): 1.2 mmol
-
Electron-deficient alkene (e.g., N-phenylmaleimide): 1.5 mmol
-
Base (e.g., anhydrous K₂CO₃): 2.0 mmol
-
Oxidant (e.g., TEMPO): 2.2 mmol
-
Solvent (e.g., anhydrous Acetonitrile, CH₃CN): 10 mL
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the α-halo carbonyl (1.0 mmol), substituted pyridine (1.2 mmol), alkene (1.5 mmol), K₂CO₃ (2.0 mmol), and TEMPO (2.2 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) via syringe.
-
Reaction: Stir the mixture vigorously at 60 °C. Monitor the reaction by TLC until the starting materials are consumed (typically 8-12 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts and wash the solid residue with a small amount of acetonitrile.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the pure indolizine product.
Data Summary: 1,3-Dipolar Cycloaddition Scope
| Pyridine | α-Halo Compound | Dipolarophile | Yield (%) |
| Pyridine | Ethyl 2-bromoacetate | N-Phenylmaleimide | ~85-95% |
| 4-Cyanopyridine | Phenacyl bromide | Dimethyl fumarate | ~70-80% |
| Pyridine | Ethyl 2-bromoacetate | Ethyl propiolate | ~80-90% |
| Isoquinoline | Phenacyl bromide | Acrylonitrile | ~60-70% |
| (Yields are representative. Reactions with alkynes like ethyl propiolate may not require an external oxidant.)[6] |
Methodology 3: Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines
Transition-metal catalysis has revolutionized organic synthesis, and the construction of indolizines is no exception. This gold(III)-catalyzed three-component reaction provides rapid, atom-economical access to valuable 1-aminoindolizine derivatives from readily available aldehydes, amines, and alkynes.[7][8][9] The reaction can be performed under solvent-free conditions or in water, highlighting its green chemistry credentials.
Causality and Mechanistic Pathway
The catalytic cycle is predicated on the unique ability of gold catalysts to activate alkynes toward nucleophilic attack.
-
Propargylamine Formation: The reaction is believed to initiate with a gold-catalyzed Mannich-Grignard type coupling of the aldehyde, amine, and alkyne. This forms a key propargylamine intermediate in situ.
-
Alkyne Activation: The gold catalyst coordinates to the triple bond of the propargylamine intermediate. This π-activation significantly increases the electrophilicity of the alkyne.
-
Intramolecular Cyclization (5-endo-dig): The lone pair of the pyridine nitrogen atom performs a nucleophilic attack on the activated alkyne. This is a 5-endo-dig cyclization, which forms the five-membered ring.
-
Deprotonation & Demetalation: A subsequent deprotonation followed by demetalation regenerates the active gold catalyst and yields the aromatic aminoindolizine product.[7][8]
Visualizing the Gold-Catalyzed Workflow
Caption: Gold-catalyzed multicomponent synthesis workflow.
Experimental Protocol: Gold-Catalyzed Synthesis of 1-Aminoindolizines
This protocol is based on the highly efficient method developed by Yan and Liu.[8]
Materials:
-
Pyridine-2-carboxaldehyde: 0.5 mmol
-
Amine (e.g., piperidine): 0.6 mmol
-
Alkyne (e.g., phenylacetylene): 0.75 mmol
-
Catalyst (Sodium tetrachloroaurate(III) dihydrate, NaAuCl₄·2H₂O): 0.005 mmol (1 mol%)
-
Optional Solvent: Water (2 mL)
Procedure (Solvent-Free):
-
Reaction Setup: In a clean vial, add pyridine-2-carboxaldehyde (0.5 mmol), the amine (0.6 mmol), the alkyne (0.75 mmol), and NaAuCl₄·2H₂O (0.005 mmol).
-
Reaction: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the mixture for 1.5-3 hours. The reaction mixture is typically heterogeneous at the start and becomes homogeneous as it proceeds.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Purification: Upon completion, cool the reaction mixture to room temperature. Directly purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to isolate the pure 1-aminoindolizine product.
Procedure (in Water):
-
Reaction Setup: In a vial, dissolve NaAuCl₄·2H₂O (0.005 mmol) in water (2 mL).
-
Reagent Addition: Add the pyridine-2-carboxaldehyde (0.5 mmol), amine (0.6 mmol), and alkyne (0.75 mmol) sequentially to the aqueous catalyst solution.
-
Reaction: Seal the vial and heat the biphasic mixture at 60 °C with vigorous stirring for 3-5 hours.
-
Work-up & Purification: After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography as described above.
Data Summary: Gold-Catalyzed Reaction Scope
| Aldehyde | Amine | Alkyne | Conditions | Yield (%) |
| Pyridine-2-carboxaldehyde | Piperidine | Phenylacetylene | Solvent-free, 60°C | 95% |
| Pyridine-2-carboxaldehyde | Morpholine | Phenylacetylene | Solvent-free, 60°C | 92% |
| Pyridine-2-carboxaldehyde | Piperidine | 1-Hexyne | Solvent-free, 60°C | 81% |
| Pyridine-2-carboxaldehyde | N-Benzyl-glycine ethyl ester | Phenylacetylene | Solvent-free, 60°C | 86% |
| Pyridine-2-carboxaldehyde | Piperidine | Phenylacetylene | Water, 60°C | 85% |
| (Data adapted from Yan, B.; Liu, Y. Org. Lett. 2007, 9 (21), 4323–4326.)[8] |
Conclusion and Outlook
The one-pot synthetic strategies detailed herein—the classic Tchichibabin reaction, the versatile 1,3-dipolar cycloaddition, and the modern gold-catalyzed multicomponent reaction—provide a powerful and diverse toolkit for accessing substituted indolizine derivatives. Each method offers distinct advantages in terms of substrate scope, operational simplicity, and atom economy. By understanding the fundamental mechanistic principles that govern these transformations, researchers are well-equipped to select the optimal synthetic route for their specific target and to rationally design new, even more efficient pathways to this vital heterocyclic scaffold. The continued evolution of one-pot methodologies will undoubtedly accelerate the discovery of next-generation pharmaceuticals and functional materials based on the indolizine core.
References
-
Yan, B.; Liu, Y. Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water. Organic Chemistry Portal. [Link]
-
Yan, B.; Liu, Y. Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water. Org. Lett. 2007, 9 (21), 4323–4326. [Link]
-
Yan, B.; Liu, Y. Gold-catalyzed multicomponent synthesis of aminoindolizines from aldehydes, amines, and alkynes under solvent-free conditions or in water. PubMed. [Link]
-
Chichibabin reaction. Wikipedia. [Link]
- Chichibabin Reaction. Name Reactions in Organic Synthesis.
-
Kostik, E. I.; Abiko, A.; Oku, A. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. J. Org. Chem. 2001, 66 (8), 2618-23. [Link]
-
New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. ResearchGate. [Link]
-
Liu, Y.; Song, Z.; Yan, B. General and Direct Synthesis of 3-Aminoindolizines and Their Analogues via Pd/Cu-Catalyzed Sequential Cross-Coupling/Cycloisomerization Reactions. Organic Chemistry Portal. [Link]
-
Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. ResearchGate. [Link]
-
Kucukdisli, M.; Opatz, T. One-pot synthesis of polysubstituted indolizines by an addition/cycloaromatization sequence. J. Org. Chem. 2013, 78 (13), 6670-6. [Link]
-
1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed. [Link]
-
A facile regioselective 1,3-dipolar cycloaddition protocol for the synthesis of new class of quinolinyl dispiro heterocycles. ResearchGate. [Link]
-
Mechanistic studies of 1,3-dipolar cycloadditions of bicyclic thioisomünchnones with alkenes. A computational rationale focused. SciSpace. [Link]
-
Gold-catalyzed four-component multifunctionalization of alkynes. PubMed Central. [Link]
-
Gaudin, C.; et al. Synthesis of 2-Aminoindolizines by 1,3-Dipolar Cycloaddition of Pyridinium Ylides with Electron-Deficient Ynamides. Org. Lett. 2015, 17 (16), 4026–4029. [Link]
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed Central. [Link]
-
1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. ResearchGate. [Link]
-
One‐pot synthesis of indolizin‐1‐yl‐pyrimidines from ethyl 3‐( 3‐ethoxy‐3‐oxopropanoyl ) indolizine‐1‐carboxylate , DMF‐DMA and amidines. ResearchGate. [Link]
-
Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water. OUCI. [Link]
-
Synthesis of indolizines. Organic Chemistry Portal. [Link]
-
Gold/silver-catalyzed synthesis of functionalized indoles from N-allyl-2-alkynylanilines and α-diazo compounds via 1,3-allyl migration. Chemical Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold-catalyzed multicomponent synthesis of aminoindolizines from aldehydes, amines, and alkynes under solvent-free conditions or in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important indole derivative. The presence of the electron-withdrawing trifluoromethyl group can influence the compound's stability and chromatographic behavior, necessitating specific purification strategies.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Achieving high purity is critical for reliable downstream applications, including biological screening and further synthetic transformations. This guide provides a structured, question-and-answer-based approach to address specific issues you may encounter during its purification.
Troubleshooting Guide & FAQs
Recrystallization
Question 1: My crude this compound fails to crystallize. What are the best starting solvents for recrystallization?
Answer:
The choice of solvent is critical for successful recrystallization. For ethyl indole-2-carboxylates, a common and effective strategy is to use a binary solvent system consisting of a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble.[1]
A good starting point for this compound, based on its structure and data from similar compounds, would be a mixture of a moderately polar solvent and a non-polar solvent.[2]
Recommended Solvent Systems to Screen:
| Solvent System | Rationale & Comments |
| Ethyl Acetate / Hexanes | A widely used system for compounds of intermediate polarity. The ester group suggests good solubility in ethyl acetate.[1] |
| Ethanol / Water | A classic choice for many organic compounds. The indole NH group can hydrogen bond with ethanol. |
| Acetone / Hexanes | Similar to ethyl acetate/hexanes, offering a different polarity profile. |
| Chloroform | A single solvent system that has proven effective for a similar trifluoromethyl-substituted indole ester.[2] Use with caution due to toxicity. |
| Dichloromethane / Hexanes | Another chlorinated solvent option that can be effective. |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude material (10-20 mg) into several small test tubes.
-
To each tube, add a few drops of a potential "good" solvent (e.g., ethyl acetate, ethanol, acetone, chloroform) and warm gently to dissolve the solid.
-
Once dissolved, slowly add the "anti-solvent" (e.g., hexanes, water) dropwise at an elevated temperature until the solution becomes slightly cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote crystal formation.
Question 2: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the impure solid or when the polarity change upon adding the anti-solvent is too drastic.
Troubleshooting Strategies:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a More Dilute Solution: Start with a larger volume of the "good" solvent to avoid oversaturation.
-
Modify the Solvent System:
-
If using a binary system, try a different anti-solvent. For example, if ethyl acetate/hexanes is failing, try ethyl acetate/heptane.
-
Consider a three-solvent system, which can sometimes provide a more gradual change in solubility.
-
-
Scratching and Seeding:
-
Gently scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.
-
If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Column Chromatography
Question 3: What is a good starting mobile phase for the column chromatography purification of this compound?
Answer:
For column chromatography on silica gel, a non-polar solvent system with a small amount of a more polar modifier is typically a good starting point for indole-2-carboxylates. For a related compound, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, a mobile phase of pentane:ethyl acetate (4:1) was successful.[2] Given the structural similarities, a similar system is recommended for your compound.
Recommended Mobile Phase Systems:
| Stationary Phase | Mobile Phase (Eluent) | Comments |
| Silica Gel | Hexanes / Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity) | A standard and often effective system. The ratio can be optimized based on TLC analysis. |
| Silica Gel | Pentane / Ethyl Acetate (e.g., 80:20 or 4:1) | Pentane is less polar than hexanes and can sometimes provide better separation for less polar compounds.[2] |
| Silica Gel | Dichloromethane / Hexanes | A less polar system that can be useful if the compound is eluting too quickly with ethyl acetate-containing eluents. |
Workflow for Column Chromatography Purification:
Caption: Workflow for Column Chromatography.
Question 4: My product is streaking on the TLC plate and giving poor separation during column chromatography. What is the cause and how can I fix it?
Answer:
Streaking on TLC and poor separation on a column can be caused by several factors, particularly with indole compounds:
-
Acidity of Silica Gel: Indoles can be sensitive to the acidic nature of standard silica gel, leading to decomposition or strong adsorption. The N-H proton of the indole is weakly acidic, but the indole ring itself can be prone to acid-catalyzed polymerization or degradation, especially with electron-withdrawing groups.
-
Overloading the Column: Applying too much sample relative to the amount of stationary phase will lead to broad bands and poor separation.
-
Inappropriate Solvent System: If the eluent is too polar, the compound will move too quickly with the solvent front, resulting in poor separation from impurities. If it is not polar enough, the compound may streak.
Troubleshooting Strategies:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and often results in sharper bands and better separation for amines and indoles.
-
Use an Alternative Stationary Phase: If deactivating silica gel is not effective, consider using neutral or basic alumina as the stationary phase.
-
Optimize Sample Loading: As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
Dry Loading: Instead of dissolving the sample in a solvent and applying it to the column, adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be carefully added to the top of the column. This often leads to sharper bands.
Question 5: I suspect I have unreacted starting materials or side products from a Fischer indole synthesis. What are the likely impurities and how can I remove them?
Answer:
The Fischer indole synthesis, a common method for preparing indole-2-carboxylates, proceeds by reacting a phenylhydrazine with a pyruvate derivative under acidic conditions.[3][4] For the synthesis of this compound, the likely starting materials are 3-(trifluoromethyl)phenylhydrazine and ethyl pyruvate.
Potential Impurities and Removal Strategies:
| Impurity | Structure | Rationale for Formation | Removal Strategy |
| Unreacted 3-(Trifluoromethyl)phenylhydrazine | Incomplete reaction. | This starting material is more polar than the product. It can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl) during the workup, as the hydrazine will be protonated and move to the aqueous layer. It will also have a lower Rf on TLC and can be separated by column chromatography. | |
| Unreacted Ethyl Pyruvate | Incomplete reaction. | This is a relatively volatile and polar compound that can often be removed under high vacuum. It is also soluble in water and can be removed during an aqueous workup. | |
| Regioisomeric Indole | If the[3][3]-sigmatropic rearrangement occurs at the other ortho position of the phenylhydrazine. | This is a significant challenge as the regioisomer will have very similar polarity to the desired product. Careful optimization of column chromatography with a shallow gradient may be required. Preparative HPLC could also be an option for small scales. | |
| Polymeric Byproducts | (Complex mixture) | Acid-catalyzed polymerization of the indole product or intermediates. | These are typically high molecular weight, baseline materials on TLC and are easily removed by column chromatography as they will remain on the column. |
Decision Tree for Purification Strategy:
Caption: Purification Strategy Decision Tree.
Purity Analysis
Question 6: How can I assess the purity of my final product? What would be a suitable HPLC method?
Answer:
High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your this compound. A reversed-phase method is generally suitable for this type of compound.
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A (e.g., 70%) and ramp up to a higher percentage of B (e.g., 95%) over 10-15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Column Temperature | 25-30 °C |
This method should provide good separation of the product from most potential impurities. The purity can be determined by integrating the peak area of the product and expressing it as a percentage of the total peak area.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Alimi, E., & Bochet, C. G. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1578. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
Sources
Technical Support Center: A Guide to Improving the Synthesis of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Welcome to our dedicated technical guide for the synthesis of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging but crucial synthesis. The inherent electronic properties of the trifluoromethyl group present unique hurdles, often leading to suboptimal yields. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy and its underlying principles.
Q1: What is the most common and direct synthetic route to this compound?
A1: The most prevalent method is the Fischer indole synthesis .[1] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For this specific target molecule, the reactants are (4-trifluoromethyl)phenylhydrazine and ethyl pyruvate. The overall transformation is shown below:
-
Step 1: Hydrazone Formation: The phenylhydrazine reacts with the ketone of ethyl pyruvate to form the corresponding hydrazone. This can be done as a separate step or in situ.
-
Step 2: Acid-Catalyzed Cyclization: The hydrazone, in the presence of a strong acid and heat, undergoes a complex rearrangement and cyclization to form the indole ring, eliminating ammonia in the process.[2]
Q2: My yields are consistently low. What is the fundamental chemical reason for this?
A2: The primary reason for low yields is the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group on the phenyl ring. The core mechanism of the Fischer indole synthesis relies on a key[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[3] This step is essentially an intramolecular electrophilic attack on the benzene ring. The -CF₃ group deactivates the ring, making it less nucleophilic and thus hindering this critical C-C bond-forming step.[4] Consequently, higher activation energy is required, leading to the need for more forcing conditions, which can promote side reactions and decomposition.
Q3: What are the most critical parameters I need to control to improve the yield?
A3: Success in this synthesis hinges on the careful optimization of three key parameters:
-
Choice of Acid Catalyst: The type and concentration of the acid are paramount. The reaction requires a potent catalyst to overcome the electronic deactivation by the -CF₃ group.[5]
-
Reaction Temperature: A delicate balance is required. The temperature must be high enough to drive the rearrangement but not so high that it causes decomposition or tar formation.[5]
-
Purity of Reactants: Phenylhydrazines, in particular, can be unstable. Using old or impure starting materials is a common cause of reaction failure.[6]
Q4: Are there any modern or alternative synthetic strategies I should consider if the Fischer route fails?
A4: Yes, while the Fischer synthesis is the most direct route from the specified starting materials, other methods have been developed for synthesizing trifluoromethylated indoles. For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF₃ reagent has been reported.[7] This approach offers a different mechanistic pathway that avoids the challenges of the[1][1]-sigmatropic rearrangement with deactivated systems. However, it requires a different set of starting materials and may involve more synthetic steps to prepare the requisite alkynylaniline.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Low or No Conversion of the Hydrazone Intermediate
-
Probable Cause A: Insufficiently Potent Acid Catalyst.
-
Explanation: Standard Brønsted acids like H₂SO₄ or HCl may not be strong enough to promote the reaction at a reasonable rate due to the deactivated ring. Lewis acids can also be effective but must be chosen carefully.[1][5]
-
Solution:
-
Switch to a Stronger Acid: Polyphosphoric acid (PPA) is often the catalyst of choice for challenging Fischer indolizations as it serves as both the acid and a dehydrating solvent. Eaton's reagent (P₂O₅ in methanesulfonic acid) is an even more powerful alternative.
-
Optimize Catalyst Loading: The amount of acid is critical. For PPA, it is often used in large excess to act as the solvent. For other acids, a catalytic amount might be insufficient; stoichiometric or super-stoichiometric amounts may be required.
-
Consider Lewis Acids: Catalysts like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can be effective, sometimes in milder conditions.[3] A screening of different acids is highly recommended.
-
-
-
Probable Cause B: Reaction Temperature is Too Low.
-
Explanation: Significant thermal energy is required to overcome the activation barrier for the rearrangement step.
-
Solution:
-
Systematic Temperature Increase: Cautiously increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC. The optimal temperature for PPA is often in the 150-180 °C range.
-
Microwave-Assisted Synthesis: Microwave reactors can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating to high temperatures that are difficult to achieve with traditional oil baths.[8]
-
-
Problem 2: Significant Formation of Tar and Unidentifiable Side Products
-
Probable Cause A: Excessive Reaction Temperature or Time.
-
Explanation: While heat is necessary, the starting materials, intermediates, and the final indole product can decompose or polymerize under harsh acidic conditions at high temperatures.
-
Solution:
-
Find the "Sweet Spot": The goal is to find the minimum temperature and time required for complete conversion of the starting material. Monitor the reaction closely (e.g., every 15-30 minutes) and quench it as soon as the starting material is consumed.
-
Use a High-Boiling Point Solvent: If not using PPA as the solvent, a high-boiling, inert solvent like diphenyl ether or Dowtherm A can provide better temperature control than heating neat.
-
-
-
Probable Cause B: Oxidative Side Reactions.
-
Explanation: At high temperatures, trace amounts of oxygen can lead to oxidative degradation pathways.
-
Solution:
-
Run Under an Inert Atmosphere: Ensure the reaction is performed under a blanket of nitrogen or argon. This involves degassing the solvent (if applicable) and maintaining a positive pressure of inert gas throughout the reaction.
-
-
Problem 3: Difficulties with Product Purification
-
Probable Cause: Co-elution of Impurities or Poor Crystallization.
-
Explanation: The crude product can be a complex mixture. The polarity of the target molecule may be similar to that of unreacted starting materials or side products, making chromatographic separation difficult.
-
Solution:
-
Aqueous Work-up: After cooling, the reaction mixture (especially with PPA) should be quenched by carefully pouring it onto a large amount of crushed ice. This precipitates the organic product while keeping acidic impurities in the aqueous phase. The solid can then be filtered and washed thoroughly with water.
-
Column Chromatography: Use a gradient elution system. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help separate the less polar impurities from your product.
-
Recrystallization: This is a powerful technique for final purification. Screen different solvent systems. A common choice for indole esters is ethanol, methanol, or a mixture of ethyl acetate and hexane.[9]
-
-
Part 3: Data & Experimental Protocols
Data Summary: Comparison of Catalytic Systems
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ | Brønsted | 10-20% in Ethanol/AcOH, Reflux | Inexpensive, common | Often insufficient for deactivated systems |
| ZnCl₂ | Lewis | Fused, neat or in solvent, 160-200°C | Effective, moderate cost | Can be messy, requires high temp. |
| Polyphosphoric Acid (PPA) | Brønsted | Used as solvent, 150-180°C | Highly effective for difficult cases | Viscous, difficult work-up |
| Eaton's Reagent | Brønsted | 7.7% P₂O₅ in MeSO₃H, 80-120°C | Very powerful, lower temperatures | Corrosive, requires careful handling |
| Microwave | Energy Source | Various catalysts, 150-200°C, 10-30 min | Rapid optimization, high yields | Requires specialized equipment |
Protocol 1: Optimized Synthesis Using Polyphosphoric Acid (PPA)
Step A: Hydrazone Formation (Optional, can be done in situ)
-
In a round-bottom flask, dissolve (4-trifluoromethyl)phenylhydrazine (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.05 eq) dropwise.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the hydrazine.
-
Remove the ethanol under reduced pressure to yield the crude hydrazone, which can be used directly in the next step.
Step B: Indolization
-
Caution! This step should be performed in a well-ventilated fume hood. Place polyphosphoric acid (approx. 10x the weight of the hydrazone) into a three-neck flask equipped with a mechanical stirrer, a thermometer, and an inert gas inlet.
-
Heat the PPA to ~80 °C with stirring.
-
Carefully add the crude hydrazone from Step A in portions to the hot PPA. An exotherm may be observed.
-
Once the addition is complete, slowly heat the reaction mixture to 160-170 °C and maintain this temperature for 1-3 hours. Monitor the reaction progress by quenching a small aliquot in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the reaction is complete, allow the mixture to cool to below 100 °C.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. The product will precipitate as a solid.
-
Filter the solid, wash it extensively with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product under vacuum. Purify further by column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization.
Part 4: Visualizations
Fischer Indole Synthesis Mechanism
The following diagram illustrates the accepted mechanism for the Fischer indole synthesis.[3]
Caption: Key steps of the Fischer Indole Synthesis mechanism.
Troubleshooting Workflow for Low Yield
This workflow provides a logical path for diagnosing and solving issues related to low product yield.
Caption: A decision tree for troubleshooting low synthesis yield.
References
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Taber, D. F., & Ha, Y. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54138-54151. DOI: 10.1039/C7RA10716A. Retrieved from [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1937. Retrieved from [Link]
-
Alimi, E., & Bochet, C. G. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2012(1), M757. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
-
Abdel-Aziz, H. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]
-
Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(1). Retrieved from [Link]
-
de Souza, M. V. N. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 093-120. Retrieved from [Link]
-
Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. Retrieved from [Link]
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of trifluoromethyl indoles
Welcome to the technical support center for the synthesis of trifluoromethyl indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating the trifluoromethyl group into the indole scaffold. The unique electronic properties of the CF3 group, which enhance metabolic stability and binding affinity, also introduce specific challenges in synthesis.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common hurdles and optimize your synthetic outcomes.
Section 1: Troubleshooting Poor Yields and Incomplete Reactions
Q1: My Fischer indole synthesis of a trifluoromethyl-substituted indole is giving low yields. What are the likely causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of trifluoromethylated substrates are a common issue. The strongly electron-withdrawing nature of the CF3 group on the phenylhydrazine starting material can significantly impact the reaction's success.
Core Causality:
-
Reduced Nucleophilicity of Hydrazine: A trifluoromethyl group on the aromatic ring of the phenylhydrazine deactivates it, slowing down the initial condensation with the ketone or aldehyde.
-
Instability of Intermediates: The electron-deficient nature of the intermediates in the reaction cascade can make them more susceptible to side reactions or decomposition under harsh acidic conditions.[3]
-
Steric Hindrance: While less common, significant steric bulk near the reaction centers can impede cyclization.[4]
Troubleshooting Protocol:
-
Optimize Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are critical.[4]
-
Start with milder acids like acetic acid or amberlyst resins before moving to stronger acids like polyphosphoric acid (PPA) or sulfuric acid.
-
Systematically screen the reaction temperature. Higher temperatures can promote cyclization but may also lead to decomposition.
-
-
Consider a Two-Step Procedure:
-
Isolate the intermediate hydrazone before attempting the cyclization. This allows for purification and the use of different, optimized conditions for the cyclization step.
-
-
Protecting Groups: If your starting materials have other sensitive functional groups, consider using protecting groups to prevent side reactions.[4]
Section 2: Managing Side Reactions and Impurities
Q2: I'm observing multiple spots on my TLC plate during a Larock indole synthesis with a trifluoromethyl-substituted alkyne. What are the potential side products?
A2: The Larock indole synthesis, a powerful palladium-catalyzed method, can be influenced by the electronic properties of the trifluoromethyl group, sometimes leading to a mixture of products.[5][6][7]
Common Side Products and Their Origins:
-
Regioisomers: The primary challenge is often controlling the regioselectivity of the alkyne insertion. The CF3 group's electronic influence can lead to the formation of isomeric indole products.[5][6]
-
Homocoupling of Alkynes: Under certain conditions, the alkyne can couple with itself, leading to dimerized byproducts.
-
Decomposition of Starting Materials: The palladium catalyst can sometimes promote the decomposition of the ortho-haloaniline or the alkyne, especially at elevated temperatures.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Ligand Choice | Screen phosphine ligands (e.g., PPh3, P(o-tol)3) or N-heterocyclic carbene (NHC) ligands. | The ligand can influence the regioselectivity of the alkyne insertion and the stability of the catalytic species. |
| Solvent | Test a range of solvents with varying polarities (e.g., DMF, NMP, toluene). | Solvent can affect the solubility of reagents and the rate of reaction, which in turn can impact side product formation. |
| Base | Optimize the base (e.g., K2CO3, Na2CO3, Cs2CO3). | The choice of base can influence the rate of the reaction and suppress certain side reactions.[7] |
| Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can increase the likelihood of decomposition and side product formation. |
Q3: My final trifluoromethyl indole product is unstable and decomposes during workup or purification. What's happening and how can I prevent it?
A3: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly in the presence of a strong base.[8][9]
Mechanism of Decomposition:
The electron-withdrawing nature of the trifluoromethyl group makes the carbon atom susceptible to nucleophilic attack. Under basic conditions, hydroxide ions can attack the carbon, leading to a series of steps that ultimately result in the formation of a carboxylic acid and the release of fluoride ions.
dot
Caption: Hydrolysis of a trifluoromethyl group.
Preventative Measures:
-
Avoid Strong Bases: During workup, use mild bases like sodium bicarbonate for neutralization instead of sodium hydroxide or potassium carbonate.
-
Aqueous Workup Conditions: Keep the aqueous workup brief and at a low temperature to minimize the risk of hydrolysis.
-
Purification Strategy:
-
If using silica gel chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (~0.5-1% in the eluent) to neutralize acidic sites.[10]
-
Alternatively, use a less acidic stationary phase like neutral alumina.[10]
-
Recrystallization from a suitable solvent system is often a gentler method of purification for solid products.[10][11][12]
-
Section 3: Addressing Specific Synthetic Challenges
Q4: I am attempting a domino trifluoromethylation/cyclization to synthesize a 2-CF3-indole and am getting a significant amount of a 3-formyl-2-CF3-indole byproduct. How can I control this?
A4: The formation of a 3-formyl-2-(trifluoromethyl)indole is an interesting and sometimes useful transformation that can occur during certain domino reactions, particularly those using a CuCF3 reagent and additives like TMEDA.[13][14]
Mechanistic Insight:
In these reactions, the additive tetramethylethylenediamine (TMEDA) can serve a dual role as both a ligand and a carbon source for the formyl group.[13] The reaction proceeds through a domino sequence of trifluoromethylation, cyclization, and then formylation.
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate solubility in organic solvents
Welcome to the technical support guide for Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to address common and complex issues related to the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound?
Based on its molecular structure, this compound is a moderately polar compound. Its solubility is governed by a balance of several features:
-
Indole Ring: A heterocyclic aromatic system that contributes to polarity and allows for hydrogen bonding via the N-H group.
-
Ethyl Carboxylate Group (-COOEt): An ester group that can act as a hydrogen bond acceptor, contributing to polarity.
-
Trifluoromethyl Group (-CF3): This group is highly lipophilic and electron-withdrawing, which increases the compound's affinity for less polar environments and can reduce the basicity of the indole nitrogen.[1]
Therefore, it is predicted to be most soluble in moderately polar aprotic solvents and may have limited solubility in highly polar protic solvents (like water) and non-polar hydrocarbon solvents.
Q2: How does the trifluoromethyl (-CF3) group specifically influence solubility?
The -CF3 group is a key modulator of this molecule's properties. While it is strongly electron-withdrawing, it is also highly lipophilic (fat-loving). This dual nature means:
-
Increased Lipophilicity: It enhances solubility in organic solvents, particularly those that are less polar than water.
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF3 group resistant to metabolic degradation, a common reason for its inclusion in drug design.[1]
-
Impact on Hydrogen Bonding: By withdrawing electron density from the indole ring, it can weaken the N-H bond's ability to act as a hydrogen bond donor, potentially affecting solubility in protic solvents.
Q3: What are the best starting solvents for dissolving this compound for reaction or analysis?
For most applications, begin with common moderately polar aprotic solvents. Good starting points include:
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Acetone
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
These solvents effectively balance the polar and non-polar characteristics of the molecule. For purification via crystallization, a solvent system where the compound has high solubility when hot and low solubility when cold is ideal.[2]
Q4: Is this compound expected to be soluble in aqueous solutions?
No, the aqueous solubility is expected to be very low. While the molecule has polar functional groups, the large, carbon-rich indole backbone and the lipophilic -CF3 group dominate, making it poorly soluble in water.[3] For studies requiring an aqueous environment, such as certain biological assays, the use of a co-solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) followed by dilution is typically necessary.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: The compound dissolves very slowly or appears insoluble in a recommended solvent.
-
Causality: The dissolution process can be kinetically slow, especially for crystalline solids. The issue might not be insolubility but a slow rate of dissolution.
-
Troubleshooting Steps:
-
Increase Surface Area: Use a mortar and pestle to gently grind the crystalline solid into a fine powder before adding the solvent.
-
Apply Gentle Heat: Warm the mixture gently (e.g., to 40-50 °C). Increased temperature enhances the kinetic energy of solvent molecules, accelerating the dissolution process. Always ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature.
-
Use Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create micro-cavitations that break apart solid aggregates and enhance solvent-solute interaction.
-
Re-evaluate Solvent Choice: If the above steps fail, the compound may genuinely be poorly soluble in that specific solvent. Refer to the solubility table below and select a more appropriate solvent.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
-
Causality: This often occurs due to changes in temperature, solvent evaporation, or exceeding the saturation point. Inconsistent purity between batches can also lead to different solubility behaviors.[4]
-
Troubleshooting Steps:
-
Check Temperature: Ensure the solution's temperature has not dropped significantly since dissolution. Many compounds are much less soluble at room temperature than at elevated temperatures.
-
Prevent Evaporation: Keep the container tightly sealed. As solvent evaporates, the concentration of the solute increases, potentially exceeding its solubility limit.
-
Confirm Purity: Impurities can sometimes enhance or suppress solubility. If using a new batch of the compound, its purity profile might differ. Consider re-purification by recrystallization if batch-to-batch inconsistency is suspected.[5]
-
Consider Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile. The precipitation could be a conversion to a more stable, less soluble form.[6]
-
Issue 3: The compound is insoluble in both non-polar and highly polar solvents.
-
Causality: This is characteristic of molecules with balanced, moderate polarity that do not align well with the extremes of the polarity spectrum. Strong intermolecular forces in the crystal lattice can also require a specific type of solvent interaction to overcome.
-
Troubleshooting Steps:
-
Use a Co-Solvent System: A mixture of two miscible solvents can fine-tune the polarity of the medium. For example, a small amount of methanol or ethanol (polar, protic) can be added to Dichloromethane (moderately polar, aprotic) to disrupt crystal lattice forces through hydrogen bonding.
-
Consult the Solubility Table: Prioritize solvents from the "Moderate Polarity" categories in the data summary table below.
-
Data & Visualization
Predicted Solubility Summary
The following table provides a predictive guide to the solubility of this compound in common laboratory solvents, based on chemical principles like "like dissolves like".[7][8] This should be used as a starting point for experimental validation.
| Solvent | Solvent Class | Predicted Solubility | Rationale & Notes |
| Hexane / Heptane | Non-Polar | Low | The molecule's polarity from the indole N-H and ester is too high for these non-polar solvents. |
| Toluene | Non-Polar Aromatic | Low to Moderate | The aromatic ring of toluene can interact with the indole system, but overall polarity mismatch limits high solubility. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | High | Good balance of polarity to dissolve the entire molecule. A very common and effective choice. |
| Diethyl Ether | Moderately Polar Aprotic | Moderate | Generally a good solvent, but its lower polarity compared to DCM may result in slightly lower capacity. |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | High | The ester functionality is compatible with the compound's ester group, making it an excellent choice. |
| Acetone | Polar Aprotic | High | Its high polarity and hydrogen bond accepting capability make it very effective. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to High | A good solvent, though sometimes less effective than acetone or ethyl acetate for complex organics. |
| Isopropanol (IPA) | Polar Protic | Moderate | The protic nature can solvate the polar groups, but the large organic backbone may limit high solubility. |
| Ethanol / Methanol | Polar Protic | Low to Moderate | Strong hydrogen bonding of the solvent may favor self-association over solvating the less polar parts of the molecule. |
| Water | Polar Protic | Very Low | The large, non-polar surface area of the molecule prevents significant dissolution.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. Often used for stock solutions. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, it is a highly effective solvent for creating concentrated stock solutions. |
Logical Workflow for Solubility Testing
The following diagram outlines a systematic approach to determining the right solvent for your application.
Caption: A step-by-step decision workflow for solubility testing and troubleshooting.
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This is a rapid method to screen multiple solvents.
-
Preparation: Label a series of small glass vials (1-2 mL) for each solvent to be tested.
-
Aliquot Compound: Accurately weigh approximately 2-3 mg of this compound into each vial.
-
Solvent Addition: Add the test solvent dropwise (e.g., 100 µL at a time) up to a total volume of 0.5 mL.
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background. Note if the solid has completely dissolved. Classify as "freely soluble," "sparingly soluble," or "insoluble."[9]
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This protocol determines the solubility limit of the compound in a specific solvent and is considered a gold-standard method.[10]
-
Prepare a Supersaturated Mixture: Add an excess amount of the compound (e.g., 20-30 mg) to a known volume of the chosen solvent (e.g., 2.0 mL) in a sealed, screw-cap vial. The goal is to have undissolved solid remaining.
-
Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours. This ensures the solution reaches equilibrium saturation.
-
Phase Separation: Allow the vial to stand undisturbed for 2-4 hours to let the excess solid settle. Alternatively, centrifuge the vial at low speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 0.50 mL) using a volumetric pipette. Be extremely careful not to disturb the undissolved solid. For accuracy, it is best to filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Gently remove the solvent under a stream of nitrogen or using a vacuum centrifuge until a constant dry weight is achieved.
-
Calculation: Weigh the vial containing the dried solute. The solubility is calculated as follows:
Solubility (mg/mL) = (Final Vial Weight - Initial Vial Weight) / Volume of Aliquot
This entire process should be repeated at least three times to ensure the results are reproducible.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Faculty of Science, Tanta University. (n.d.).
- Khan Academy. (n.d.). Solubility of organic compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Google Patents. (2014).
- Fluorochem. (n.d.). Ethyl 4-(trifluoromethyl)
- ChemicalBook. (2024).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2025).
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals.
- MDPI. (n.d.).
- Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Indole-2-Carboxylate Derivatization
Welcome to the technical support center for indole-2-carboxylate derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common challenges encountered during esterification, amidation, N-alkylation, and cross-coupling reactions, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Section 1: Esterification of Indole-2-Carboxylic Acid
Esterification is a fundamental transformation of indole-2-carboxylic acids. While seemingly straightforward, several issues can arise, from incomplete conversion to undesired side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting: Esterification
Question 1: My Fischer esterification of indole-2-carboxylic acid is sluggish and gives low yields. What can I do?
Answer: Sluggish Fischer esterification is a common issue, often due to the relatively low nucleophilicity of the indole-2-carboxylic acid and the reversible nature of the reaction. Here are several factors to consider for optimization:
-
Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, HCl, or p-TsOH) is used. For acid-sensitive substrates, milder conditions can be achieved using reagents like SOCl₂ in methanol, which generates anhydrous HCl in situ[1].
-
Water Removal: The equilibrium of the Fischer esterification must be driven towards the product side. This is typically achieved by removing water as it is formed. Using the alcohol reagent as the solvent in large excess is a common strategy[1]. Alternatively, a Dean-Stark apparatus can be employed if the reaction is conducted in a suitable solvent like toluene.
-
Alternative Methods: For substrates that are sensitive to strong acids, consider alternative esterification methods:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is particularly effective for forming esters with secondary and tertiary alcohols[1].
-
Alkylation with Alkyl Halides: Deprotonation of the carboxylic acid with a suitable base (e.g., K₂CO₃, Cs₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) is an effective, milder alternative[1].
-
Using Trimethylsilyldiazomethane (TMS-CHN₂): This reagent reacts rapidly and cleanly with carboxylic acids to form methyl esters under mild conditions[1].
-
Question 2: I am observing significant decarboxylation of my indole-2-carboxylic acid during my esterification reaction. How can I prevent this?
Answer: Decarboxylation is a known side reaction for indole-2-carboxylic acids, especially under harsh acidic or high-temperature conditions[2][3]. The electron-rich nature of the indole ring facilitates the loss of CO₂.
-
Reaction Temperature: Avoid excessive heating. If using Fischer esterification, conduct the reaction at the reflux temperature of the alcohol if possible, without additional heating.
-
Milder Conditions: Switch to one of the milder esterification methods mentioned above (Steglich, alkylation, or TMS-CHN₂) that do not require high temperatures or strongly acidic conditions.
-
Catalyst Choice: Some studies suggest that the choice of catalyst can influence the rate of decarboxylation. For instance, using a copper salt of the acid in a high-boiling solvent like N,N-dimethylacetamide has been reported as an improved method for decarboxylation, so these conditions should be avoided if esterification is the goal[4].
Section 2: Amidation of Indole-2-Carboxylates
The formation of an amide bond from an indole-2-carboxylate ester or the corresponding carboxylic acid is a critical step in the synthesis of many biologically active molecules[5][6]. However, challenges such as low reactivity and side product formation are common.
Frequently Asked Questions (FAQs) & Troubleshooting: Amidation
Question 1: My amidation reaction using an indole-2-carboxylate ester and an amine is not proceeding to completion. What are the key parameters to optimize?
Answer: The direct reaction of an ester with an amine to form an amide is often slow and requires elevated temperatures, which can lead to degradation of sensitive substrates.
-
Activation of the Carboxylic Acid: A more reliable approach is to start with the indole-2-carboxylic acid and use a coupling agent. Common coupling agents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) [7]
-
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) [5][8]
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole).
-
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt[5][7][8].
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used[5][8].
Question 2: I am forming the acid chloride of indole-2-carboxylic acid using thionyl chloride (SOCl₂), but the subsequent reaction with my amine is giving a complex mixture of products.
Answer: While forming the acid chloride is a classic way to activate a carboxylic acid, it can be problematic with indole derivatives.
-
Vilsmeier-Haack Type Side Reactions: The combination of SOCl₂ and a solvent like DMF can generate a Vilsmeier reagent, which can lead to undesired formylation at the electron-rich 3-position of the indole ring.
-
Stability of the Acid Chloride: Indole-2-carbonyl chlorides can be unstable. It is often best to use them immediately after formation without prolonged storage.
-
Stepwise Addition: Ensure the acid chloride formation is complete before adding the amine. Adding the amine to the reaction mixture containing residual SOCl₂ can lead to side reactions with the amine[9]. It is recommended to remove excess SOCl₂ under vacuum before adding the amine solution[9].
-
Use of a Base: The reaction of the acid chloride with the amine will generate HCl, which will protonate the amine, rendering it non-nucleophilic. Therefore, the addition of a base like triethylamine or pyridine is crucial to scavenge the HCl[9].
Section 3: N-Functionalization of Indole-2-Carboxylates
Modification at the indole nitrogen is a common strategy to modulate the biological activity of these compounds. However, the presence of the ester group at the 2-position introduces specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting: N-Functionalization
Question 1: When I try to N-alkylate my ethyl indole-2-carboxylate using a strong base like NaH, I get a mixture of the N-alkylated product and the hydrolyzed carboxylic acid.
Answer: This is a classic issue of competing reactions. The indole N-H is acidic, but the ester is also susceptible to hydrolysis or other base-mediated side reactions.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical to favor N-deprotonation over ester saponification.
-
Using aqueous potassium hydroxide (KOH) in acetone has been shown to be effective for N-alkylation while minimizing ester hydrolysis[10][11]. The amount of water can be controlled to favor either N-alkylation or subsequent hydrolysis to the N-alkylated acid if desired[10][11].
-
Strong, non-nucleophilic bases in anhydrous solvents are preferred. For example, NaH in anhydrous DMF or THF is a common choice. Ensure your reagents and solvent are scrupulously dry.
-
-
Transesterification: If using an alkoxide base in an alcohol solvent (e.g., NaOMe in methanol), be aware that transesterification can occur, leading to the corresponding methyl ester instead of N-alkylation[10][11].
Question 2: My N-arylation of indole-2-carboxylate is not working well. What are the recommended conditions?
Answer: N-arylation typically requires transition metal catalysis.
-
Copper-Catalyzed Decarboxylative N-Arylation: A novel approach involves the copper-catalyzed reaction of indole-2-carboxylic acids with aryl halides. This reaction proceeds via decarboxylation to generate the N-aryl indole directly. Cu₂O has been reported as an effective catalyst for this transformation[12].
-
Palladium-Catalyzed N-H Functionalization: Palladium catalysts can also be used for the N-arylation of indoles, although this is sometimes less common than C-H functionalization[13].
Section 4: Palladium-Catalyzed Cross-Coupling Reactions
Introducing substituents at the C3, C4, C5, C6, or C7 positions of the indole ring often involves palladium-catalyzed cross-coupling reactions. Regioselectivity is a major challenge.
Frequently Asked Questions (FAQs) & Troubleshooting: Cross-Coupling
Question 1: I am trying to perform a Suzuki coupling on a bromo-substituted indole-2-carboxylate, but the reaction is not efficient.
Answer: Inefficient Suzuki coupling can be due to several factors.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich indole systems, ligands like SPhos, XPhos, or RuPhos are often effective.
-
Base: A suitable base is required to activate the boronic acid. K₃PO₄ or K₂CO₃ are commonly used.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.
-
Temperature: The reaction may require heating to proceed at a reasonable rate.
Question 2: How can I achieve regioselective C-H arylation on the benzene ring of my indole-2-carboxylate?
Answer: Directing groups are often necessary to control the regioselectivity of C-H functionalization on the indole core, especially on the benzene portion (C4-C7)[14].
-
C7-Arylation: Installing a phosphinoyl directing group on the indole nitrogen has been shown to direct palladium-catalyzed C-H activation to the C7 position[14][15].
-
C4-C7 Functionalization: The use of different directing groups and catalysts can provide access to other positions on the benzene ring[14].
-
C2 and C3 Arylation: Direct arylation at the C2 and C3 positions is more common and can often be achieved without a directing group, with the regioselectivity being influenced by the reaction conditions and the nature of the N-substituent[16].
Summary Tables and Diagrams
Table 1: Troubleshooting Guide for Common Derivatization Reactions
| Reaction Type | Problem | Potential Cause(s) | Recommended Solution(s) |
| Esterification | Low Yield / Incomplete Reaction | Insufficient catalyst, water present, reversible reaction | Increase acid catalyst, remove water (Dean-Stark), use alcohol as solvent, switch to Steglich or alkylation conditions. |
| Decarboxylation | High temperature, strong acid | Use milder conditions (Steglich, alkylation), lower reaction temperature.[2][3] | |
| Amidation | Low Reactivity of Ester | Poor nucleophilicity of amine, high activation energy | Convert carboxylic acid to amide using coupling agents (HATU, BOP, EDC/HOBt).[5][6][8] |
| Side reactions with SOCl₂ | Vilsmeier-Haack reaction, unstable acid chloride | Use alternative activating agents, remove excess SOCl₂ before adding amine, use a non-nucleophilic base.[9] | |
| N-Alkylation | Ester Hydrolysis | Use of aqueous strong base | Use anhydrous conditions (NaH in DMF), or controlled aqueous KOH in acetone.[10][11] |
| Transesterification | Alkoxide base in corresponding alcohol solvent | Use a non-alkoxide base (e.g., NaH) or a different solvent system.[10][11] | |
| Cross-Coupling | Poor Regioselectivity in C-H Arylation | Inherent reactivity of indole C-H bonds | Employ a directing group on the indole nitrogen to control regioselectivity.[14][15] |
Diagram 1: Decision Workflow for Indole-2-Carboxylic Acid Esterification
Caption: Decision tree for selecting an appropriate esterification method.
Diagram 2: General Workflow for Amide Synthesis from Indole-2-Carboxylic Acid
Caption: A typical workflow for peptide-coupling based amidation.
References
-
Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]
-
Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. [Link]
-
Stokes, B. J., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron, 73(33), 5025-5030. [Link]
-
Li, J., et al. (2018). Palladium-Catalyzed Dual C(sp2)-H Functionalization of Indole-2-carboxamides Involving a 1,2-Acyl Migration: A Synthesis of Indolo[3,2-c]quinolinones. Organic Letters, 20(19), 6253-6257. [Link]
-
Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Goubert, C., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2825-2838. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5246. [Link]
-
Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(41), 13551-13554. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Lu, C., et al. (2019). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 62(3), 1545-1567. [Link]
-
Lu, C., et al. (2019). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 24(12), 2293. [Link]
-
Brem, J., et al. (2020). Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors. Nature Chemistry, 12(5), 435-442. [Link]
- Su, T. R., et al. (2008). Process for the preparation of indole derivatives.
-
Annand, R. S., et al. (2019). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 5(10), 1734-1745. [Link]
-
Zhang, Z., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters, 24(26), 4734-4739. [Link]
-
Lane, B. S., & Sames, D. (2006). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 128(36), 11943-11954. [Link]
-
Vandersteen, A. A., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505-6509. [Link]
-
Snyder, H. R., & Smith, C. W. (1964). An Improved Method for Decarboxylating Indole-2-Carboxylic Acids and Its Application in the Synthesis of 7-Amino-DL-Tryptophan. Canadian Journal of Chemistry, 42(12), 2845-2848. [Link]
-
Wang, C., et al. (2017). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 58(15), 1479-1481. [Link]
-
Cera, G., & D'Amico, F. (2015). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 11, 1599-1608. [Link]
-
Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2247-2262. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? [Link]
-
Wang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 8. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 13. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 14. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
<_content_type_technical_support_center>
Welcome to the technical support guide for the purification of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound. Our guidance is grounded in established chemical principles and validated experimental practices to ensure you achieve the highest possible purity for your downstream applications.
I. Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities. The impurity profile of crude this compound is largely dictated by its synthetic route. The most common method for synthesizing indole derivatives is the Fischer indole synthesis.[1][2][3][4]
What are the likely impurities from a Fischer indole synthesis of this compound?
The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] For this compound, this would typically involve the reaction of (4-(trifluoromethyl)phenyl)hydrazine with ethyl pyruvate.
Common Impurities:
-
Unreacted Starting Materials: (4-(trifluoromethyl)phenyl)hydrazine and ethyl pyruvate.
-
Hydrazone Intermediate: The corresponding phenylhydrazone formed from the initial condensation.
-
Positional Isomers: Depending on the reaction conditions, small amounts of other indole isomers may form.
-
By-products from Side Reactions: Acid-catalyzed side reactions can lead to various by-products. For instance, electron-donating substituents on the phenylhydrazine can sometimes lead to cleavage pathways that compete with the desired cyclization.[5]
-
Solvent and Reagent Residues: Residual acid catalyst, solvents, and any other reagents used in the synthesis.
Visualizing the Fischer Indole Synthesis Pathway
Caption: Key stages of the Fischer indole synthesis and points where impurities can arise.
II. Troubleshooting and Purification Strategies
This section provides a question-and-answer formatted guide to address specific issues you might encounter during the purification process.
Q1: My crude product is a dark, oily residue. How should I begin the purification?
An oily or deeply colored crude product often indicates the presence of significant amounts of polymeric by-products or unreacted starting materials.
Recommended First Step: Liquid-Liquid Extraction
Before attempting more rigorous purification methods like chromatography or recrystallization, a simple liquid-liquid extraction can remove many impurities.
Protocol: Aqueous Work-up and Extraction
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
A mild acid (e.g., 1M HCl) to remove any basic impurities like residual hydrazine.
-
A mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst and remove any acidic by-products.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
This initial work-up should yield a cleaner, solid or semi-solid product that is more amenable to further purification.
Q2: After an initial work-up, my product is a solid but TLC analysis shows multiple spots. What's the next step?
Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of several impurities. The two primary methods for purifying a solid organic compound are recrystallization and column chromatography.
Option A: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent system can be found.
How do I choose a good recrystallization solvent? A good solvent for recrystallization should:
-
Dissolve the compound poorly at room temperature but well at elevated temperatures.
-
Not react with the compound.
-
Dissolve the impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, or mixtures thereof) dropwise at room temperature until the solid just dissolves.
-
If the solid dissolves readily at room temperature, the solvent is not suitable.
-
If the solid is sparingly soluble, heat the mixture gently. If it dissolves, it's a potential candidate.
-
Allow the heated solution to cool slowly to room temperature and then in an ice bath.
-
A good solvent will result in the formation of well-defined crystals.
For indole esters, mixtures of ethyl acetate and hexane are often effective.[6]
Option B: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities and is often the preferred method for complex mixtures.[7]
How do I select the right solvent system (eluent) for column chromatography? The ideal eluent system should provide good separation of your target compound from its impurities on a TLC plate, with the target compound having an Rf (retention factor) value between 0.25 and 0.40.
Experimental Protocol: TLC for Eluent Selection
-
Prepare several small beakers with different mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Start with a high ratio of non-polar to polar (e.g., 95:5) and gradually increase the polarity (e.g., 90:10, 80:20).
-
Spot your crude product on separate TLC plates and develop each in one of the solvent mixtures.
-
Visualize the plates under UV light (254 nm).[7]
-
Select the solvent system that gives the best separation and the desired Rf value for your product. A common eluent for similar compounds is a mixture of petroleum ether and ethyl acetate.[8]
| Parameter | Recrystallization | Flash Column Chromatography |
| Principle | Difference in solubility | Difference in polarity/adsorption |
| Best For | Removing small amounts of impurities from a mostly pure solid | Separating complex mixtures with multiple components |
| Throughput | High (for large quantities) | Lower (can be scaled up) |
| Solvent Usage | Moderate | High |
| Common Solvents | Ethanol, Methanol, Ethyl Acetate/Hexane[6] | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate[8][9] |
Q3: How can I confirm the purity and identity of my final product?
After purification, it is crucial to verify the purity and confirm the chemical structure of your this compound.
Purity Assessment:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A pure sample will show a single major peak.[10][11]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The chemical shifts, integration, and coupling patterns should match the expected values for this compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
¹H NMR Spectral Data for Indole-Related Structures
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Ethyl 1H-indole-2-carboxylate | ¹H NMR spectrum available[12][13] |
| Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate | 8.88 (br. s., 1H, NH), 4.44 (q, 2H, OCH₂), 1.44 (t, 3H, CH₃)[9] |
Note: The exact chemical shifts for the target compound may vary slightly based on the solvent and instrument used.
Visualizing the Purification Workflow
Caption: A decision-making workflow for purifying crude this compound.
III. Frequently Asked Questions (FAQs)
Q: Can I use a different synthesis method to avoid these impurities? A: While the Fischer synthesis is common, other methods for creating indole rings exist, such as domino trifluoromethylation/cyclization of 2-alkynylanilines.[14] Each synthetic route will have its own unique set of potential impurities that must be considered.
Q: My compound seems to be degrading on the silica gel column. What can I do? A: Some indole derivatives can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can:
-
Use a less acidic, neutral silica gel.
-
Deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent containing ~1% triethylamine.
-
Work quickly and avoid prolonged exposure of the compound to the stationary phase.
Q: I obtained a pure product, but the overall yield is very low. How can I improve it? A: Low yield can result from losses at each purification step. To improve yield:
-
Minimize the number of purification steps. If possible, try to induce crystallization directly from the crude reaction mixture after the initial work-up.
-
During extraction, ensure you are not losing product in the aqueous layers by performing back-extractions with the organic solvent.
-
In column chromatography, careful selection of the column size and eluent can minimize band broadening and improve recovery.
Q: Where can I find reliable characterization data for my compound? A: Chemical suppliers often provide analytical data like NMR or HPLC spectra for their products.[11][15] Additionally, scientific databases and publications can be valuable resources for reference spectra and physical properties of similar compounds.[9][16]
IV. References
-
Supporting Information for "Discovery of Potent, Selective, and Orally Bioavailable Indole-2-carboxamide-Based Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction". Vertex AI Search.
-
Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate.
-
Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. PubMed Central (PMC), National Institutes of Health (NIH).
-
Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central (PMC), National Institutes of Health (NIH).
-
Enantioselective Organocatalytic Synthesis of Quaternary α-Amino Acids Bearing a CF3 Moiety - Supporting Information. Vertex AI Search.
-
Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum. ChemicalBook.
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
-
Electronic Supplementary Information for Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization Content. The Royal Society of Chemistry.
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
-
Ethyl 1H-indole-2-carboxylate. PubMed Central (PMC), National Institutes of Health (NIH).
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
-
Why Do Some Fischer Indolizations Fail?. PubMed Central (PMC), National Institutes of Health (NIH).
-
This compound. Vertex AI Search.
-
(PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate.
-
Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | 327-21-9. J&K Scientific.
-
Fischer indole synthesis. Wikipedia.
-
Fischer Indole Synthesis. Organic Chemistry Portal.
-
Fischer Indole Synthesis. Alfa Chemistry.
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis.
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
-
hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
-
201929-84-2|Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate. BLDpharm.
-
Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, min 96%, 100 mg. CP Lab Safety.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. iris.unito.it [iris.unito.it]
- 9. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. 201929-84-2|Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR [m.chemicalbook.com]
- 14. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Alkylation of Indoles
Introduction
The Friedel-Crafts alkylation of indoles is a cornerstone reaction in synthetic organic chemistry, pivotal for the construction of a vast array of pharmacologically significant molecules.[1][2] Despite its utility, the reaction is notoriously sensitive to a variety of factors that can lead to frustratingly low yields and complex product mixtures. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and detailed protocols to navigate the common pitfalls of this powerful transformation. By understanding the underlying mechanistic principles, you can systematically diagnose and resolve issues to achieve optimal results in your synthetic endeavors.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems encountered during the Friedel-Crafts alkylation of indoles in a practical question-and-answer format. Each answer delves into the root cause of the issue and provides actionable solutions grounded in established chemical principles.
Q1: My reaction is resulting in very low or no yield of the desired alkylated indole. What are the likely causes and how can I fix this?
Low yields are a frequent challenge and can originate from several sources. A systematic approach to troubleshooting is essential.
Potential Cause 1: Deactivated Indole Nucleophile
The electronic nature of the indole ring is paramount. Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) significantly decrease the nucleophilicity of the indole, rendering it less reactive towards electrophiles.[3] This deactivation can slow down or completely stall the reaction.
-
Solution:
-
Stronger Lewis Acid: Employ a more potent Lewis acid to increase the electrophilicity of the alkylating agent. However, be cautious as this can also lead to side reactions.
-
Protecting Groups: If the EWG is on the indole nitrogen, consider using a protecting group that can be removed later. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[4]
-
Alternative Synthetic Route: If the indole is heavily deactivated, it may be necessary to consider a different synthetic strategy altogether, such as introducing the alkyl group prior to the formation of the indole ring.
-
Potential Cause 2: Inactive or Insufficient Catalyst
Lewis acid catalysts, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are highly susceptible to deactivation, primarily by moisture.[3][5]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents.[5]
-
Catalyst Loading: In many Friedel-Crafts reactions, particularly acylations which share mechanistic similarities, a stoichiometric amount of the Lewis acid is required because the product can form a stable complex with the catalyst, effectively sequestering it.[5][6] While alkylation is catalytic, insufficient catalyst loading can still be a problem. Consider incrementally increasing the catalyst loading while monitoring the reaction.
-
Potential Cause 3: Suboptimal Reaction Temperature
Temperature plays a critical role in overcoming the activation energy of the reaction.
-
Solution:
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature while carefully monitoring for the formation of byproducts using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Some nickel-catalyzed C-H alkylations of indoles, for instance, are performed at elevated temperatures.[7]
-
Troubleshooting Workflow for Low Yields dot graph TD { A[Low Yield] --> B{Check Indole Reactivity}; B -- Deactivated --> C[Use Stronger Lewis Acid or Protecting Group Strategy]; B -- Activated --> D{Check Catalyst & Conditions}; D -- Suspect Catalyst --> E[Ensure Anhydrous Conditions & Fresh Catalyst]; D -- Conditions OK --> F{Optimize Temperature}; F --> G[Gradually Increase Temperature & Monitor]; } Caption: A stepwise workflow for troubleshooting low yields.
Q2: I'm observing a mixture of N-alkylated and C3-alkylated products. How can I improve the regioselectivity for C3-alkylation?
The competition between N-alkylation and C3-alkylation is a classic challenge in indole chemistry, arising from the nucleophilic character of both the nitrogen atom and the C3 position.
[8][9]Controlling N- vs. C-Alkylation
| Factor | Favors N-Alkylation | Favors C3-Alkylation | Rationale |
| Base | Strong bases (e.g., NaH) | [7][8] Weaker base or no base | Strong bases deprotonate the indole nitrogen, significantly increasing its nucleophilicity. |
| Solvent | Polar aprotic (e.g., DMF, THF) | [7][8] Nonpolar or less polar solvents | Polar aprotic solvents stabilize the resulting indolide anion, favoring N-alkylation. |
| Lewis Acid | Generally not used for selective N-alkylation | Lewis acids (e.g., B(C₆F₅)₃, FeCl₃) | [7][10] Lewis acids coordinate with the alkylating agent, generating a carbocation or a carbocation-like species that preferentially attacks the electron-rich C3 position. |
| Temperature | Higher temperatures can sometimes favor N-alkylation | [8] Often proceeds well at or below room temperature | The effect is system-dependent and requires empirical optimization. |
Solutions for Enhancing C3-Selectivity:
-
Utilize a Lewis Acid Catalyst: The use of a Lewis acid is the most direct way to promote C3-alkylation. The Lewis acid activates the alkylating agent, making it a better electrophile for the electron-rich pyrrole ring of the indole.
-
Avoid Strong Bases: Strong bases like sodium hydride (NaH) will deprotonate the indole nitrogen, making it a potent nucleophile and leading to significant, if not exclusive, N-alkylation. *[8] Solvent Choice: Employ less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) which do not favor the formation of the N-anion. *[1] Protect the Nitrogen: If C3-alkylation remains challenging, a temporary protecting group on the indole nitrogen can be employed. This physically blocks N-alkylation, directing the electrophile to the C3 position. The protecting group can then be removed in a subsequent step.
Q3: My reaction is producing polyalkylated products. How can I achieve mono-alkylation?
Polyalkylation occurs because the initial alkylation product is often more reactive than the starting indole. The newly introduced alkyl group is electron-donating, further activating the indole ring towards subsequent electrophilic attack.
[11]Strategies to Minimize Polyalkylation:
-
Excess of Indole: Using a large excess of the indole substrate is a common and effective strategy. B[1][11]y Le Châtelier's principle, this increases the probability that the electrophile will react with an un-alkylated indole molecule rather than an already alkylated one.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can help to maintain a low concentration of the electrophile in the reaction mixture, thus disfavoring multiple alkylations.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the overall reactivity of the system and improve selectivity for the mono-alkylated product. *[1] Use of Bulky Reagents: Employing a sterically hindered alkylating agent or a catalyst with bulky ligands can disfavor a second alkylation due to steric hindrance.
[8]### Q4: The Friedel-Crafts alkylation is causing carbocation rearrangement of my alkylating agent, leading to an undesired isomer. How can this be prevented?
Friedel-Crafts alkylations that proceed through a free carbocation intermediate are susceptible to rearrangements, where a less stable carbocation (e.g., primary) rearranges to a more stable one (e.g., secondary or tertiary) via a hydride or alkyl shift.
[12][13]Mechanism of Carbocation Rearrangement
Caption: Carbocation rearrangement pathway in Friedel-Crafts alkylation.
Solutions to Avoid Rearrangement:
-
Use Friedel-Crafts Acylation Followed by Reduction: This is a classic workaround. Friedel-Crafts acylation proceeds via a resonance-stabilized acylium ion which does not undergo rearrangement. T[6][12]he resulting ketone can then be reduced to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.
-
Choose a Different Alkylating Agent: Use alkylating agents that form stabilized carbocations which are less prone to rearrangement, such as benzylic or allylic halides. T[6]richloroacetimidates can also be effective alkylating agents under mild, catalytic Lewis acid conditions, often avoiding the harsh conditions that promote rearrangement.
[1]---
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best Lewis acids for the Friedel-Crafts alkylation of indoles?
The choice of Lewis acid depends on the reactivity of both the indole and the alkylating agent. Common choices include AlCl₃, FeCl₃, SnCl₄, and BF₃·OEt₂. For milder conditions, catalysts like B(C₆F₅)₃ have been shown to be effective for direct C3-alkylation. F[7]or enantioselective versions, chiral Lewis acid complexes, often involving copper or other transition metals, are employed.
[14][15]Q2: Can I perform a Friedel-Crafts alkylation on an indole with a hydroxyl (-OH) or amine (-NH₂) group on the aromatic ring?
This is highly problematic. The lone pairs on the oxygen or nitrogen atoms of these groups will coordinate strongly with the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the aromatic ring. I[5]t is generally necessary to protect these functional groups before carrying out the reaction.
Q3: Why is my reaction mixture turning into a dark tar?
Indoles are susceptible to polymerization and decomposition under strongly acidic conditions. The formation of a dark, intractable tar often indicates that the reaction conditions are too harsh. This can be caused by using too strong a Lewis acid, too high a concentration of the catalyst, or an excessively high reaction temperature. Consider using a milder Lewis acid, lowering the catalyst loading, or reducing the reaction temperature.
Q4: Are there greener alternatives to traditional solvents for this reaction?
Yes, research has explored the use of more environmentally benign solvent systems. Deep eutectic solvents (DES) have been successfully used as both the solvent and catalyst for the Friedel-Crafts alkylation of indoles. A[16]dditionally, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote the reaction, sometimes without the need for an additional catalyst. S[17][18]ome palladium-catalyzed versions of the reaction have even been performed in water.
[19]---
Section 3: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed C3-Alkylation of Indole
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.2 equivalents) and anhydrous dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add the Lewis acid (e.g., anhydrous FeCl₃, 10 mol%) to the stirred solution. 4[10]. Substrate Addition: Dissolve the alkylating agent (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker of ice-cold water or a saturated aqueous solution of sodium bicarbonate with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C3-alkylated indole.
Protocol 2: Regeneration of a Zeolite Catalyst
For industrial applications or labs utilizing solid acid catalysts like zeolites, regeneration is key for sustainability.
-
Separation: After the reaction, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation. 2[5]. Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethyl acetate) to remove adsorbed reactants, products, and byproducts. 3[5]. Drying: Dry the washed catalyst in an oven at 100-120°C overnight. 4[5]. Calcination: Place the dried catalyst in a ceramic crucible and heat it in a muffle furnace in the presence of air to 500-550°C for 3-5 hours to burn off any residual organic material. 5[5]. Cooling and Storage: Allow the catalyst to cool to room temperature inside a desiccator to prevent moisture reabsorption. Store the regenerated catalyst in a tightly sealed container.
[5]---
References
- Benchchem. (2025).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Benchchem. (2025).
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (n.d.). NIH. Retrieved from [Link]
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides. (2025). ACS Publications. Retrieved from [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (n.d.). ACS Catalysis. Retrieved from [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). NIH. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
- Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (n.d.). MDPI.
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
- Benchchem. (2025).
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. (2017). MDPI. Retrieved from [Link]
-
Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. (2018). RSC Publishing. Retrieved from [Link]
-
Proposed reaction pathway for the Friedel–Crafts alkylation of indoles.... (n.d.). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Friedel-Crafts Alkylation of Indoles in Deep Eutectic Solvent. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (n.d.). NIH. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). NIH. Retrieved from [Link]
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. (n.d.). ACS Publications. Retrieved from [Link]
- Enantioselective Friedel–Crafts Alkyl
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
- Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. (2005). Organic Chemistry Portal.
- An FeCl3-catalyzed highly C3-selective Friedel–Crafts alkylation of indoles with alcohols. (2025).
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. (n.d.). MDPI. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
- Scope of C-2 alkylation of indoles with primary alkyl chlorides. Reaction conditions. (n.d.).
-
C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions with (Hetero)arylglyoxals. (n.d.). NIH. Retrieved from [Link]
- C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. (n.d.).
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- 1. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
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- 17. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01397G [pubs.rsc.org]
- 18. C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions with (Hetero)arylglyoxals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Trifluoromethylated Chemical Entities
Welcome to the Technical Support Center for the synthesis of trifluoromethylated compounds. This guide is designed to provide researchers, scientists, and professionals in drug development with practical troubleshooting advice and answers to frequently asked questions. The introduction of the trifluoromethyl (CF₃) group is a critical transformation in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, the unique electronic properties of the CF₃ group present distinct synthetic challenges.[2] This center is structured to help you navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses common problems encountered during trifluoromethylation reactions, offering potential causes and actionable solutions in a question-and-answer format.
Category: Low Reaction Yield
Question 1: My trifluoromethylation reaction is resulting in a low yield. What are the primary factors to investigate?
Answer: Low yields in trifluoromethylation reactions are a frequent issue and can be attributed to several factors. A systematic troubleshooting approach is essential.[3]
-
Reagent Quality and Stability: Many trifluoromethylating reagents are sensitive to moisture and air.[3] Ensure your reagent is from a reliable source, has been stored correctly under an inert atmosphere, and is not from an old or previously opened bottle. Degradation of the reagent is a common culprit for failed or low-yielding reactions.[3]
-
Reaction Conditions: Trifluoromethylation reactions are often highly sensitive to reaction parameters. Optimization of temperature, solvent, and reaction time is crucial.[3] Even minor deviations can significantly impact the yield.
-
Substrate Reactivity: The electronic nature of your substrate is a key determinant of success.[3] Electron-rich or electron-deficient substrates may require different types of trifluoromethylating reagents or conditions.[3] For instance, the strong electron-withdrawing effect of the CF₃ group can deactivate aromatic rings towards electrophilic substitution.
-
Catalyst Activity: If your reaction is metal-catalyzed, ensure the catalyst is active and used in the correct oxidation state. Catalyst poisoning by impurities in the substrate or solvent can also inhibit the reaction.
-
Workup and Purification: Significant product loss can occur during aqueous workup and purification steps. Trifluoromethylated compounds can sometimes have unusual solubility profiles or volatility.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
Category: Side Reactions and Impurities
Question 2: I am observing significant formation of side products in my radical trifluoromethylation. How can I improve selectivity?
Answer: Side product formation in radical trifluoromethylation often stems from the high reactivity of the trifluoromethyl radical (CF₃•).[4]
-
Initiator/Catalyst Concentration: In photoredox-catalyzed reactions, the concentration of the photocatalyst can influence the rate of radical generation.[5] Too high a concentration might lead to uncontrolled side reactions.
-
Solvent Choice: The solvent can play a crucial role in radical reactions. Some solvents may participate in hydrogen atom transfer (HAT) or other radical processes. Consider using a more inert solvent.
-
Radical Scavengers: Ensure your reaction is free from radical scavengers, such as dissolved oxygen, unless they are part of the reaction design. Degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.
-
Temperature Control: Radical reactions can be sensitive to temperature.[6] Lowering the temperature may help to control the reactivity of the CF₃ radical and improve selectivity.
Question 3: My nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) is sluggish and incomplete. What could be the issue?
Answer: The efficiency of nucleophilic trifluoromethylation with TMSCF₃ depends on the generation of the active trifluoromethyl anion.[7]
-
Initiator Choice and Stoichiometry: A catalytic amount of a fluoride source (e.g., TBAF, CsF) or an alkoxide is required to initiate the reaction.[8] Ensure the initiator is anhydrous, as water can quench the reactive intermediates. The choice and amount of initiator can significantly affect the reaction rate.[8]
-
Solvent: The reaction is typically performed in an aprotic polar solvent like THF or DMF. The choice of solvent can influence the solubility of the initiator and the stability of the intermediates.
-
Substrate Compatibility: Highly enolizable ketones may undergo side reactions. The reaction works best with non-enolizable aldehydes and ketones.[9]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right trifluoromethylating reagent for my substrate?
A1: The choice of reagent depends primarily on the nature of your substrate and the desired bond formation (C-CF₃, N-CF₃, O-CF₃, S-CF₃). The three main pathways are:
| Reagent Type | Typical Reagents | Substrate Type | Mechanism |
| Electrophilic | Togni's Reagents, Umemoto's Reagents[10][11][12] | Nucleophiles (Enolates, Silyl Enol Ethers, Arenes, Heterocycles)[11][13] | Involves a formal "CF₃⁺" source, though the mechanism can be complex, involving polar or single electron transfer (SET) pathways.[4][11] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃), Fluoroform (CF₃H)[8][14] | Electrophiles (Aldehydes, Ketones, Imines)[7] | Generates a trifluoromethyl anion ("CF₃⁻") or an equivalent.[8][15] |
| Radical | Langlois' Reagent (CF₃SO₂Na), CF₃I, Togni's/Umemoto's Reagents (under photoredox/metal catalysis)[4][16] | Alkenes, Arenes, Heteroarenes[1][4] | Generates a trifluoromethyl radical (CF₃•).[1][4] |
Mechanistic Pathways Overview
Caption: Overview of the main trifluoromethylation pathways.
Q2: What are the key safety precautions when working with trifluoromethylating reagents?
A2: Safety is paramount.
-
Handling: Always handle trifluoromethylating reagents in a well-ventilated fume hood. Many are moisture-sensitive and should be handled under an inert atmosphere (e.g., using a glovebox or Schlenk line).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store reagents according to the manufacturer's recommendations, typically in a cool, dry place away from incompatible materials.
-
Quenching: Be cautious when quenching reactions. Some reagents can react violently with water or other protic solvents. Quench reactions slowly at low temperatures.
Q3: I am trying to trifluoromethylate a nitrogen-containing heterocycle and getting poor results. Why is this challenging?
A3: Nitrogen-containing heterocycles can be challenging substrates for several reasons.[17]
-
Coordination to Metal Catalysts: The nitrogen lone pair can coordinate to and potentially deactivate metal catalysts, particularly in copper- or palladium-catalyzed reactions.[17]
-
Substrate Basicity: The basicity of the nitrogen can lead to unwanted side reactions, such as acid-base reactions with reagents or additives.
-
Electronic Effects: The electronic nature of the heterocycle (electron-rich like pyrrole or electron-poor like pyridine) dictates the appropriate trifluoromethylation strategy (e.g., electrophilic vs. radical).
For challenging substrates, consider using methods developed specifically for heterocycles, which may involve specific catalysts, ligands, or reaction conditions designed to overcome these issues.[2][17]
Q4: How can I purify my trifluoromethylated product effectively?
A4: Purification can be non-trivial.
-
Chromatography: Standard silica gel chromatography is often effective. However, due to the electronegativity of the CF₃ group, your compound may have a different polarity profile than expected. It is advisable to perform a TLC analysis with different solvent systems first.
-
Distillation: For volatile liquid products, distillation can be an effective purification method.
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.
-
Product Loss: Be aware that some smaller trifluoromethylated molecules can be quite volatile and may be lost if solvents are removed under high vacuum.
Experimental Protocols
Example Protocol: Electrophilic Trifluoromethylation of an Arene using Togni's Reagent
This protocol is a general guideline and should be adapted for the specific substrate.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the arene substrate (1.0 mmol), Togni's Reagent II (1.2 mmol, 1.2 equiv.), and a copper(I) catalyst such as CuI (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS. The reaction of an enamine with Togni's reagent in the presence of CuI can lead to the formation of a β-trifluoromethylated enamine intermediate.[18] The mechanism is believed to involve the generation of a CF₃ radical.[18]
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This guide is intended to be a starting point for troubleshooting and optimizing your trifluoromethylation reactions. The field is rapidly evolving, and consulting recent literature is always recommended for the most current methodologies.
References
-
Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(50), 16806-16829. [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. [Link]
-
Cahard, D., & Bizet, V. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 56. [Link]
-
Li, C. (2019). Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. Angewandte Chemie International Edition, 58(15), 4834-4845. [Link]
-
Meanwell, N. A. (2017). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 60(4), 1247-1276. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Wikipedia contributors. (2023, December 2). Trifluoromethylation. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, October 29). Trifluoromethyltrimethylsilane. In Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589. [Link]
-
Zhu, L., & Li, C. (2017). Trifluoromethylation of Alkyl Radicals in Aqueous Solution. Organic Letters, 19(14), 3891–3894. [Link]
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- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
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Technical Support Center: Recrystallization Techniques for Purifying Indole Derivatives
Welcome to the Technical Support Center for the purification of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of heterocyclic compounds. Here, you will find practical, field-tested advice presented in a direct question-and-answer format to address common challenges and frequently asked questions. Our goal is to provide you with the expertise to optimize your purification processes, ensuring the highest quality material for your research and development endeavors.
Troubleshooting Guide: Overcoming Common Recrystallization Hurdles
This section addresses specific issues that can arise during the recrystallization of indole derivatives and offers step-by-step solutions.
Question: My indole derivative is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
Answer:
This is a common issue stemming from a mismatch between the polarity of your compound and the solvent. The "like dissolves like" principle is paramount in recrystallization.[1][2] Indole and its derivatives possess both a non-polar benzene ring and a polar N-H group, requiring a nuanced approach to solvent selection.
Causality & Solution:
-
Re-evaluate Solvent Choice: If your indole derivative has polar substituents, a more polar solvent may be required. Conversely, non-polar substituents will favor a less polar solvent. Consult a solvent polarity chart and consider the specific functional groups on your indole ring.
-
Employ a Solvent Mixture: This is a highly effective strategy. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Reheat the solution until it is clear again, and then allow it to cool slowly.[1] Common and effective mixtures include hexane/ethyl acetate and methanol/water.[1][3][4]
-
Insufficient Solvent Volume: It's possible you are simply not using enough solvent. Add the hot solvent in small increments until the solid fully dissolves. Be mindful not to add a large excess, as this will significantly reduce your yield.[5][6][7]
Question: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
Answer:
"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystalline structure.[6] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[6][7] Impurities can also lower the melting point of your compound, exacerbating this issue.[8][9]
Causality & Solution:
-
Reheat and Dilute: The most immediate fix is to reheat the solution to dissolve the oil. Then, add a small amount of additional "good" solvent to decrease the saturation point and allow the solution to cool more slowly.[1][7][10]
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[6][8] Once your compound is fully dissolved in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or beaker of warm water. Do not immediately place it in an ice bath. Very slow cooling can favor the formation of crystals over oil.[7]
-
Induce Crystallization: If crystals are slow to form, you can introduce a nucleation site. Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1][5] The microscopic scratches on the glass can provide a surface for the first crystals to form. Alternatively, if you have a pure crystal of your compound, you can add a tiny "seed crystal" to the solution to initiate crystallization.[10][11]
-
Change the Solvent System: Some solvent systems are more prone to causing oiling out.[5] If the problem persists, a different solvent or solvent mixture should be trialed.
Question: The recrystallized crystals are colored, but the pure compound should be white. How can I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugation that can be adsorbed onto the surface of your desired crystals as they form.[5]
Causality & Solution:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area.[5]
-
Protocol: After dissolving your crude indole derivative in the hot solvent, cool the solution slightly to prevent it from boiling over when the charcoal is added. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.[5]
-
Caution: Adding charcoal to a boiling solution can cause violent frothing.
-
-
Hot Filtration: After adding the charcoal, reheat the solution to boiling and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[5] This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[5][12]
-
Pro-Tip: Use a pre-heated funnel and a fluted filter paper to speed up the filtration process.[12]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of recrystallizing indole derivatives.
Question: What are the best solvent systems for recrystallizing indoles?
Answer:
The ideal solvent will dissolve the indole derivative completely at a high temperature but poorly at a low temperature.[1][13] Due to the dual polar/non-polar nature of the indole scaffold, solvent mixtures are often most effective.[1] The choice is highly dependent on the specific substituents on the indole ring.
| Solvent/System Polarity | Common Solvents/Mixtures | Notes for Indole Derivatives |
| Non-Polar | Hexane, Toluene | Good as the "poor" solvent in a mixture. Toluene can be a good single solvent for some less polar indoles.[13][14] |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Often used in combination with a non-polar solvent like hexane.[4][15] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Can be effective for indoles with more polar functional groups. Often used with hexane as an anti-solvent.[14] |
| Polar Protic | Ethanol, Methanol, Water | Ethanol is a very common and effective solvent for many indole derivatives.[12][14] Methanol/water mixtures are particularly useful for concentrating and crystallizing indole from extracts.[3][16] |
Question: How can I prevent my indole derivative from degrading during recrystallization?
Answer:
Indole and some of its derivatives can be sensitive to prolonged heat and acidic conditions.
-
Minimize Time at High Temperatures: Do not keep the solution at a boil for longer than necessary to dissolve the compound.
-
Use a Neutral pH: Unless your specific indole derivative requires an acidic or basic environment for solubility, it is best to work under neutral conditions. The pH of the crystallization medium can influence the final crystal form (polymorph).[17]
-
Work Under an Inert Atmosphere: For particularly sensitive derivatives, performing the recrystallization under an inert atmosphere of nitrogen or argon can prevent oxidative degradation.
Question: I've obtained two different crystal forms of my indole derivative from different recrystallization experiments. What is happening?
Answer:
You are likely observing polymorphism, which is the ability of a compound to exist in more than one crystalline form.[18][19] These different polymorphs have the same chemical composition but different internal crystal lattice arrangements.[18]
Significance and Control:
-
Impact on Properties: Polymorphism is critically important in the pharmaceutical industry, as different polymorphs can have different melting points, solubilities, dissolution rates, and stability.[18][20]
-
Influencing Factors: The formation of a particular polymorph is influenced by both thermodynamic and kinetic factors during crystallization. Key parameters to control include:
-
Characterization: To confirm that you have different polymorphs, you will need to use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and vibrational spectroscopy (FTIR/Raman).[18]
Experimental Protocols & Workflows
General Recrystallization Protocol for an Indole Derivative
-
Dissolution: Place the crude indole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.[1]
-
Heating: Gently heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[12]
-
Decolorization (Optional): If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling.[5]
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-heated flask.[12][13]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature.[13] Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Complete Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5][13]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5][12]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to a constant weight.[12][13]
Visualization of Workflows
Caption: General workflow for the purification of indole derivatives by recrystallization.
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]
- University of California, Los Angeles.
- Sathee Jee.
- Myerson, A. S. (2002).
- Benchchem.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York.
- Reddit. (2013, February 3).
- Creative Biolabs.
- Benchchem.
- University of Rochester, Department of Chemistry.
- Pisarek, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
- Benchchem.
- Benchchem. Application Notes and Protocols for the Recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine.
- University of South Carolina.
- Lifeasible.
- Benchchem. troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
- Kim, S. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Wang, Q., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn.
- Benchchem.
- Szabó, L., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine.
- Martin, M. T., et al. (2025). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis.
- University of Rochester, Department of Chemistry.
- Wang, H., et al. (2011). Crystallization purification of indole.
- ResearchGate. Two orientations of indole molecules in the crystal structure.
- Kim, S. J. (2022).
- Benchchem. Technical Support Center: Solvent Selection for Indole Synthesis.
- Reddit. (2023, February 19).
- Quora. (2021, May 22).
- Di Martino, P., et al. (2014). Influence of pH and method of crystallization on the solid physical form of indomethacin.
- Wikipedia. Crystal polymorphism.
- Zhang, G., et al. (2022).
- ResearchGate. (2022, August 19). (PDF)
- Kim, S. J. (2025).
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Fluorinated Indole-2-Carboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design. This guide provides an in-depth comparative analysis of the biological activities of fluorinated indole-2-carboxylates, a class of compounds demonstrating significant therapeutic potential across various domains including oncology, virology, and inflammatory diseases. As Senior Application Scientists, our goal is to not only present data but to also provide the underlying scientific rationale and actionable experimental protocols to empower your research endeavors.
The Indole Nucleus and the Fluorine Advantage: A Synergy in Medicinal Chemistry
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for interactions with a wide array of biological targets. The introduction of fluorine atoms into the indole ring can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[1] This guide will explore how these modifications translate into tangible differences in the biological activity of indole-2-carboxylates.
Anticancer Activity: A Comparative Look at Proliferation Inhibition
Fluorinated indole-2-carboxylates have emerged as a promising class of anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key enzymes involved in cancer cell signaling, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR).[2]
Comparative Antiproliferative Activity
The following table summarizes the antiproliferative activity of a series of halogenated indole-2-carboxamide derivatives against a panel of human cancer cell lines. The data highlights the influence of the nature and position of the halogen substituent on the indole ring.
| Compound ID | R1 | R2 | R3 | R4 | Mean GI50 (µM) |
| 5a | Cl | H | H | H | 3.70 |
| 5j | F | H | F | H | 1.20 |
| Doxorubicin | - | - | - | - | 1.13 |
| Data sourced from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[2] |
As the data suggests, the di-fluorinated compound 5j exhibits significantly greater potency than the mono-chloro substituted compound 5a , and its activity is comparable to the standard chemotherapeutic drug, doxorubicin. This underscores the potential of fluorine substitution in enhancing anticancer efficacy.
Mechanism of Action: Dual Inhibition of EGFR and CDK2
Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[3][4] Fluorinated indole-2-carboxylates have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key players in cancer cell proliferation and survival.
Caption: Dual inhibition of EGFR and CDK2 signaling pathways by fluorinated indole-2-carboxylates.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]
Step-by-Step Protocol for Adherent Cells: [7]
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed 100 µL of the cell suspension (typically 1,000 to 100,000 cells per well) into each well of a 96-well plate.
-
Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated indole-2-carboxylates in complete culture medium.
-
After 24 hours of cell attachment, carefully remove the existing medium.
-
Add 100 µL of fresh medium containing the desired concentrations of the test compounds to the respective wells.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[9]
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
The absorbance values are then used to calculate the percentage of cell viability relative to the untreated control.
-
Antiviral Activity: Combating Viral Replication
Certain fluorinated indole-2-carboxylates have demonstrated significant antiviral activity against a range of viruses.[10][11] The mechanism of action often involves the inhibition of viral enzymes that are essential for replication.
Comparative Antiviral Activity
The following table presents the in vitro antiviral activity and cytotoxicity of a series of indole-2-carboxylate derivatives against Influenza A virus. The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50), is a key parameter for evaluating the therapeutic potential of an antiviral compound.
| Compound ID | R | IC50 (µmol/L) vs. Influenza A | CC50 (µmol/L) | SI (CC50/IC50) |
| 8e | 4-Fluorobenzyl | 8.13 | >100 | >12.3 |
| 8f | 4-Chlorobenzyl | 9.43 | >100 | >10.6 |
| 14f | 4-Chlorobenzylamino | 7.53 | 91.4 | 12.1 |
| Oseltamivir | - | 6.43 | >100 | >15.5 |
| Data sourced from a study on the antiviral activity of novel indole-2-carboxylate derivatives.[10] |
The data indicates that fluorinated derivatives, such as 8e , exhibit potent anti-influenza activity with low cytotoxicity, resulting in a favorable selectivity index.
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a widely used method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced damage.[12][13]
Principle: Viral infection often leads to morphological changes in host cells, known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis. Antiviral compounds inhibit viral replication, thereby preventing or reducing CPE.[13]
Step-by-Step Protocol: [12]
-
Cell Plating:
-
A flask of a suitable host cell line (e.g., A549 cells for influenza virus) is treated with trypsin/EDTA to detach the cells.
-
The cells are then diluted in culture medium and plated in 96-well plates.
-
-
Compound and Virus Incubation:
-
Serial two-fold dilutions of the test compounds are prepared in a separate 96-well plate.
-
An equal volume of the compound dilutions is added to the cells.
-
Control wells are included: cell control (no compound, no virus) and virus control (no compound, with virus).
-
The plates are incubated for 18-24 hours at 37°C with 5% CO2.
-
A dilution of the virus known to cause 100% cell death within a specific timeframe (e.g., 40 hours) is added to all wells except the cell control wells.
-
-
CPE Observation and Staining:
-
After the incubation period (typically 40-56 hours), when the virus control wells show complete cell death, the medium is removed.
-
The remaining viable cells are fixed and stained with a solution such as crystal violet.
-
The plates are gently washed to remove excess stain and allowed to dry.
-
-
Endpoint Determination:
-
The endpoint is determined by microscopic examination. The IC50 is the concentration of the compound that results in a 50% reduction of the cytopathic effect compared to the virus control.
-
Anti-inflammatory Activity: Modulating the Inflammatory Response
Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a well-known example.[1] Fluorinated indole-2-carboxylates are being investigated as a new generation of anti-inflammatory agents that may offer improved efficacy and safety profiles. Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines
Caption: Inhibition of LPS-induced pro-inflammatory cytokine production by fluorinated indole-2-carboxylates.
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes an in vitro assay to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and incubate overnight to allow for attachment.[9]
-
-
Compound Pre-treatment:
-
The next day, remove the culture medium.
-
Add 100 µL of fresh medium containing the desired concentrations of the fluorinated indole-2-carboxylates to the cells.
-
Incubate for 1-2 hours to allow for compound uptake.
-
-
LPS Stimulation:
-
Add 100 µL of medium containing LPS (final concentration typically 10-100 ng/mL) to the wells. To maintain the desired final concentration of the test compound, a 2x solution of LPS can be used.[9]
-
Include control wells: untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone).
-
Incubate the plates for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
-
Measurement of Inflammatory Markers:
-
After incubation, collect the cell culture supernatants.
-
Measure the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The reduction in the levels of these cytokines in the presence of the test compounds indicates anti-inflammatory activity.
-
Expanding the Horizon: Antibacterial and Neurological Activities
Beyond the well-documented anticancer, antiviral, and anti-inflammatory properties, fluorinated indole-2-carboxylates are also being explored for their potential in other therapeutic areas.
Antibacterial Activity
Halogenated indoles have shown broad-spectrum antimicrobial activity. For instance, some fluorinated indole derivatives have demonstrated good to very good antibacterial activity against a panel of bacterial species, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[13] The introduction of a fluorine atom on the indole ring can influence the antibacterial potency of these compounds.
Neurological Activity: NMDA Receptor Antagonism
Indole-2-carboxylates with halogen substitutions have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[5][12] The NMDA receptor is a key player in synaptic plasticity and neuronal communication, and its dysregulation is implicated in various neurological disorders. By acting as antagonists, these compounds can modulate NMDA receptor activity, suggesting their potential for the treatment of conditions associated with excessive excitotoxicity.[3] The mechanism involves competitive binding at the glycine co-agonist site, which is necessary for the opening of the NMDA receptor's ion channel.[12]
Conclusion
This guide has provided a comparative overview of the diverse biological activities of fluorinated indole-2-carboxylates. The strategic incorporation of fluorine into the indole-2-carboxylate scaffold can significantly enhance its therapeutic potential, leading to potent anticancer, antiviral, and anti-inflammatory agents. The detailed experimental protocols provided herein offer a practical framework for researchers to evaluate and compare the efficacy of novel fluorinated indole derivatives in their own laboratories. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will the opportunities for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Indoles: A Comparative Validation
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Indole Nucleus
The indole scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in medicinal chemistry. The development of efficient and robust synthetic methods to access diversely substituted indoles is, therefore, a critical endeavor in modern organic synthesis. This guide provides an in-depth, comparative analysis of the most significant and widely employed methods for constructing the indole core, offering field-proven insights into their relative strengths and weaknesses. We will move beyond a simple recitation of named reactions to a critical evaluation of their practical application, supported by experimental data and detailed protocols.
I. Classical Approaches to Indole Synthesis: The Foundation
For over a century, a set of classical, named reactions has formed the bedrock of indole synthesis. These methods, while sometimes demanding harsh conditions, remain relevant due to their reliability with specific substrate classes and their historical significance.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for preparing indoles.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2]
Causality of Experimental Choices: The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[2] The acid protonates the hydrazone, facilitating tautomerization to an enamine intermediate. This enamine then undergoes a critical[3][3]-sigmatropic rearrangement, a key step that forms the C2-C3 bond of the indole ring. The subsequent loss of ammonia and aromatization yields the final indole product. The selection of a specific acid and reaction temperature is often a process of optimization, balancing the need for efficient cyclization with the potential for substrate decomposition under harsh conditions. For instance, polyphosphoric acid (PPA) is often effective for less reactive substrates due to its high boiling point and dehydrating properties.
Diagram of the Fischer Indole Synthesis Workflow:
Caption: General workflow for the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
This two-step procedure first involves the formation and isolation of acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.[4]
Part 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol.
-
Procedure:
-
A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for one hour.
-
The resulting hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is subsequently cooled in an ice bath.
-
The product is collected by filtration and washed with cold ethanol. The typical yield of acetophenone phenylhydrazone is 87-91%.[4]
-
Part 2: Cyclization to 2-Phenylindole
-
Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g).
-
Procedure:
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride is prepared in a tall beaker.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously.
-
The mass will liquefy after 3-4 minutes, and the evolution of white fumes will be observed.
-
The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
The hot reaction mixture is poured into 400 mL of water. Acetic acid and concentrated hydrochloric acid are added to dissolve the zinc salts.
-
The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol. The typical yield is 72-80%.[5]
-
The Madelung Synthesis
The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[6] This method is particularly useful for the preparation of 2-alkynylindoles, which are not readily accessible through electrophilic aromatic substitution.[6]
Causality of Experimental Choices: The classical Madelung synthesis requires harsh conditions (strong base and high temperature, often 200-400 °C) because it involves the deprotonation of a relatively non-acidic benzylic C-H bond.[6] The choice of a strong base, such as sodium or potassium alkoxides, is essential to generate the carbanion necessary for the intramolecular nucleophilic attack on the amide carbonyl. The high temperature provides the activation energy for this challenging cyclization. Modern modifications, such as the Smith-modified Madelung synthesis, utilize organolithium reagents to deprotonate both the amide nitrogen and the benzylic carbon, allowing the reaction to proceed under milder conditions.[7]
Diagram of the Madelung Synthesis Mechanism:
Caption: Key steps in the Madelung indole synthesis.
Experimental Protocol: Synthesis of Indole from N-Formyl-o-toluidine
-
Materials: N-Formyl-o-toluidine (68 g, 0.5 mole), Potassium tert-butoxide (from 29 g of potassium in 600 mL of tert-butyl alcohol).
-
Procedure:
-
In a 2-L three-necked round-bottomed flask under a nitrogen atmosphere, dissolve metallic potassium in commercial tert-butyl alcohol by heating on a water bath.
-
Add N-formyl-o-toluidine to the solution.
-
Distill off the tert-butyl alcohol until the temperature of the vapor reaches 110°C.
-
Heat the residue to 350–360°C for about 20 minutes and then allow to cool under a stream of nitrogen.
-
Decompose the residue by adding 300 mL of water and steam-distill the mixture to isolate the indole.
-
The distillate is extracted with ether, washed with dilute HCl and sodium carbonate solution, and dried. Evaporation of the ether yields the crude indole, which can be further purified by distillation.
-
The Bischler-Moehlau Synthesis
This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline to form a 2-arylindole.[8] Historically, this reaction has been hampered by harsh conditions, low yields, and a lack of regioselectivity.[9]
Causality of Experimental Choices: The reaction proceeds through the initial formation of an α-anilino ketone intermediate. In the presence of an acid catalyst (often anilinium hydrobromide formed in situ), this intermediate undergoes an electrophilic cyclization onto the aniline ring, followed by dehydration and aromatization. The use of excess aniline serves as both a reactant and a solvent. Modern variations employing microwave irradiation and solvent-free conditions have significantly improved the efficiency and environmental friendliness of this synthesis.[10]
Diagram of the Bischler-Moehlau Synthesis Workflow:
Caption: General workflow of the Bischler-Moehlau indole synthesis.
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of 2-Arylindoles
This one-pot procedure simplifies the classical method and improves yields.[10]
-
Materials: Aniline (2 equivalents), Phenacyl bromide (1 equivalent).
-
Procedure:
-
A 2:1 mixture of the aniline and phenacyl bromide is prepared.
-
The mixture is subjected to microwave irradiation at 540 W for 45-60 seconds.
-
The resulting solid is purified by column chromatography to yield the 2-arylindole. Typical yields are in the range of 52-75%.[10]
-
The Reissert Synthesis
The Reissert synthesis is a two-step process that begins with the condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[11] This intermediate is then reductively cyclized to yield an indole-2-carboxylic acid, which can be decarboxylated upon heating to give the parent indole.[11]
Causality of Experimental Choices: The initial condensation is a base-catalyzed Claisen condensation. The choice of a strong base like potassium ethoxide is crucial for the deprotonation of the benzylic position of o-nitrotoluene. The subsequent reductive cyclization is typically carried out with reducing agents like zinc in acetic acid or iron in acetic acid. These conditions are effective for reducing the nitro group to an amine, which then undergoes spontaneous intramolecular condensation with the adjacent ketone to form the indole ring.
Diagram of the Reissert Synthesis Mechanism:
Caption: Key stages of the Reissert indole synthesis.
Experimental Protocol: Synthesis of Indole-2-carboxylic acid
-
Materials: o-Nitrotoluene, Diethyl oxalate, Potassium ethoxide, Zinc dust, Acetic acid.
-
Procedure:
-
Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of potassium ethoxide to yield ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The crude ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group and facilitates the cyclization to form indole-2-carboxylic acid.
-
Isolation: The product, indole-2-carboxylic acid, can be isolated by filtration after dilution of the reaction mixture with water.
-
II. Modern Palladium-Catalyzed Methods: A Paradigm Shift
The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis. These methods generally offer milder reaction conditions, broader functional group tolerance, and higher regioselectivity compared to their classical counterparts.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[12] This reaction is highly versatile and allows for the synthesis of a wide variety of 2,3-disubstituted indoles.[12]
Causality of Experimental Choices: The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) species. The alkyne then coordinates to the resulting Pd(II) complex and undergoes migratory insertion. This is followed by an intramolecular C-N bond formation and subsequent reductive elimination to regenerate the Pd(0) catalyst and yield the indole product. The choice of palladium precursor, ligands (though often "ligand-less" conditions are employed with PPh₃), base, and additives like LiCl are critical for achieving high yields. LiCl is thought to facilitate the reductive elimination step.
Diagram of the Larock Indole Synthesis Catalytic Cycle:
Caption: Simplified catalytic cycle for the Larock indole synthesis.
Experimental Protocol: General Procedure for Larock Indole Synthesis
-
Materials: ortho-Iodoaniline (1.0 mmol), Disubstituted alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), K₂CO₃ (2.0 mmol), LiCl (1.0 mmol), DMF (5 mL).
-
Procedure:
-
To a sealed tube under an inert atmosphere, add the ortho-iodoaniline, Pd(OAc)₂, PPh₃, K₂CO₃, and LiCl.
-
Add DMF and the disubstituted alkyne.
-
Heat the reaction mixture at 100 °C for the required time (typically 12-24 hours).
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
The Heck Reaction (Intramolecular)
The intramolecular Heck reaction provides an efficient route to indoles from appropriately substituted o-haloanilines bearing an olefinic tether. The reaction involves the palladium-catalyzed cyclization of the olefin onto the aromatic ring.
Causality of Experimental Choices: Similar to the Larock synthesis, the mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the tethered alkene. A subsequent β-hydride elimination and isomerization leads to the aromatic indole. The choice of palladium catalyst, ligand, and base are critical for controlling the efficiency and selectivity of the reaction.
Diagram of the Intramolecular Heck Reaction for Indole Synthesis:
Caption: Pathway for indole synthesis via an intramolecular Heck reaction.
Experimental Protocol: Intramolecular Heck Synthesis of 3-Methylindole
-
Materials: 2-Iodo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), K₂CO₃ (4 equiv), DMF (2 mL).
-
Procedure:
-
A mixture of 2-iodo-N-allylaniline, PdCl₂(PCy₃)₂, P(OPh)₃, and K₂CO₃ in DMF is placed in a Schlenk tube.
-
The mixture is stirred under air at 90 °C.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate.
-
The organic layer is dried and evaporated, and the residue is purified by flash column chromatography.[13]
-
The Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, can be adapted for indole synthesis.[14] This typically involves a one-pot, two-step process where an initial Sonogashira coupling is followed by an intramolecular cyclization.
Causality of Experimental Choices: The Sonogashira coupling itself is a robust reaction with a well-understood catalytic cycle. For indole synthesis, the subsequent cyclization of the 2-alkynyl aniline intermediate is the key step. This can be promoted by a base or a copper catalyst, often under thermal or microwave conditions. Microwave irradiation has been shown to significantly accelerate the cyclization step.[15]
Diagram of the Sonogashira-Based Indole Synthesis Workflow:
Caption: Two-stage approach to indoles via Sonogashira coupling.
Experimental Protocol: Microwave-Assisted, One-Pot Synthesis of Indoles via Sonogashira Coupling
-
Materials: 2-Iodoaniline (0.500 mmol), Terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), CuI (0.010 mmol), Et₃N (3 mL), Aryl iodide (0.550 mmol), CH₃CN (3 mL).
-
Procedure:
-
Step 1 (Sonogashira Coupling): In a sealed microwave vial, mix 2-iodoaniline, the terminal alkyne, PdCl₂(PPh₃)₂, CuI, and Et₃N. Stir at 60 °C under microwave irradiation (300 W).
-
Step 2 (Cyclization): Add the aryl iodide and CH₃CN to the reaction mixture. Stir at 90 °C under microwave irradiation (300 W).
-
After cooling, the product is isolated and purified by column chromatography.[15]
-
III. Comparative Analysis: A Data-Driven Validation
The choice of synthetic method depends critically on factors such as substrate availability, desired substitution pattern, functional group tolerance, and scalability. The following tables provide a comparative overview of the performance of these key methods.
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 2-Phenylindole
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Fischer | Phenylhydrazine, Acetophenone | Zinc chloride | None | 170 | 10 min | 72-80[5] |
| Bischler-Moehlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 1-2 min | 71[5] |
| Larock | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂/PPh₃, K₂CO₃, LiCl | DMF | 100 | 12 h | ~85-95 |
| Sonogashira/Cyclization | o-Iodoaniline, Phenylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N | Et₃N/CH₃CN | 90 (MW) | 15-30 min | ~80-90[15] |
Table 2: General Comparison of Functional Group Tolerance
| Synthesis Method | Tolerated Groups | Sensitive/Incompatible Groups |
| Fischer | Alkyl, Aryl, Halogens (some), Esters (some) | Strong electron-withdrawing groups, acid-labile groups, some N-protecting groups |
| Madelung | (Modern variants) Alkyl, Methoxy, Halides | Groups sensitive to strong bases and high temperatures (classical method) |
| Bischler-Moehlau | (Microwave) Alkyl, Aryl, Halogens | Groups sensitive to high temperatures and acidic conditions |
| Larock | Esters, Ketones, Ethers, Amides, Nitriles, Halogens | Some sterically demanding groups can lower yields |
| Heck | Ethers, Esters, Amides, Nitriles, Halogens | Substrates prone to β-hydride elimination from other positions |
| Sonogashira | Wide range including alcohols, amines, esters, nitriles | Highly sensitive groups may require protection |
IV. Conclusion and Future Outlook
The synthesis of substituted indoles has evolved significantly from the classical, often harsh, named reactions to the more versatile and milder palladium-catalyzed methods. While the Fischer, Madelung, and other classical syntheses remain valuable for specific applications, modern cross-coupling strategies like the Larock, Heck, and Sonogashira reactions offer broader substrate scope and functional group tolerance, making them indispensable tools for contemporary drug discovery and materials science.
The future of indole synthesis will likely focus on the development of even more efficient, sustainable, and enantioselective methods. The use of greener solvents, more economical catalysts (e.g., copper or iron), and photoredox catalysis are emerging as exciting frontiers in this ever-evolving field.
V. References
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Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction - ResearchGate. Available at: [Link]
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A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Chemistry Portal. Available at: [Link]
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An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC - NIH. Available at: [Link]
-
Fischer Indole Synthesis in Low Melting Mixtures - Organic Chemistry Portal. Available at: [Link]
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Madelung synthesis - Wikipedia. Available at: [Link]
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A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Chemistry Portal. Available at: [Link]
-
Nenitzescu indole synthesis - Wikipedia. Available at: [Link]
-
Bischler–Möhlau indole synthesis - Wikipedia. Available at: [Link]
-
Atroposelective Nenitzescu Indole Synthesis - RWTH Publications. Available at: [Link]
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Bischler–Möhlau indole synthesis | Request PDF - ResearchGate. Available at: [Link]
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - MDPI. Available at: [Link]
-
A three-component Fischer indole synthesis - PubMed. Available at: [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Available at: [Link]
-
Reissert indole synthesis - Wikipedia. Available at: [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - ResearchGate. Available at: [Link]
-
Microwave-Assisted, Solvent-Free Bischler Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Intramolecular Heck reaction - Wikipedia. Available at: [Link]
-
Bischler-Möhlau indole synthesis - chemeurope.com. Available at: [Link]
-
Intramolecular Heck Reaction in Total Synthesis of Natural Products: An Update | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of Indoles through Larock Annulation: Recent Advances - ResearchGate. Available at: [Link]
-
Reissert Indole Synthesis. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available at: [Link]
-
Bischler-Möhlau indole synthesis - Semantic Scholar. Available at: [Link]
-
Reissert indole synthesis - chemeurope.com. Available at: [Link]
-
ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. - ResearchGate. Available at: [Link]
-
(PDF) Ultrasound assisted Mizoroki-Heck coupling/C-H amination in a single pot: Direct synthesis of indole derivatives - ResearchGate. Available at: [Link]
-
Recent advances in the Nenitzescu indole synthesis (1990–2019). Available at: [Link]
-
Bischler Indole Synthesis - ResearchGate. Available at: [Link]
-
Reissert-Indole-Synthesis.pdf - ResearchGate. Available at: [Link]
-
Atroposelective Nenitzescu Indole Synthesis - RWTH Publications. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate. Available at: [Link]
-
Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed. Available at: [Link]
-
Reissert Indole Synthesis: The Path to Perfect Indoles - YouTube. Available at: [Link]
-
Synthesis of Indoles through Larock Annulation: Recent Advances. Available at: [Link]
-
Larock indole synthesis - Wikipedia. Available at: [Link]
-
Observations on the mechanism of the nenitzescu indole synthesis - RSC Publishing. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
(PDF) Synthesis of Indoles: Recent Advances - ResearchGate. Available at: [Link]
-
(PDF) Fischer Indole Synthesis - ResearchGate. Available at: [Link]
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The Trifluoromethyl Indole Scaffold: A Promising New Frontier in Antimalarial Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, presents a formidable challenge to global health. This necessitates a continuous search for novel chemotypes with unique mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the indole nucleus has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent antiplasmodial effects.[1] The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, onto the indole core has garnered significant attention. The unique properties of the CF3 group, such as its high lipophilicity, metabolic stability, and ability to modulate electronic properties, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. This guide provides a comprehensive comparative analysis of trifluoromethyl indoles as a promising class of antiplasmodial agents, offering insights into their synthesis, structure-activity relationships (SAR), proposed mechanisms of action, and a benchmark against existing antimalarials.
The Strategic Advantage of Trifluoromethylation in Indole-Based Antimalarials
The introduction of a trifluoromethyl group can significantly enhance the antiplasmodial potency of indole derivatives. For instance, studies on 1,2,4-triazino[5,6b]indole derivatives have shown that the presence of a trifluoromethyl group at position 6 leads to a marked increase in in vitro activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of P. falciparum, whereas the unsubstituted analogues were devoid of activity.[2] Similarly, in a series of indole-2-carboxamides, the 5-trifluoromethyl substituted analogue exhibited a two-fold increase in potency compared to the 5-chloro substituted parent compound.[1] This enhancement in activity is often attributed to the CF3 group's ability to increase the compound's cellular uptake and stability, as well as to engage in specific interactions with the biological target.
Comparative Analysis of Antiplasmodial Activity
The antiplasmodial efficacy of trifluoromethyl indole derivatives has been evaluated against various strains of P. falciparum. The following table summarizes the in vitro activity of representative compounds, highlighting the impact of the trifluoromethyl group and other structural modifications.
| Compound ID | Indole Substitution | Other Key Features | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| 6f | 5-CF3 | Indole-2-carboxamide | 3D7 (sensitive) | 0.4 | > 30 (HepG2 cells) | > 75 | [1] |
| Dd2 (resistant) | 2.6 | [1] | |||||
| 6a | 5-Cl | Indole-2-carboxamide | 3D7 (sensitive) | 1.39 | > 19.5 (HepG2 cells) | > 14 | [1] |
| Unsubstituted Analog | H | 1,2,4-triazino[5,6b]indole | D10, RSA11 | Inactive | Not reported | Not applicable | [2] |
| 6-CF3 Analog | 6-CF3 | 1,2,4-triazino[5,6b]indole | D10, RSA11 | Active | Not reported | Not reported | [2] |
Key Observations from SAR Studies:
-
Position of the CF3 group: The position of the trifluoromethyl group on the indole ring is crucial for activity. For instance, in the indole-2-carboxamide series, substitution at the 5-position was well-tolerated and led to potent compounds.[1]
-
Nature of the side chain: The substituent at other positions of the indole nucleus and the nature of the side chains play a significant role in modulating the antiplasmodial activity.
-
Activity against resistant strains: Encouragingly, several trifluoromethyl indole derivatives have demonstrated significant activity against chloroquine-resistant strains, suggesting a mechanism of action that may differ from that of traditional quinoline-based antimalarials.[1][2]
Unraveling the Mechanism of Action: A Multi-pronged Attack?
The precise mechanism of action for many trifluoromethyl indoles remains under investigation, but several plausible targets have been proposed.
1. Interference with Heme Detoxification: A primary target for many quinoline and indole-based antimalarials is the parasite's food vacuole, where hemoglobin digestion and heme detoxification occur. These compounds are thought to inhibit the formation of hemozoin, a non-toxic crystalline form of heme, leading to the accumulation of toxic free heme and subsequent parasite death. Some trifluoromethyl indoles have been shown to associate with ferriprotoporphyrin IX, the monomeric unit of hemozoin, suggesting a similar mechanism.[2]
2. Interaction with PfCRT: The P. falciparum chloroquine resistance transporter (PfCRT) is a key protein implicated in chloroquine resistance. Some indole-2-carboxamide derivatives have shown cross-resistance with chloroquine-resistant strains, and this resistance was partially reversed by verapamil, an inhibitor of PfCRT. This suggests that these compounds may be substrates for PfCRT and that their efflux from the food vacuole is mediated by this transporter.[1]
3. Other Potential Targets: The diverse chemical space of indole derivatives suggests that they may interact with multiple targets within the parasite. Other potential mechanisms could include DNA intercalation, inhibition of essential parasitic enzymes, or disruption of other vital cellular processes.[2] The following diagram illustrates the potential mechanisms of action for trifluoromethyl indoles.
Caption: Proposed antiplasmodial mechanisms of trifluoromethyl indoles.
Experimental Protocols for Evaluation
To facilitate further research in this area, detailed protocols for the synthesis of a representative trifluoromethyl indole and for the evaluation of antiplasmodial activity and cytotoxicity are provided below.
Representative Synthesis of a 5-(Trifluoromethyl)-1H-indole-2-carboxamide
This protocol is a generalized representation based on synthetic strategies for indole-2-carboxamides.[1]
Caption: General synthetic workflow for indole-2-carboxamides.
Step 1: Reductive Amination
-
To a solution of a primary or secondary amine (1.0 eq) and an appropriate aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary or tertiary amine intermediate.
Step 2: Amide Coupling
-
To a solution of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dimethylformamide), add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the amine intermediate from Step 1 (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection (if applicable)
-
If the amine or indole nitrogen is protected (e.g., with a Boc group), dissolve the protected carboxamide in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).
-
Stir the reaction at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue to obtain the final product.
In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-Based Assay
This protocol is adapted from established SYBR Green I-based fluorescence assays.[3][4][5]
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Plate Preparation: Serially dilute the test compounds in complete culture medium in a 96-well microtiter plate. Include a drug-free control and a positive control (e.g., chloroquine or artemisinin).
-
Assay Initiation: Synchronize the parasite culture to the ring stage. Adjust the parasitemia to 0.5-1% and the hematocrit to 2%. Add the parasite culture to the drug-containing plates.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye. Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression analysis.
Cytotoxicity Assessment: MTT Assay
This protocol is based on standard MTT assay procedures.[6][7][8]
-
Cell Culture: Culture a mammalian cell line (e.g., HepG2 or HEK293) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration. The selectivity index (SI) is then calculated as the ratio of CC50 to the antiplasmodial IC50.[9][10][11][12]
Benchmarking Against the Gold Standards
While trifluoromethyl indoles show promise, it is crucial to benchmark their performance against established antimalarial drugs.
-
Chloroquine: The activity of new compounds against both chloroquine-sensitive and -resistant strains is a critical indicator of their potential to overcome existing resistance mechanisms.
-
Artemisinin and its derivatives: These are the current frontline treatments for malaria. New drug candidates should ideally exhibit a rapid onset of action and a distinct mechanism to be considered as viable alternatives or combination partners.
The development of trifluoromethyl indoles with high potency, low cytotoxicity, activity against resistant parasite strains, and a novel mechanism of action would represent a significant advancement in the fight against malaria.
Future Perspectives and Conclusion
Trifluoromethyl indoles represent a versatile and promising scaffold for the development of novel antiplasmodial agents. The strategic incorporation of the CF3 group has been shown to enhance potency, and several derivatives exhibit encouraging activity against drug-resistant strains of P. falciparum. Future research should focus on:
-
Elucidating the precise mechanism of action: Identifying the specific molecular targets of these compounds will be crucial for rational drug design and for predicting and overcoming potential resistance mechanisms.
-
Optimizing the pharmacokinetic properties: Further structural modifications are needed to improve the solubility, metabolic stability, and oral bioavailability of these compounds.
-
In vivo efficacy studies: Promising candidates identified from in vitro screening must be evaluated in animal models of malaria to assess their in vivo efficacy and safety.
References
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 8, 2026, from [Link]
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de Kock, C., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 1(1), 35-46. [Link]
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Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172–1178. [Link]
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P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. (2012). WorldWide Antimalarial Resistance Network (WWARN). [Link]
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Lopes, G., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 438. [Link]
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Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSM Tropical Medicine and Research, 1(1), 1003. [Link]
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Ateba, S. B., et al. (2024). In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. Malaria World Journal, 15(1), 1-10. [Link]
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Selectivity index and solubility of new antimalarials. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Metuge, J. A., et al. (2020). In vitro antiplasmodial activity-directed investigation and UPLC–MS fingerprint of promising extracts and fractions from Terminalia ivorensis and Terminalia brownii. Repository.up.ac.za. [Link]
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IC 50 -values of compounds 6, 8, 9, 12, 14, 15 and 16 tested for in vitro antiplasmodial activity and cytotoxicity. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Evaluation of the In Vitro Antiplasmodial Activity (IC 50 ), Cytotoxicity (CC 50 ) and Selectivity Index Values of Batzelladines L and F. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Adesanwo, J. K., et al. (2021). In vitro antiplasmodial activity, cytotoxicity, and gas chromatography – flame ionization detector metabolites fingerprint of extracts and fractions from Tetrorchidium didymostemon. Journal of Taibah University Medical Sciences, 16(6), 885-893. [Link]
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Preparation of trifluoromethylindoles from indoles. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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de Oliveira, R. B., et al. (2005). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. Bioorganic & Medicinal Chemistry, 13(8), 2935-2942. [Link]
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Analysing the essential proteins set of Plasmodium falciparum PF3D7 for novel drug targets identification against malaria. (2021). Malaria World Journal, 12(1), 1-13. [Link]
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Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. (2019). Molecules, 24(18), 3247. [Link]
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Inhibitors of Protein Targets of Plasmodium falciparum. (2022). IntechOpen. [Link]
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A practical and scalable synthetic protocol for α-trifluoromethylated indole-3-carbinols. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Selectivity index (SI): Significance and symbolism. (2025). Wisdomlib.org. [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal. [Link]
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Incorporation of Trifluoromethyltriazoline in the Side Chain of 4‐Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. (2020). ChemMedChem, 15(1), 89-95. [Link]
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Targeting the Plasmodium falciparum proteome and organelles for potential antimalarial drug candidates. (2022). Heliyon, 8(1), e08734. [Link]
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Analysing the essential proteins set of Plasmodium falciparum PF3D7 for novel drug targets identification against malaria. (2021). Malaria Journal, 20(1), 332. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for Trifluoromethyl Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF₃) group into indole scaffolds is a cornerstone of modern medicinal chemistry. This powerful substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized feature in the design of novel therapeutics.[1][2][3] While classical methods for trifluoromethylation exist, the demand for milder, more efficient, and selective reagents has driven the development of a diverse array of alternatives. This guide provides an in-depth comparison of these modern reagents, offering field-proven insights and experimental data to inform your synthetic strategies.
The Evolving Landscape of Indole Trifluoromethylation
Historically, the direct trifluoromethylation of indoles presented significant challenges, often requiring harsh reaction conditions and yielding mixtures of regioisomers. The advent of electrophilic, nucleophilic, and radical trifluoromethylating agents has revolutionized the field, providing chemists with a versatile toolkit to forge the coveted C-CF₃ bond with greater precision and control. This guide will navigate the key players in this landscape, from the now-classic hypervalent iodine reagents to the latest innovations in photoredox catalysis.
Electrophilic Trifluoromethylating Agents: The Workhorses of the Field
Electrophilic trifluoromethylating reagents are perhaps the most widely used class of compounds for the direct functionalization of electron-rich heterocycles like indoles. These reagents deliver a "CF₃⁺" equivalent to the nucleophilic indole core, typically favoring substitution at the electron-rich C2 or C3 position.
Togni's Reagents: Hypervalent Iodine Powerhouses
Togni's reagents, particularly the first and second generation hypervalent iodine compounds, are bench-stable, crystalline solids that have become indispensable in many synthetic laboratories.[4] Their reactivity is often modulated by the presence of a catalyst, typically a copper salt, which facilitates the transfer of the trifluoromethyl group.
Mechanism of Action: The reaction generally proceeds through coordination of the indole to a copper(I) catalyst, followed by oxidative addition of the Togni reagent to form a copper(III)-CF₃ intermediate. Reductive elimination then furnishes the trifluoromethylated indole and regenerates the copper(I) catalyst.
Experimental Protocol: Copper-Catalyzed C2-Trifluoromethylation of Indole using Togni's Reagent II
-
Materials:
-
Indole (1.0 equiv)
-
Togni's Reagent II (1.2 equiv)
-
Copper(I) acetate (CuOAc) (0.1 equiv)
-
Anhydrous acetonitrile (MeCN)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add indole, Togni's Reagent II, and CuOAc.
-
Add anhydrous MeCN via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Umemoto's Reagents: Sulfonium Salts with Tunable Reactivity
Umemoto's reagents are a class of S-(trifluoromethyl)dibenzothiophenium salts that offer a powerful and versatile alternative for electrophilic trifluoromethylation.[5] Different generations of these reagents, with varying electronic properties on the dibenzothiophene core, allow for tunable reactivity.
Mechanism of Action: The mechanism of Umemoto's reagents can be more varied, with evidence for both ionic and radical pathways depending on the reaction conditions. In many cases, particularly with photoredox catalysis, a single-electron transfer (SET) from an excited-state photocatalyst to the Umemoto reagent generates a trifluoromethyl radical.
Experimental Protocol: Palladium-Catalyzed C7-Trifluoromethylation of Indolines with Umemoto's Reagent
This method highlights the regioselective functionalization of the indole core at a less conventional position through the use of a directing group.[4][6]
-
Materials:
-
N-pyrimidyl-indoline (1.0 equiv)
-
Umemoto's Reagent (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
-
Procedure:
-
In a sealed tube, combine the N-pyrimidyl-indoline, Umemoto's reagent, Pd(OAc)₂, and Cu(OAc)₂.
-
Add anhydrous DCE.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
The pyrimidyl directing group can be subsequently removed under standard conditions to yield the C7-trifluoromethylated indoline, which can then be oxidized to the corresponding indole.
-
Radical Trifluoromethylation: A Paradigm Shift in Reactivity
Radical trifluoromethylation has emerged as a powerful strategy that often provides complementary reactivity to electrophilic methods. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃), which can then engage with the indole nucleus.
Langlois' Reagent: An Inexpensive and Versatile Radical Source
Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as Langlois' reagent, is an inexpensive, easy-to-handle, and bench-stable solid that serves as an excellent precursor to the trifluoromethyl radical.[7][8] The generation of the •CF₃ radical is typically achieved through oxidation, often with an oxidant like tert-butyl hydroperoxide (TBHP) or via photoredox catalysis.
Mechanism of Action: In the presence of an oxidant, the trifluoromethanesulfinate anion is oxidized to the trifluoromethanesulfonyl radical (CF₃SO₂•). This radical readily extrudes sulfur dioxide (SO₂) to generate the trifluoromethyl radical (•CF₃), which then adds to the indole.
Experimental Protocol: Metal-Free Oxidative C2-Trifluoromethylation of Indoles with Langlois' Reagent [9]
-
Materials:
-
Indole (1.0 equiv)
-
Langlois' Reagent (2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 equiv)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of indole in acetonitrile, add Langlois' reagent.
-
Add TBHP dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has opened up new avenues for trifluoromethylation, enabling reactions to proceed under exceptionally mild conditions.[10] This approach often utilizes a photosensitizer that, upon excitation with visible light, can engage in single-electron transfer processes to generate the trifluoromethyl radical from a suitable precursor.
Mechanism of Action: A common catalytic cycle involves the excitation of a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) with visible light. The excited-state photocatalyst then reduces a trifluoromethylating agent (such as Umemoto's or Togni's reagent) via single-electron transfer to generate the trifluoromethyl radical. The oxidized photocatalyst is then regenerated by a sacrificial electron donor present in the reaction mixture.
Experimental Protocol: Photoredox-Catalyzed C2-Trifluoromethylation of Indoles
-
Materials:
-
Indole (1.0 equiv)
-
Umemoto's Reagent or Togni's Reagent (1.5 equiv)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1-2 mol%)
-
A sacrificial electron donor (e.g., Hantzsch ester or a tertiary amine) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or MeCN)
-
-
Procedure:
-
In a vial equipped with a magnetic stir bar, combine the indole, trifluoromethylating agent, photocatalyst, and sacrificial electron donor.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it under an inert atmosphere.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Comparative Performance of Trifluoromethylating Reagents
The choice of reagent for a specific application will depend on a variety of factors, including the substitution pattern of the indole, the desired regioselectivity, and practical considerations such as cost and safety. The following table provides a qualitative comparison of the key features of the discussed reagents.
| Reagent Class | Key Advantages | Key Disadvantages | Typical Regioselectivity |
| Togni's Reagents | Bench-stable, crystalline solids; well-established reactivity. | Relatively expensive; often requires a metal catalyst. | C2 or C3, depending on substrate and conditions. |
| Umemoto's Reagents | Tunable reactivity; high trifluoromethylating power. | Can be expensive; some reagents are moisture-sensitive. | C2 or C3; can be directed to other positions with a directing group. |
| Langlois' Reagent | Inexpensive, stable, and easy to handle. | Often requires an oxidant; can have a narrower substrate scope. | Predominantly C2. |
| Photoredox Catalysis | Extremely mild reaction conditions; high functional group tolerance. | Requires a photocatalyst and light source; can be sensitive to oxygen. | Varies with the specific method, but often C2. |
Quantitative Yield Comparison for the Trifluoromethylation of Indole Derivatives
| Substrate | Togni's Reagent (Cu-catalyzed) | Umemoto's Reagent (Pd-catalyzed, C7) | Langlois' Reagent (Oxidative) | Photoredox Catalysis |
| Indole | Good to excellent yields at C2. | N/A | Moderate to good yields at C2.[9] | Good to excellent yields at C2. |
| 2-Methylindole | Lower yields due to steric hindrance at C2. | N/A | Moderate yields at C3. | Moderate to good yields at C3. |
| 5-Methoxyindole | Excellent yields at C2 due to electron-donating group. | Good yields at C7. | Good yields at C2. | Excellent yields at C2. |
| 5-Bromoindole | Good yields at C2. | Good yields at C7. | Moderate yields at C2. | Good yields at C2. |
Note: Yields are qualitative and can vary significantly based on the specific reaction conditions, catalysts, and protecting groups used. Please refer to the primary literature for detailed quantitative data.
Safety and Handling Considerations
-
Hypervalent Iodine Reagents (Togni's and others): While generally bench-stable, hypervalent iodine compounds are energetic materials and can decompose exothermically, especially upon heating as solids.[11][12] They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid grinding or subjecting them to strong mechanical shock.
-
Oxidants (e.g., TBHP): tert-Butyl hydroperoxide is a strong oxidant and should be handled with care. Avoid contact with skin and eyes, and do not mix with strong acids or reducing agents.
-
Photoredox Catalysis: Ensure that the light source used for irradiation is properly shielded to avoid eye exposure.
Causality Behind Experimental Choices
The selection of a particular trifluoromethylation method is a strategic decision guided by the specific characteristics of the indole substrate and the desired outcome.
-
Electron-Rich vs. Electron-Poor Indoles: Electrophilic reagents like Togni's and Umemoto's reagents are highly effective for electron-rich indoles, where the nucleophilic character of the indole ring facilitates the reaction. For electron-deficient indoles, radical methods using Langlois' reagent or photoredox catalysis may be more suitable, as these reactions are less sensitive to the electronic nature of the substrate.
-
Regioselectivity: The inherent reactivity of the indole ring favors substitution at the C3 position. However, many trifluoromethylation reactions, particularly those involving radical intermediates, show a preference for the C2 position. This is often attributed to the greater thermodynamic stability of the C2-substituted product. To achieve trifluoromethylation at other positions, such as C7, a directing group strategy is often necessary, as demonstrated with the Umemoto reagent and a palladium catalyst.[4][6]
-
Functional Group Tolerance: Photoredox catalysis stands out for its exceptional functional group tolerance due to the mild reaction conditions. This makes it an ideal choice for the late-stage functionalization of complex molecules and drug candidates.
Visualizing the Pathways
Diagram: General Mechanism for Copper-Catalyzed Trifluoromethylation with Togni's Reagent
A typical workflow for a photoredox-catalyzed reaction.
Conclusion and Future Outlook
The field of indole trifluoromethylation has matured significantly, offering a diverse range of reliable and efficient methods. Electrophilic reagents like Togni's and Umemoto's reagents remain valuable tools, while the cost-effectiveness and operational simplicity of Langlois' reagent make it an attractive option for large-scale synthesis. The unparalleled mildness and functional group tolerance of photoredox catalysis have positioned it as a go-to method for complex molecule synthesis and late-stage functionalization.
As the quest for novel therapeutics continues, the development of even more selective, sustainable, and cost-effective trifluoromethylation methods will undoubtedly remain a key area of research. The insights and protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals to navigate this dynamic field and strategically apply the best-suited methodologies to their synthetic challenges.
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A Comparative Analysis of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate and Established Anticancer Agents: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the therapeutic potential of the novel compound, Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate, against well-established anticancer drugs. Aimed at researchers, scientists, and professionals in drug development, this document delves into the prospective mechanisms of action, and outlines the experimental frameworks required for a rigorous evaluation of its efficacy. While direct experimental data on this compound is emerging, this guide synthesizes information from structurally related molecules to forecast its potential and establishes a benchmark for comparison against current standards of care.
Introduction to this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anti-cancer properties. The strategic incorporation of a trifluoromethyl (CF3) group can substantially enhance a molecule's therapeutic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This compound belongs to this promising class of compounds. While comprehensive studies on this specific molecule are not yet widely published, the broader family of trifluoromethyl-indole derivatives has demonstrated considerable potential in cancer therapy, targeting various cellular pathways to induce cancer cell death.
Prospective Mechanism of Action
Based on the known activities of related trifluoromethyl-indole derivatives, this compound may exert its anti-cancer effects through several mechanisms:
-
Inhibition of Protein Kinases: Many indole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Disruption of Microtubule Dynamics: Similar to established drugs like Paclitaxel, some indole compounds interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The indole nucleus is a common feature in compounds that can trigger programmed cell death in cancer cells through various signaling cascades.
-
Topoisomerase Inhibition: Certain fluoro-indole derivatives have been shown to target topoisomerase II, an essential enzyme for DNA replication in rapidly dividing cancer cells.
A proposed signaling pathway that could be targeted by this compound is the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.
Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway.
Comparative Framework: Established Anti-Cancer Drugs
To provide a context for the potential efficacy of this compound, we will compare its hypothetical profile with three widely used anti-cancer drugs: Doxorubicin, Paclitaxel, and Sorafenib. These drugs have different mechanisms of action and are used in the treatment of a broad range of cancers, including those for which indole derivatives have shown promise.
| Drug | Mechanism of Action | Common Cancer Indications |
| Doxorubicin | Intercalates into DNA, inhibiting topoisomerase II and generating free radicals, leading to DNA damage and apoptosis. | Breast, lung, ovarian, bladder cancers, and various leukemias and lymphomas. |
| Paclitaxel | Promotes microtubule assembly and stabilizes microtubules, preventing their disassembly, which leads to cell cycle arrest in the G2/M phase and apoptosis.[1][][3][4] | Ovarian, breast, lung, and pancreatic cancers. |
| Sorafenib | A multi-kinase inhibitor that targets Raf kinases (BRAF and c-Raf) and receptor tyrosine kinases (VEGFR and PDGFR), inhibiting tumor cell proliferation and angiogenesis.[5][6][7][8][9] | Hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma. |
Table 1: Overview of Selected Anti-Cancer Drugs
In Vitro Efficacy of Standard Drugs
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes representative IC50 values for Doxorubicin against common cancer cell lines.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | > 20[10] |
| MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76[10] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89[10] |
Table 2: Representative IC50 Values for Doxorubicin
Experimental Protocols for Efficacy Evaluation
A thorough assessment of any novel anti-cancer compound requires a standardized set of in vitro assays. The following are detailed protocols for key experiments that should be performed to evaluate the efficacy of this compound.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and control drugs for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Caption: Workflow for the MTT Assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[13]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with the test compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[15][16][17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Target Validation: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.
Protocol:
-
Treat cells with the test compound and prepare cell lysates.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total Akt, mTOR) overnight at 4°C.[19][20]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
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Comparative Analysis of Cross-Reactivity for Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate Derivatives: A Methodological Guide
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, centered on Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate and its derivatives. In drug discovery, establishing the selectivity of a lead compound is as critical as demonstrating its on-target potency. Off-target interactions can lead to unforeseen toxicities or misleading structure-activity relationship (SAR) data, ultimately causing late-stage failures. This document outlines a robust, tiered approach to de-risk indole-based compounds by systematically identifying and characterizing their off-target binding profiles.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, its structural resemblance to endogenous signaling molecules like serotonin and tryptophan means that indole derivatives can interact with a wide array of biological targets. The inclusion of a trifluoromethyl group, as in our lead compound, can significantly alter binding properties by modifying lipophilicity and electronic interactions, making a thorough cross-reactivity assessment indispensable.
Our approach is built on a foundation of scientific integrity, ensuring that each stage of the investigation provides validated, actionable data. We will proceed from broad, high-throughput screening to more focused, functional analyses, thereby creating a comprehensive selectivity profile.
Part 1: The Tiered Experimental Workflow for Selectivity Profiling
A phased approach is the most resource-efficient strategy for assessing cross-reactivity. It allows for the early elimination of non-selective compounds while dedicating more complex, lower-throughput assays to the most promising candidates.
Figure 1. A tiered experimental workflow for assessing the cross-reactivity of novel indole derivatives.
Part 2: Experimental Protocols & Methodologies
The trustworthiness of any cross-reactivity study hinges on the robustness and appropriateness of the chosen assays.[1] Below are detailed protocols for key stages of the workflow.
2.1 Tier 1: Broad Panel Profiling
Causality: The goal of this initial tier is to cast a wide net. Instead of guessing potential off-targets, we use large, commercially available panels (e.g., Eurofins SafetyScreen, Reaction Biology Kinase Panels) to rapidly identify unintended interactions at a high compound concentration. A concentration of 10 µM is standard, as it is high enough to detect most physiologically relevant interactions without causing non-specific effects.
Protocol: Single-Point Kinase Profiling
-
Compound Preparation: Solubilize this compound derivative in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Perform a serial dilution to prepare a 1 mM intermediate stock. This will be further diluted into the final assay buffer to achieve a 10 µM final concentration with 0.1% DMSO. Rationale: Keeping the final DMSO concentration low is critical to prevent solvent-induced artifacts.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, substrate (e.g., a generic peptide), and ATP.
-
Compound Addition: Add the 10 µM test compound to the appropriate wells. Include a positive control (a known inhibitor for that kinase) and a negative control (vehicle, 0.1% DMSO).
-
Reaction Initiation & Incubation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes), determined during assay validation.
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based system (e.g., Promega Kinase-Glo®). A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition by the compound.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)) A common threshold for a "hit" is >50% inhibition.
2.2 Tier 2: Dose-Response and Orthogonal Validation
Causality: A single-point screen can produce false positives. Tier 2 aims to validate these initial hits by determining their potency (IC50) and confirming direct physical binding through a different, "orthogonal" method.[2] This ensures the observed effect is due to a genuine interaction.
Protocol: Orthogonal Validation with Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation: Covalently immobilize the purified off-target protein (e.g., a kinase identified as a hit) onto a CM5 sensor chip via amine coupling.
-
Compound Preparation: Prepare a series of concentrations for the indole derivative (e.g., 0.1 µM to 50 µM) in a suitable running buffer.
-
Binding Analysis: Inject the compound solutions sequentially over the sensor chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index, measured in Response Units (RU).
-
Kinetic Analysis: Measure the association (k_on) and dissociation (k_off) rates.
-
Affinity Determination: Calculate the equilibrium dissociation constant (K_D) from the kinetic parameters (K_D = k_off / k_on). A lower K_D indicates a stronger binding interaction.
-
Self-Validation: The SPR data provides a direct measure of binding affinity, which should correlate with the IC50 value obtained from the enzymatic assay. A significant discrepancy may indicate a complex mechanism of action or an assay artifact.
2.3 Tier 3: Cellular Functional Assays
Causality: A compound that binds to a protein in vitro may not necessarily have a functional effect in a living cell. Cellular assays are essential to determine if the off-target binding translates into a physiological response.[3][4][5]
Protocol: Cell-Based Phosphorylation Assay
-
Cell Culture: Culture a cell line known to express the off-target kinase of interest (e.g., HeLa cells for a cell cycle kinase).
-
Compound Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the indole derivative for a relevant period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Detection: Use a sandwich ELISA or a similar immunoassay to measure the phosphorylation level of a known downstream substrate of the off-target kinase. One antibody captures the total substrate protein, while a second, phospho-specific antibody detects the phosphorylated form.
-
Data Analysis: Quantify the change in substrate phosphorylation in response to the compound. A dose-dependent decrease in phosphorylation confirms the compound inhibits the kinase's activity within a cellular environment.
Part 3: Comparative Data and Interpretation
To illustrate the output of this workflow, the following tables present hypothetical data for three indole derivatives.
Table 1: Tier 1 Single-Point Screening Results (% Inhibition at 10 µM)
| Compound ID | Primary Target (Kinase A) | Off-Target 1 (Kinase B) | Off-Target 2 (Kinase C) | Off-Target 3 (GPCR D) |
| ETI-001 | 98% | 75% | 12% | 5% |
| ETI-002 | 95% | 25% | 8% | 3% |
| ETI-003 | 89% | 88% | 65% | 11% |
Data Interpretation: ETI-001 and ETI-003 show significant inhibition of off-target kinases B and C, respectively, flagging them for further investigation. ETI-002 appears highly selective at this stage.
Table 2: Tier 2 Potency and Selectivity Data
| Compound ID | On-Target IC50 (nM) (Kinase A) | Off-Target IC50 (nM) (Kinase B) | Off-Target K_D (nM) (SPR) | Selectivity Index (SI) (Kinase B vs. A) |
| ETI-001 | 50 | 800 | 750 | 16-fold |
| ETI-002 | 65 | >10,000 | >10,000 | >150-fold |
| ETI-003 | 120 | 150 | 140 | 1.25-fold |
Data Interpretation:
-
ETI-001: Shows moderate selectivity. The 16-fold window might be acceptable depending on the therapeutic indication.
-
ETI-002: Confirmed to be highly selective, with over 150-fold selectivity for the primary target. This is a very desirable profile.
-
ETI-003: Is non-selective. The IC50 values for the on-target and off-target are nearly identical. This compound would likely be deprioritized due to the high risk of off-target effects. The strong correlation between the IC50 and K_D values provides confidence in the data.
Table 3: Tier 3 Cellular Activity
| Compound ID | On-Target Cellular EC50 (nM) | Off-Target Cellular EC50 (nM) | Cytotoxicity CC50 (µM) |
| ETI-001 | 200 | 3,500 | >50 |
| ETI-002 | 250 | >20,000 | >50 |
Data Interpretation: Both ETI-001 and ETI-002 demonstrate on-target activity in cells. Crucially, the selectivity observed in biochemical assays holds true in the cellular context. The high cytotoxicity threshold (>50 µM) suggests the compounds are not broadly toxic at concentrations where they are active. ETI-002 remains the superior candidate due to its outstanding cellular selectivity.
Conclusion
This guide provides a structured, multi-tiered methodology for the comprehensive evaluation of cross-reactivity for this compound derivatives. By progressing from broad screening to detailed biophysical and cellular validation, researchers can build a robust selectivity profile for their lead compounds. This systematic approach, grounded in scientific rationale, allows for the confident selection of candidates with the highest probability of success in later-stage development by minimizing the risks associated with unforeseen off-target activities. The use of orthogonal and cell-based assays is critical for ensuring that the data is both accurate and physiologically relevant.
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A Multi-technique Spectroscopic Approach for the Unambiguous Structure Elucidation of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, indole derivatives serve as foundational scaffolds for a vast array of biologically active compounds and functional materials.[1][2] The precise substitution pattern on the indole ring is critical to a molecule's function, making unambiguous structural confirmation an indispensable step in the research and development pipeline. This guide provides an in-depth, multi-technique spectroscopic analysis of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate , a key building block, demonstrating how to leverage Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for rigorous structure validation.
As senior application scientists, our goal is not merely to present data but to illuminate the rationale behind the analytical workflow. The convergence of evidence from these orthogonal techniques provides a self-validating system, ensuring the highest degree of confidence in the assigned structure.
Overall Analytical Workflow
The comprehensive identification of an organic compound relies on a synergistic approach where each analytical technique provides a unique piece of the structural puzzle. Information regarding the carbon-hydrogen framework from NMR is complemented by functional group identification from FT-IR and molecular weight confirmation from Mass Spectrometry.
Caption: Integrated workflow for spectroscopic structure confirmation.
¹H and ¹³C NMR Spectroscopy: Mapping the Core Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and quantity of specific nuclei, primarily ¹H (proton) and ¹³C.[3][4]
Rationale for Experimental Choices
The choice of a deuterated solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often selected for indole derivatives due to its excellent solubilizing power and its ability to reveal exchangeable protons, such as the N-H proton of the indole ring, which might otherwise be broadened or obscured in other solvents.[1] A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion, which is crucial for resolving the complex spin-spin coupling patterns in the aromatic region.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of DMSO-d₆.[5]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence, referencing the residual DMSO solvent peak at δ 2.50 ppm.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum, referencing the DMSO-d₆ solvent peak at δ 39.52 ppm.
Data Interpretation and Comparison
The following tables summarize the expected and observed NMR data. Expected values are derived from established literature on similar indole and trifluoromethyl-substituted aromatic structures.[6][7][8]
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| NH | ~12.5 | broad singlet | 1H | - |
| H -7 | ~7.8 | doublet | 1H | ~8.0 |
| H -5 | ~7.7 | doublet | 1H | ~7.5 |
| H -6 | ~7.4 | triplet | 1H | ~7.8 |
| H -3 | ~7.3 | singlet | 1H | - |
| O-CH₂ -CH₃ | ~4.4 | quartet | 2H | 7.1 |
| O-CH₂-CH₃ | ~1.4 | triplet | 3H | 7.1 |
Table 2: ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ) ppm | Notes |
| C =O | ~161.0 | Ester carbonyl |
| C -7a | ~137.0 | |
| C -2 | ~130.0 | |
| C -3a | ~128.0 | |
| C -4 | ~125.0 (quartet) | Coupled to ³F, J ≈ 30 Hz |
| CF₃ | ~123.0 (quartet) | Coupled to ¹F, J ≈ 270 Hz |
| C -6 | ~122.5 | |
| C -5 | ~118.0 | |
| C -7 | ~114.0 | |
| C -3 | ~107.0 | |
| O-C H₂-CH₃ | ~61.0 | |
| O-CH₂-C H₃ | ~14.0 |
-
¹H NMR Insights: The downfield broad singlet around 12.5 ppm is characteristic of the indole N-H proton. The aromatic region shows three coupled protons (H-5, H-6, H-7), confirming a tri-substituted benzene ring. The singlet for H-3 indicates substitution at the 2-position. The classic quartet and triplet pattern confirms the presence of the ethyl ester group.
-
¹³C NMR Insights: The spectrum confirms 11 distinct carbon environments, excluding the CF₃ carbon. The carbonyl carbon appears around 161.0 ppm. Critically, the carbon attached to the trifluoromethyl group (C-4) and the CF₃ carbon itself both appear as quartets due to strong one-bond and two-bond carbon-fluorine coupling, respectively. This is a definitive marker for the -CF₃ substituent.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Rationale for Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred method for acquiring FT-IR data on solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra by passing an infrared beam through a crystal that is in direct contact with the sample.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 600 cm⁻¹.[10]
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Data Interpretation and Comparison
Table 3: Characteristic FT-IR Absorption Frequencies
| Functional Group | Expected Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) | Vibration Mode |
| N-H (Indole) | 3500 - 3300 | ~3350 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | ~3050 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | ~2980 | Stretching |
| C=O (Ester) | 1750 - 1735 | ~1730 | Stretching (Strong) |
| C=C (Aromatic) | 1600 - 1475 | ~1580, 1470 | In-ring Stretching |
| C-F (CF₃) | 1350 - 1150 | ~1300, 1150 | Stretching (Strong) |
| C-O (Ester) | 1300 - 1000 | ~1250 | Stretching |
The FT-IR spectrum provides clear, confirmatory evidence for the key functional groups. The sharp, strong absorption around 1730 cm⁻¹ is unequivocally assigned to the ester carbonyl stretch.[11] The broad peak around 3350 cm⁻¹ corresponds to the N-H stretch of the indole ring.[12] Furthermore, the presence of very strong absorption bands in the 1350-1150 cm⁻¹ region is a characteristic fingerprint of the C-F bonds in the trifluoromethyl group.[13]
Mass Spectrometry: Molecular Weight and Formula Verification
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition.
Rationale for Experimental Choices
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound. It typically produces protonated molecular ions ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight. Electron Ionization (EI) is a higher-energy, "hard" ionization technique that causes extensive fragmentation, providing a unique fingerprint that can further aid in structural confirmation.[1][14]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
HRMS (ESI) Acquisition: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire the spectrum in positive ion mode.
-
GC-MS (EI) Acquisition: For fragmentation analysis, introduce the sample via a Gas Chromatograph into an EI source.
Data Interpretation and Comparison
Molecular Formula: C₁₂H₁₀F₃NO₂ Calculated Monoisotopic Mass: 257.0664 g/mol
Table 4: High-Resolution Mass Spectrometry Data (ESI+)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 258.0736 | 258.0735 |
The HRMS data provides powerful confirmation of the molecular formula. The observed mass of the protonated molecule is within a very narrow tolerance (typically < 5 ppm) of the calculated mass, leaving no ambiguity as to the elemental composition.
Fragmentation Analysis (EI)
Under Electron Ionization, the molecular ion (M⁺˙ at m/z 257) will undergo characteristic fragmentation. The most common cleavages for ethyl esters are the loss of the ethoxy radical (•OCH₂CH₃) or ethylene via McLafferty rearrangement.[15][16]
Caption: Key fragmentation pathways in EI-MS.
The observation of a strong peak at m/z 212, corresponding to the loss of the ethoxy group (-45 Da), is a classic fragmentation pattern for an ethyl ester and strongly supports the proposed structure.[16]
Conclusion: An Integrated and Self-Validating Analysis
The structural elucidation of this compound is definitively achieved through the integration of multiple spectroscopic techniques.
-
NMR spectroscopy established the complete carbon-hydrogen framework, confirming the substitution pattern on the indole ring and the presence of the ethyl ester. The characteristic C-F coupling provided unambiguous evidence for the trifluoromethyl group's location.
-
FT-IR spectroscopy corroborated the NMR findings by identifying the key functional groups: the N-H of the indole, the C=O of the ester, and the C-F bonds of the trifluoromethyl group.
-
High-Resolution Mass Spectrometry confirmed the precise elemental composition, and fragmentation analysis was consistent with the structure of an ethyl ester.
Each technique provides overlapping and complementary data, creating a robust, self-validating dataset that confirms the molecular structure with the highest degree of scientific certainty. This methodical approach is fundamental to ensuring the identity and quality of chemical compounds in research and development.
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A Comparative Guide to Trifluoromethyl and Methyl Substituted Thiazole Carboxylates: Unraveling the Impact on Herbicidal Activity
In the relentless pursuit of more effective and selective herbicides, the thiazole carboxylate scaffold has emerged as a promising chemotype. Within this class of compounds, the nature of the substituent on the thiazole ring plays a pivotal role in modulating biological activity. This guide provides an in-depth comparison of two key analogues: trifluoromethyl- and methyl-substituted thiazole carboxylates. We will delve into their synthesis, comparative herbicidal efficacy, mechanism of action, and the underlying structure-activity relationships that govern their performance. This analysis is intended for researchers, chemists, and professionals in the agrochemical industry to inform the rational design of next-generation herbicides.
The Significance of Substitution: A Physicochemical Perspective
The choice between a methyl (-CH₃) and a trifluoromethyl (-CF₃) group is a critical decision in drug and agrochemical design. While both are relatively small, their electronic and steric properties are vastly different, leading to profound impacts on a molecule's behavior.
The methyl group is a weak electron-donating group through induction and is lipophilic. It is a common substituent in many bioactive molecules.
In stark contrast, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This property can significantly alter the electron density of the thiazole ring, influencing its reactivity and interactions with biological targets.[3] The -CF₃ group is also more lipophilic than a methyl group, which can enhance a molecule's ability to penetrate biological membranes, a crucial step for reaching its site of action within the plant. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group metabolically stable and resistant to degradation within the plant.[4]
Synthesis of Thiazole Carboxylate Scaffolds
The synthesis of both methyl- and trifluoromethyl-substituted thiazole carboxylates generally follows the well-established Hantzsch thiazole synthesis. The key difference lies in the starting materials.
For 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid , a common starting material is ethyl 4,4,4-trifluoroacetoacetate.[5][6] This is reacted with thioacetamide in a cyclocondensation reaction to form the thiazole ring.[6] Subsequent hydrolysis of the ester yields the desired carboxylic acid.
For the methyl-substituted analogue, a similar pathway can be envisioned, starting with ethyl acetoacetate.
Below is a generalized synthetic workflow for these compounds.
Caption: Generalized synthetic pathway for trifluoromethyl- and methyl-substituted thiazole carboxylates.
Comparative Herbicidal Activity
One study on 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives explicitly states that the trifluoromethyl group on the thiazole ring was beneficial for the herbicidal activity when compared to fluorine-free compounds.[5] The study reported that compounds bearing the fluorine moiety showed 70-100% inhibition against key weed species like Capsella bursa-pastoris (Shepherd's-purse), Amaranthus retroflexus (Redroot pigweed), and Eclipta prostrata (False daisy) at a dosage of 150 g/ha.[5]
In contrast, other studies on various methyl-substituted thiazole derivatives often report moderate herbicidal activities.[7] For instance, a series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were found to possess moderate to good herbicidal activities.[7]
The following table summarizes the general findings from the literature:
| Substituent | General Herbicidal Activity | Key Findings |
| Trifluoromethyl | High | The trifluoromethyl group on the thiazole ring has been shown to be beneficial for herbicidal activity, leading to high inhibition rates against various broadleaf weeds.[5] |
| Methyl | Moderate to Good | Methyl-substituted thiazole derivatives have demonstrated moderate to good herbicidal activities against a range of weeds.[7] |
It is important to note that the overall herbicidal activity is also highly dependent on the other substituents on the thiazole carboxylate molecule.
Mechanism of Action: Unraveling the Phytotoxicity
The precise mechanism of action for many thiazole carboxylate herbicides is still an active area of research. However, several key plant-specific metabolic pathways have been identified as potential targets.
Many thiazole-containing herbicides are known to inhibit crucial enzymes in the plant. One such target is protoporphyrinogen oxidase (PPO) , a key enzyme in the biosynthesis of chlorophyll and heme.[8] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Another potential target for some thiazole derivatives is the D1 protease in photosystem II, which is involved in the repair of the photosynthetic apparatus.[7]
The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of the herbicide to its target enzyme, leading to more potent inhibition.[4] This enhanced binding can be attributed to favorable electrostatic and hydrophobic interactions within the active site of the enzyme.[4]
Caption: Proposed mechanism of action for PPO-inhibiting thiazole carboxylate herbicides.
Structure-Activity Relationship (SAR)
The collective evidence points to a clear structure-activity relationship where the electron-withdrawing trifluoromethyl group at the 4-position of the thiazole ring is a key determinant of high herbicidal activity.
-
Electronic Effects: The strong inductive effect of the -CF₃ group decreases the electron density of the thiazole ring, potentially making it a better acceptor for interactions with the target enzyme.[3]
-
Lipophilicity and Membrane Permeability: The higher lipophilicity of the -CF₃ group compared to the -CH₃ group facilitates the transport of the herbicide across the waxy cuticle of the leaves and cellular membranes to reach its site of action.[4]
-
Metabolic Stability: The robustness of the C-F bond enhances the metabolic stability of the trifluoromethyl-substituted compounds, preventing their rapid detoxification by the plant's metabolic machinery.[4]
In contrast, while the methyl group contributes to the overall lipophilicity of the molecule, its weak electron-donating nature does not provide the same level of electronic activation as the trifluoromethyl group.
Experimental Protocols: In Vitro Herbicidal Activity Assay
To provide a practical framework for researchers, a detailed protocol for a preliminary in vitro herbicidal activity assay is outlined below. This method is suitable for screening the effects of compounds on seed germination and early seedling growth.[9]
Protocol: In Vitro Herbicidal Activity Assay (Petri Dish Method)
-
Preparation of Test Solutions:
-
Dissolve the test compounds (trifluoromethyl- and methyl-substituted thiazole carboxylates) in a minimal amount of a suitable solvent (e.g., N,N-dimethylformamide or acetone).
-
Prepare a series of dilutions to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). The final solvent concentration should be kept low (e.g., <0.5%) to avoid phytotoxicity.
-
Include a surfactant like Tween-80 (e.g., at 0.1%) to aid in dispersion.
-
Prepare a solvent-only control and a positive control with a known herbicide.
-
-
Assay Setup:
-
Place two layers of sterile filter paper in sterile Petri dishes (9 cm diameter).
-
Pipette 5 mL of each test solution or control onto the filter paper in the respective Petri dishes.
-
Place a predetermined number of seeds (e.g., 20) of the target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) onto the moistened filter paper.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Place the dishes in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percent inhibition for each parameter relative to the solvent control.
-
The herbicidal activity can be expressed as the concentration required to inhibit growth by 50% (IC₅₀), which can be determined by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The substitution of a methyl group with a trifluoromethyl group on the thiazole carboxylate scaffold represents a highly effective strategy for enhancing herbicidal activity. The unique electronic properties, increased lipophilicity, and metabolic stability conferred by the trifluoromethyl group contribute to more potent phytotoxicity against a range of weed species.
Future research should focus on a more direct and extensive comparative analysis of these analogues against a broader spectrum of agronomically important weeds. Elucidating the precise molecular interactions at the target site through techniques such as X-ray crystallography and molecular modeling will further refine the rational design of this promising class of herbicides. The continued exploration of the structure-activity relationships of substituted thiazole carboxylates holds significant potential for the development of novel and effective crop protection solutions.
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Hu, D.-J., Liu, S.-F., Huang, T.-H., Tu, H.-Y., & Zhang, A.-D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288–1303. [Link]
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Liu, Y., Zhang, Y., Li, Y., Wang, J., & Li, Y. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6251. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Introduction: Beyond Synthesis, A Commitment to Safety
In the fast-paced environment of drug discovery and chemical synthesis, our focus is often directed toward reaction yields and purity. However, the lifecycle of a chemical does not end in the reaction flask. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but for the safety of our personnel and the preservation of our environment.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate, a fluorinated indole derivative common in medicinal chemistry. The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. This compound is a compound that demands careful handling due to its specific toxicological profile.
Key Hazards: According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
The presence of the trifluoromethyl (-CF3) group classifies this molecule as a halogenated organic compound .[3] This classification is the single most critical factor in determining its proper disposal pathway, as co-mingling with non-halogenated waste streams can lead to significant safety issues and increased disposal costs.[4]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2] |
| Skin Irritation | H315 | Causes skin irritation. | [2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2] |
Core Directive: The Principle of Waste Segregation
The foundation of compliant chemical waste management is the meticulous segregation of waste streams.[5] For this compound, the primary directive is its collection as Halogenated Organic Waste .
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the carbon-halogen bonds. Improper incineration can lead to the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans. Therefore, mixing them with non-halogenated solvents, which are often recycled or used as fuel, is strictly prohibited.[4]
This decision-making process is visualized in the workflow below.
Caption: Waste segregation decision workflow for indole-based compounds.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Personal Protective Equipment (PPE)
Given the compound's irritant properties, robust PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6][7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.[6]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, use a NIOSH/MSHA-approved respirator.[7]
Step 2: Waste Collection and Container Selection
All waste containing this compound must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8]
-
Container Type: Use a chemically compatible container with a secure, leak-proof screw cap.[1][9] For liquid waste (e.g., solutions in dichloromethane or ethyl acetate), a high-density polyethylene (HDPE) or glass container is appropriate. For solid waste, a clearly marked, sealable bag or wide-mouth container should be used.
-
Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a container designated for "Halogenated Organic Liquid Waste." [3][9] Do not mix with non-halogenated solvents like acetone, hexane, or ethanol.[4]
-
Solid Waste: Collect unreacted material, contaminated filter paper, or silica gel in a container designated for "Halogenated Organic Solid Waste."
-
Contaminated Sharps: Needles or razor blades must be placed in a puncture-proof sharps container.
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as halogenated organic waste.
-
Step 3: Waste Container Labeling
Proper labeling is a critical compliance and safety requirement under the Resource Conservation and Recovery Act (RCRA).[1]
-
The words "HAZARDOUS WASTE" must be prominently displayed.[8]
-
List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[9]
-
If in a solvent mixture, list all components and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Toxic").
-
Record the date when the first drop of waste was added to the container.
Step 4: Temporary Storage in Satellite Accumulation Area (SAA)
-
Store the sealed waste container within the line of sight of the generation point.[8]
-
Utilize secondary containment, such as a spill tray, to mitigate leaks.[5]
-
Keep the container closed at all times except when actively adding waste.[9]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[5]
Step 5: Arranging for Final Disposal
-
Once the waste container is full, or if work on the project is complete, contact your institution's Environmental Health and Safety (EHS) department.
-
Follow their specific procedures for waste pickup. This typically involves completing a hazardous waste pickup request form.
-
The final disposal will be managed by a licensed hazardous waste hauler, who will transport it to a permitted treatment, storage, and disposal facility (TSDF).[8]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Control Ignition Sources: If any flammable solvents were involved, extinguish all nearby flames and turn off hot plates.
-
Ventilate: Increase ventilation by opening the fume hood sash.
-
Containment (for small spills):
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand).
-
Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
Carefully sweep the absorbed material into a designated waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the cleanup debris as "Halogenated Organic Solid Waste" and manage it according to the protocol above.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Waste Minimization: A Proactive Approach
The most effective disposal method is to minimize waste generation from the outset.[10]
-
Scale Appropriately: Only synthesize or use the amount of material necessary for the experiment.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate reagents.[8]
-
Substitution: Where chemically feasible, consider using less hazardous, non-halogenated reagents or solvents.[10]
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Personal protective equipment for handling Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
An In-depth Technical Guide to the Safe Handling of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This compound is a valuable heterocyclic building block in medicinal chemistry, but its handling demands a rigorous and informed approach to safety. This guide provides essential, immediate safety protocols and logistical plans, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification and Risk Assessment
Before handling this compound (CAS No. 317-60-2), a thorough understanding of its potential hazards is critical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] | GHS07 (Exclamation Mark)[2][3] | Warning [4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2] | ||
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[1][2] | | |
The trifluoromethyl group is generally stable, but the primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and toxicity upon ingestion.[5] Adherence to the following protocols is mandatory to mitigate these risks.
Core Directive: Personal Protective Equipment (PPE)
PPE is your last line of defense against chemical exposure; its selection and proper use are non-negotiable. The equipment specified below is selected to provide a comprehensive barrier against the identified hazards of this compound.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale for Use |
|---|---|---|
| Eye/Face Protection | Tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] | Protects against splashes of solutions and airborne dust particles which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber), inspected for defects prior to use.[6] | Prevents direct skin contact, which can cause irritation.[1] Proper glove removal technique is crucial to avoid contaminating hands. |
| Body Protection | A polyethylene-coated polypropylene disposable gown or a clean lab coat worn fully buttoned.[8][9] | Minimizes the risk of skin exposure from spills or dust. A disposable gown is preferred for hazardous compounds to prevent carrying contaminants outside the lab.[9] |
| Respiratory Protection | When handling the solid outside of a fume hood or if dust generation is likely, a NIOSH/MSHA-approved N95 dust mask or equivalent respirator is required.[6][8] | Protects the respiratory tract from irritation caused by inhaling fine particles of the compound.[1] |
Operational Plan: A Step-by-Step Workflow
A systematic workflow ensures that safety is integrated into every stage of handling, from preparation to disposal.
Phase 1: Preparation
-
Review the SDS: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this compound.[8]
-
Engineering Controls: Prepare a designated workspace in a well-ventilated chemical fume hood.[8][10] Ensure safety showers and eyewash stations are accessible and unobstructed.[11]
-
Don PPE: Put on all required PPE as detailed in Table 2. Inspect gloves for any tears or punctures before use.
Phase 2: Handling
-
Weighing: Handle the solid material carefully to avoid generating dust.[8] Use a balance within a contained space or one with local exhaust ventilation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
During Use: Avoid all direct contact with the skin and eyes.[6][12] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][6]
Phase 3: Storage
-
Container: Store the compound in its original, tightly sealed container to prevent contamination.[1][8]
-
Location: Keep in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][7][11]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[1]
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Hazardous Waste
The disposal of both the chemical and its containers must be treated as hazardous waste.
-
Chemical Waste: Collect all waste material (solid and solutions) in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Container Disposal: Uncleaned, empty containers should be handled as if they still contain the product.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[6]
Emergency Response and First Aid
Immediate and correct action is crucial in the event of an exposure.
Table 3: First Aid Measures
| Exposure Route | Immediate Action |
|---|---|
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[12] |
In case of a significant spill, evacuate personnel to a safe area, remove all sources of ignition, and ensure the area is well-ventilated before cleanup begins with appropriate PPE.[10][12]
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Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1,1,2-Trimethyl-1H-benz[e]indole.
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Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
